RS 23597-190
説明
特性
IUPAC Name |
3-piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3.ClH/c1-21-15-11-14(18)13(17)10-12(15)16(20)22-9-5-8-19-6-3-2-4-7-19;/h10-11H,2-9,18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZLBYYNMGQIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OCCCN2CCCCC2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164374 | |
| Record name | RS 23597-190 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149719-06-2 | |
| Record name | RS 23597-190 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149719062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RS 23597-190 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Precision of RS 23597-190: A Technical Guide to its 5-HT4 Receptor Antagonism
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of RS 23597-190, a potent and selective 5-HT4 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document consolidates key pharmacological data, details experimental methodologies, and visualizes the underlying biological pathways to offer a comprehensive understanding of this significant research compound.
Core Mechanism of Action: Competitive Antagonism at the 5-HT4 Receptor
This compound, chemically identified as 3-(piperdine-1-yl)-propyl-4-amino-5-chloro-2-methoxy benzoate hydrochloride, operates primarily as a high-affinity, selective, and competitive antagonist at the serotonin 4 (5-HT4) receptor.[1][2][3][4][5] Its mechanism involves binding to the 5-HT4 receptor without initiating the intracellular signaling cascade that is typically triggered by the endogenous agonist, serotonin (5-hydroxytryptamine, 5-HT). By occupying the receptor's binding site, this compound effectively blocks the receptor from being activated by 5-HT or other 5-HT4 agonists. This competitive antagonism has been demonstrated in various in vitro and in vivo models, establishing this compound as a valuable tool for the characterization of 5-HT4 receptor function.[1]
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been quantified through a series of rigorous pharmacological assays. The following tables summarize the key affinity and potency values of this compound at the 5-HT4 receptor and its selectivity over other receptor subtypes.
Table 1: Affinity and Potency of this compound at the 5-HT4 Receptor
| Parameter | Agonist Used | Preparation | Value | Reference |
| pA2 | 5-HT | Rat oesophageal muscularis mucosae | 7.8 ± 0.1 | [1] |
| -log KB | Renzapride | Rat oesophageal muscularis mucosae | 8.0 ± 0.01 | [1] |
| -log KB | SC-53116 | Rat oesophageal muscularis mucosae | 8.0 ± 0.01 | [1] |
| -log KB | 5-HT (high potency phase) | Guinea-pig ileal mucosal sheets | 7.3 | [1] |
Table 2: Selectivity Profile of this compound at Various Receptors
| Receptor Subtype | Assay Type | Preparation | Apparent Affinity (-log Ki) | Reference |
| 5-HT3 | Radioligand Binding ([3H]-quipazine) | NG 108-15 cell membranes | 5.7 ± 0.1 | [1] |
| 5-HT3 | Radioligand Binding ([3H]-RS 42358-197) | Rat cerebral cortex membranes | 5.7 ± 0.1 | [1] |
| 5-HT1A | Radioligand Binding | Not specified | < 5.5 | [1] |
| 5-HT2 | Radioligand Binding | Not specified | < 5.5 | [1] |
| Muscarinic M1, M2, M3, M4 | Radioligand Binding | Not specified | < 5.5 | [1] |
| Dopamine D1, D2 | Radioligand Binding | Not specified | < 5.5 | [1] |
| Sigma-1 | Radioligand Binding | Guinea pig brain | 8.4 (pKi) | [6] |
| Sigma-2 | Radioligand Binding | Guinea pig brain | 6.2 (pKi) | [6] |
Visualizing the Mechanism and Pathways
To further elucidate the mechanism of action of this compound and the context in which it operates, the following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
The characterization of this compound relies on a series of well-defined in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for 5-HT3 Receptors
This protocol is representative for determining the affinity of this compound for 5-HT3 receptors in NG 108-15 cell membranes and rat cerebral cortex.
1. Membrane Preparation:
-
NG 108-15 Cells:
-
Harvest cultured NG 108-15 cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Rat Cerebral Cortex:
-
Dissect the cerebral cortex from rats and place it in ice-cold buffer.
-
Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Follow a similar differential centrifugation procedure as described for the NG 108-15 cells to isolate the membrane fraction.
-
2. Binding Assay:
-
In a final volume of 250 µL, combine:
-
50 µL of membrane suspension (containing a specified amount of protein).
-
50 µL of radioligand (e.g., [3H]-quipazine or [3H]-RS 42358-197) at a concentration near its Kd.
-
50 µL of various concentrations of this compound or buffer (for total binding) or a saturating concentration of a known 5-HT3 antagonist (e.g., ondansetron) for determining non-specific binding.
-
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The -log Ki is then reported as the apparent affinity.
Functional Antagonism in Rat Oesophageal Muscularis Mucosae (Schild Analysis)
This functional assay is used to determine the potency of this compound as a competitive antagonist.
1. Tissue Preparation:
-
Euthanize a rat and dissect the oesophagus.
-
Isolate the muscularis mucosae layer and cut it into strips.
-
Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
2. Experimental Procedure:
-
Pre-contract the tissue with a submaximal concentration of a contractile agent such as carbachol.
-
Once a stable contraction is achieved, generate a cumulative concentration-response curve for the relaxant effect of 5-HT.
-
Wash the tissue thoroughly to allow it to return to its baseline tension.
-
Incubate the tissue with a known concentration of this compound for a sufficient time to allow for equilibrium to be reached.
-
In the continued presence of this compound, generate a second concentration-response curve for 5-HT. A parallel rightward shift in the curve is indicative of competitive antagonism.
-
Repeat this procedure with several different concentrations of this compound.
3. Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of 5-HT in the presence of the antagonist to the EC50 of 5-HT in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points. For a competitive antagonist, the slope of the line should not be significantly different from unity.
-
The pA2 value is determined from the x-intercept of the regression line. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
Conclusion
This compound is a well-characterized pharmacological tool with high affinity and selectivity for the 5-HT4 receptor, where it acts as a competitive antagonist.[1] Its utility in elucidating the physiological and pathophysiological roles of the 5-HT4 receptor is supported by a robust body of quantitative data obtained from rigorous experimental protocols. This technical guide provides a centralized resource for researchers to understand and apply this compound in their scientific investigations.
References
- 1. Role of Sigma-1 Receptor C-terminal Segment in Inositol 1,4,5-Trisphosphate Receptor Activation: CONSTITUTIVE ENHANCEMENT OF CALCIUM SIGNALING IN MCF-7 TUMOR CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the 5-hydroxytryptamine receptor mediating the 'maintained' short-circuit current response in guinea-pig ileal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane-bound and solubilized brain 5HT3 receptors: improved radioligand binding assays using bovine area postrema or rat cortex and the radioligands 3H-GR65630, 3H-BRL43694, and 3H-LY278584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the 5-hydroxytryptamine receptor mediating the 'maintained' short-circuit current response in guinea-pig ileal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time measurement of serotonin release and motility in guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
RS 23597-190: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RS 23597-190, a potent and selective 5-HT₄ receptor antagonist. The document details its discovery, proposed synthesis pathway, and extensive pharmacological characterization. Quantitative data from key in vitro and in vivo studies are summarized in structured tables for clarity. Detailed experimental protocols for the principal assays used to characterize this compound are also provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and the scientific process behind its evaluation.
Discovery and Pharmacological Profile
This compound, chemically identified as 3-(piperidine-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride, was first reported as a high-affinity and selective competitive antagonist for the 5-HT₄ receptor.[1] Its discovery provided a valuable pharmacological tool for the characterization of 5-HT₄ receptor function both in vitro and in vivo.
The initial characterization of this compound demonstrated its potent antagonism of 5-HT₄ receptor-mediated responses in various tissues. For instance, it competitively antagonized the relaxation of rat esophageal muscularis mucosae precontracted with carbachol.[1] Further studies in guinea-pig ileal mucosal sheets and rat isolated vagus nerve confirmed its selectivity for the 5-HT₄ receptor over the 5-HT₃ receptor subtype.[1] While exhibiting high affinity for the 5-HT₄ receptor, this compound shows significantly lower affinity for other serotonin receptor subtypes (5-HT₁ₐ, 5-HT₂, 5-HT₃), as well as muscarinic and dopamine receptors.[1]
In vivo studies have shown that this compound can antagonize 5-HT-induced tachycardia in micropigs, although it is rapidly metabolized.[2] In rats, intravenous infusion of this compound was found to antagonize the von Bezold-Jarisch reflex induced by a 5-HT₃ agonist, suggesting that at higher concentrations, it can interact with 5-HT₃ receptors.[1]
Synthesis Pathway
While a detailed, step-by-step synthesis protocol for this compound is not extensively published in peer-reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry principles and the synthesis of structurally related compounds. The synthesis likely involves two key precursors: 4-amino-5-chloro-2-methoxybenzoic acid and 3-(piperidin-1-yl)propan-1-ol. The final step would be an esterification reaction between these two molecules.
The proposed synthesis can be visualized as a two-step process starting from commercially available materials.
Caption: Proposed multi-step synthesis of this compound hydrochloride.
Quantitative Data Summary
The following tables summarize the key quantitative pharmacological data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Receptor/Tissue | Agonist (for functional assays) | Value | Reference |
| pA₂ | 5-HT₄ (Rat Esophageal Muscularis Mucosae) | 5-HT | 7.8 ± 0.1 | [1] |
| -log KB | 5-HT₄ (Rat Esophageal Muscularis Mucosae) | Renzapride | 8.0 ± 0.01 | [1] |
| -log KB | 5-HT₄ (Rat Esophageal Muscularis Mucosae) | SC-53116 | 8.0 ± 0.01 | [1] |
| -log KB | 5-HT₄ (Guinea-Pig Ileal Mucosal Sheets) | 5-HT (high potency phase) | 7.3 | [1] |
| -log Ki | 5-HT₃ (NG 108-15 cell membranes) | [³H]-Quipazine | 5.7 ± 0.1 | [1] |
| -log Ki | 5-HT₃ (Rat Cerebral Cortex membranes) | [³H]-RS 42358-197 | 5.7 ± 0.1 | [1] |
| -log Ki | Various (5-HT₁ₐ, 5-HT₂, Muscarinic M₁-M₄, Dopamine D₁, D₂) | - | < 5.5 | [1] |
Table 2: In Vivo Efficacy
| Assay | Species | Agonist | Endpoint | Value | Reference |
| von Bezold-Jarisch Reflex | Conscious Rat | 2-Methyl-5-HT | Antagonism (ID₅₀) | 300 µg/kg/min (i.v. infusion) | [1] |
| 5-HT-induced Tachycardia | Anesthetized Micropig | 5-HT | Antagonism (Half-life) | 77 (63-99) min (at 6 mg/kg, i.v.) | [1][2] |
Experimental Protocols
Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid (Proposed)
-
Step 1: Methylation of 4-aminosalicylic acid. 4-aminosalicylic acid is reacted with a methylating agent such as dimethyl sulfate in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone) to yield 4-amino-2-methoxybenzoic acid.
-
Step 2: Chlorination of 4-amino-2-methoxybenzoic acid. The product from the previous step is then subjected to electrophilic chlorination using a reagent like N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF) to introduce a chlorine atom at the 5-position, yielding 4-amino-5-chloro-2-methoxybenzoic acid.
Synthesis of 3-(piperidin-1-yl)propan-1-ol (Proposed)
-
Piperidine is reacted with 3-chloro-1-propanol in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) via a nucleophilic substitution reaction to yield 3-(piperidin-1-yl)propan-1-ol.
Final Esterification and Salt Formation (Proposed)
-
4-amino-5-chloro-2-methoxybenzoic acid is coupled with 3-(piperidin-1-yl)propan-1-ol. This can be achieved through several standard esterification methods, such as:
-
DCC/DMAP coupling: Reacting the acid and alcohol in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Acid chloride formation: Converting the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the alcohol.
-
-
The resulting free base of this compound is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.
In Vitro 5-HT₄ Receptor Antagonism in Rat Esophageal Muscularis Mucosae
This protocol is based on the methodology described by Eglen et al. (1993).[1]
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the esophagus is removed. The tunica muscularis mucosae is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Experimental Procedure:
-
Tissues are allowed to equilibrate under a resting tension of approximately 0.5 g for at least 60 minutes.
-
The tissues are pre-contracted with carbachol (typically 1 µM).
-
Once a stable contraction is achieved, cumulative concentration-response curves to 5-HT are generated to induce relaxation.
-
To determine the antagonist properties of this compound, tissues are incubated with various concentrations of the antagonist for a predetermined period (e.g., 30-60 minutes) before repeating the 5-HT concentration-response curve.
-
-
Data Analysis: The pA₂ value, a measure of antagonist potency, is calculated using a Schild plot analysis.
Caption: Experimental workflow for the isolated organ bath assay.
Radioligand Binding Assay for 5-HT₃ Receptors
This protocol is based on the methodology for studying 5-HT₃ receptor binding as referenced in Eglen et al. (1993).[1]
-
Membrane Preparation: Membranes are prepared from NG108-15 cells or rat cerebral cortex. The tissue/cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The pellet is washed and re-suspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated with a specific 5-HT₃ radioligand (e.g., [³H]-Quipazine) at a concentration close to its Kd.
-
Various concentrations of the competing ligand (this compound) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT₃ ligand (e.g., ondansetron).
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathway
This compound acts as an antagonist at the 5-HT₄ receptor, which is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase. By binding to the receptor, this compound prevents the endogenous ligand, serotonin (5-HT), from binding and activating the downstream signaling cascade.
Caption: Antagonistic action of this compound on the 5-HT₄ receptor signaling cascade.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT₄ receptor antagonist. Its discovery has been instrumental in elucidating the physiological and pathophysiological roles of the 5-HT₄ receptor. This guide provides a detailed summary of its discovery, a plausible synthesis pathway, quantitative pharmacological data, and the experimental protocols used for its characterization. The provided visualizations of the synthesis and signaling pathways offer a clear and concise understanding of this important pharmacological tool. Further research into the synthesis and therapeutic applications of this compound and its analogs may lead to the development of novel treatments for various disorders.
References
An In-depth Technical Guide to the Chemical Properties and Structure of RS 23597-190
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 23597-190 is a potent and selective competitive antagonist of the serotonin 5-HT4 receptor. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for key in vitro experiments are presented, along with a summary of its binding affinity and antagonist activity. Furthermore, this document includes visualizations of the 5-HT4 receptor signaling pathway and a typical experimental workflow for its characterization, designed to aid researchers in understanding and utilizing this valuable pharmacological tool.
Chemical Properties and Structure
This compound, also known as 3-(piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride, is a synthetic organic compound with a well-defined chemical structure and distinct physicochemical properties.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 3-(piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride[1] |
| Synonyms | RS-23597-190, RS 23597[2] |
| Molecular Formula | C16H23ClN2O3 · HCl[3] |
| Molecular Weight | 363.28 g/mol [3] |
| CAS Number | 149719-06-2[3][4] |
| Appearance | White to off-white or beige solid/powder |
| Solubility | Soluble in water up to 100 mM.[3] Also soluble in DMSO. |
| Storage | Store at room temperature.[3] |
| SMILES | COc1cc(c(cc1C(=O)OCCCN1CCCCC1)Cl)N.[Cl] |
| InChI Key | QLZLBYYNMGQIAR-UHFFFAOYSA-N |
Pharmacological Profile
This compound is characterized as a high-affinity and selective competitive antagonist for the 5-HT4 receptor. Its pharmacological activity has been extensively studied in various in vitro and in vivo models.
Mechanism of Action
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[2][5] this compound exerts its antagonist effect by binding to the 5-HT4 receptor and preventing the binding of serotonin and other agonists, thereby inhibiting this signaling cascade.
In Vitro Activity
The antagonist properties of this compound have been quantified in functional assays and radioligand binding studies.
Table 2: In Vitro Pharmacological Data for this compound
| Assay | Species/Tissue | Agonist | Parameter | Value | Reference |
| Relaxation Assay | Rat oesophageal muscularis mucosae | 5-HT | pA2 | 7.8 ± 0.1 | [6] |
| Relaxation Assay | Rat oesophageal muscularis mucosae | Renzapride or SC-53116 | -log KB | 8.0 ± 0.01 | [6] |
| Short-Circuit Current | Guinea-pig ileal mucosa | 5-HT | -log KB | 7.3 | [6] |
Selectivity Profile
This compound exhibits high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes and other neurotransmitter receptors.
Table 3: Binding Affinity Profile of this compound at Various Receptors
| Receptor | Species/Tissue | Radioligand | Parameter | Value (-log Ki) | Reference |
| 5-HT3 | NG108-15 cells | [3H]-Quipazine | -log Ki | 5.7 ± 0.1 | [6] |
| 5-HT3 | Rat cerebral cortex | [3H]-RS 42358-197 | -log Ki | 5.7 ± 0.1 | [6] |
| 5-HT1A | - | - | -log Ki | < 5.5 | [6] |
| 5-HT2 | - | - | -log Ki | < 5.5 | [6] |
| Dopamine D1 | - | - | -log Ki | < 4.0 | |
| Dopamine D2 | - | - | -log Ki | < 3.0 | |
| Muscarinic M1-M4 | - | - | -log Ki | < 4.5 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Rat Oesophageal Muscularis Mucosae Relaxation Assay
This functional assay is used to determine the antagonist potency (pA2) of compounds at the 5-HT4 receptor.
Objective: To measure the ability of this compound to antagonize 5-HT-induced relaxation of pre-contracted rat oesophageal tissue.
Materials:
-
Male Sprague-Dawley rats
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbachol
-
Serotonin (5-HT)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: The oesophagus is removed from a euthanized rat and the tunica muscularis mucosae is isolated.
-
Mounting: The tissue is mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 400 mg for at least 60 minutes, with washes every 15 minutes.
-
Contraction: The tissue is pre-contracted with a submaximal concentration of carbachol (e.g., 300 nM).
-
Antagonist Incubation: Once a stable contraction is achieved, this compound (or vehicle) is added to the organ bath and incubated for a predetermined time (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to 5-HT is then constructed to induce relaxation.
-
Data Analysis: The concentration of 5-HT required to produce 50% of the maximal relaxation (EC50) is determined in the absence and presence of different concentrations of this compound. The dose-ratio is calculated and a Schild plot is constructed to determine the pA2 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor and other receptors.
Objective: To measure the ability of this compound to displace a specific radioligand from the 5-HT4 receptor.
Materials:
-
Tissue homogenates containing the 5-HT4 receptor (e.g., from guinea-pig striatum or cells expressing the cloned human receptor).
-
Radioligand specific for the 5-HT4 receptor (e.g., [3H]-GR113808).
-
This compound and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a non-labeled 5-HT4 ligand, e.g., 10 µM GR113808).
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: The tissue is homogenized in ice-cold buffer and centrifuged to obtain a membrane pellet, which is then resuspended in fresh assay buffer. Protein concentration is determined.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. This compound hydrochloride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Serotonin Receptor Selectivity Profile of RS 23597-190
Introduction
RS 23597-190 [3-(piperidine-1-yl)propyl-4-amino-5-chloro-2-methoxybenzoate hydrochloride] is a well-characterized pharmacological tool primarily recognized as a high-affinity, selective, and competitive antagonist of the serotonin 5-HT₄ receptor.[1][2][3] Its utility has been demonstrated in numerous in vitro studies for the identification and characterization of 5-HT₄ receptor function.[2] While its primary activity is at the 5-HT₄ receptor, comprehensive profiling has revealed interactions with other receptors, notably the 5-HT₃ and sigma-1 receptors, at different affinities. This document provides a detailed technical overview of its binding affinity and functional antagonism across various serotonin receptor subtypes and other relevant targets, including detailed experimental protocols and pathway visualizations.
Data Presentation: Binding and Functional Affinity Profile
The selectivity of this compound is summarized below. The data is compiled from radioligand binding assays and in vitro functional studies, presented in logarithmic scale (pKi, -log Ki, pA₂, -log KB) for ease of comparison. A higher value indicates a higher affinity.
| Receptor Target | Assay Type | Species/Tissue | Value (log unit) | Notes |
| 5-HT₄ | Functional Antagonism | Rat Oesophagus | pA₂ = 7.8 ± 0.1 | Competitive antagonism of 5-HT-induced relaxation. Schild slope = 1.2 ± 0.2.[2] |
| 5-HT₄ | Functional Antagonism | (Not Specified) | -log KB = 8.0 ± 0.01 | Using renzapride or SC-53116 as agonists.[2] |
| 5-HT₄ | Functional Antagonism | Guinea-Pig Ileum | -log KB = 7.3 | Antagonism of the high-potency phase of 5-HT-induced increases in short-circuit current.[2] |
| Sigma-1 | Radioligand Binding | Guinea-Pig Brain | pKi = 8.4 | High affinity for sigma-1 sites.[4] |
| 5-HT₃ | Radioligand Binding | NG 108-15 Cells | -log Ki = 5.7 ± 0.1 | Labeled by [³H]-quipazine.[2] |
| 5-HT₃ | Radioligand Binding | Rat Cerebral Cortex | -log Ki = 5.7 ± 0.1 | Labeled by [³H]-RS 42358-197.[2] |
| 5-HT₃ | Functional Antagonism | Guinea-Pig Ileum | No antagonism | Failed to antagonize contractile responses to 5-HT at concentrations up to 10 µM.[2] |
| Sigma-2 | Radioligand Binding | Guinea-Pig Brain | pKi = 6.2 | Moderate affinity for sigma-2 sites.[4] |
| 5-HT₁ₐ | Radioligand Binding | (Not Specified) | -log Ki < 5.5 | Low affinity.[2] |
| 5-HT₂ | Radioligand Binding | (Not Specified) | -log Ki < 5.5 | Low affinity.[2] |
| Dopamine D₁ & D₂ | Radioligand Binding | (Not Specified) | -log Ki < 5.5 | Low affinity.[2] |
| Muscarinic M₁-M₄ | Radioligand Binding | (Not Specified) | -log Ki < 5.5 | Low affinity.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays (5-HT₃ and Sigma Receptors)
This protocol outlines a generalized competitive binding assay used to determine the binding affinity (Ki) of this compound for various receptors.
-
Tissue/Cell Preparation:
-
Tissues such as guinea pig brain or rat cerebral cortex are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl).[2][4]
-
Alternatively, cultured cells (e.g., NG 108-15) are harvested.[2]
-
The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a method such as the Bradford assay.
-
-
Assay Procedure:
-
The assay is conducted in tubes containing the prepared cell membranes, a specific radioligand (e.g., [³H]-quipazine for 5-HT₃ sites or [³H]RS-23597-190 for sigma-1 sites), and varying concentrations of the unlabeled competitor drug (this compound).[2][4]
-
Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a saturating, non-radioactive ligand.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), separating the bound radioligand from the free radioligand.
-
Filters are washed with ice-cold buffer to remove any remaining unbound ligand.
-
-
Data Analysis:
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined.
-
The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Functional Antagonism Assay (5-HT₄ Receptors)
This protocol describes the Schild analysis method used to quantify the competitive antagonism of this compound at 5-HT₄ receptors in isolated tissue.
-
Tissue Preparation:
-
Rats are euthanized, and the esophagus is excised. The muscularis mucosae layer is isolated and cut into strips.[2]
-
Strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with carbogen (95% O₂, 5% CO₂).
-
Tissues are placed under a resting tension and allowed to equilibrate for a period (e.g., 60 minutes).
-
-
Experimental Procedure:
-
The tissue strips are pre-contracted with a fixed concentration of a muscarinic agonist, such as carbachol.[2]
-
Once a stable contraction is achieved, a cumulative concentration-response curve is generated for a 5-HT₄ agonist (e.g., serotonin or renzapride), which induces relaxation in the pre-contracted tissue.
-
The tissues are then washed to return to baseline.
-
The preparation is incubated with a fixed concentration of the antagonist, this compound, for a set period (e.g., 30-60 minutes).
-
The cumulative concentration-response curve for the 5-HT₄ agonist is repeated in the presence of the antagonist.
-
This process is repeated with several different concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
The concentration ratios (CR) are calculated for each antagonist concentration. The CR is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(CR - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.
-
For a competitive antagonist, this relationship should be linear. The pA₂ value is determined as the x-intercept of the regression line. The pA₂ represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the original response.[2]
-
A slope of the Schild regression line that is not significantly different from unity is indicative of competitive antagonism.[2]
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: 5-HT₄ Receptor Antagonism by this compound.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. [3H]RS-23597-190, a potent 5-hydroxytryptamine4 antagonist labels sigma-1 but not sigma-2 binding sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of RS 23597-190 for 5-HT4 Receptors
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide provides a comprehensive technical overview of the binding characteristics of RS 23597-190, a potent and selective antagonist for the 5-hydroxytryptamine-4 (5-HT4) receptor. The document details its binding affinity, the experimental protocols used for its characterization, and the relevant cellular signaling pathways.
Quantitative Binding Affinity Data
This compound demonstrates high affinity and selectivity for the 5-HT4 receptor. Its binding characteristics have been quantified through various in vitro pharmacological assays. The data presented below is compiled from studies on different tissue preparations and using various experimental paradigms.
| Parameter | Value | Agonist/Radioligand | Tissue/Cell Line | Reference |
| pA2 | 7.8 ± 0.1 | 5-HT | Rat oesophageal muscularis mucosae | [1] |
| -log KB | 8.0 ± 0.01 | Renzapride or SC-53116 | Rat oesophageal muscularis mucosae | [1] |
| -log KB | 7.3 | 5-HT | Guinea-pig ileal mucosal sheets | [1] |
Table 1: 5-HT4 Receptor Antagonist Potency of this compound.
Receptor Selectivity Profile
The selectivity of a compound is as crucial as its affinity for the primary target. This compound exhibits a favorable selectivity profile, displaying significantly lower affinity for other serotonin receptor subtypes and unrelated receptors. Notably, it also interacts with sigma-1 binding sites.
| Receptor/Site | -log Ki (apparent affinity) | Radioligand | Tissue/Cell Line | Reference |
| Sigma-1 | 8.4 | [3H]RS-23597-190 | Guinea pig brain | [2][3] |
| Sigma-2 | 6.2 | N/A | Guinea pig brain | [2][3] |
| 5-HT3 | 5.7 ± 0.1 | [3H]-quipazine | NG 108-15 cells | [1] |
| 5-HT3 | 5.7 ± 0.1 | [3H]-RS 42358-197 | Rat cerebral cortex | [1] |
| 5-HT1A, 5-HT2 | < 5.5 | N/A | N/A | [1] |
| Muscarinic M1-M4 | < 5.5 | N/A | N/A | [1] |
| Dopamine D1, D2 | < 5.5 | N/A | N/A | [1] |
Table 2: Binding Affinity of this compound at various non-5-HT4 receptors and binding sites.
Experimental Protocols
The characterization of this compound's binding affinity involves both functional assays and radioligand binding studies. Below are detailed methodologies representative of those used in the cited literature.
Functional Antagonism Assay (Schild Analysis)
This method assesses the ability of an antagonist to competitively inhibit the response of a tissue to an agonist. The pA2 value, a measure of antagonist potency, is derived from this analysis.
-
Tissue Preparation: The muscularis mucosae is dissected from the rat esophagus and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Contraction: Tissues are pre-contracted with a submaximal concentration of carbachol to induce a stable tone.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve for a 5-HT4 agonist (e.g., 5-HT) is generated to measure its relaxing effect on the pre-contracted tissue.
-
Antagonist Incubation: Tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Second Concentration-Response Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.
-
Data Analysis: The experiment is repeated with several concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 is the intercept on the x-axis, and the slope should not be significantly different from unity for competitive antagonism.[1]
Radioligand Binding Assay
Radioligand binding assays directly measure the interaction of a compound with a receptor. The following is a generalized protocol for determining the affinity of a competitive ligand at the 5-HT4 receptor using a radiolabeled antagonist like [3H]-GR113808.
-
Membrane Preparation: Brain tissue (e.g., guinea pig striatum or hippocampus) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet is washed and re-suspended in the assay buffer to a final protein concentration of 100-200 µ g/assay tube.[4][5]
-
Assay Incubation: The membrane homogenate is incubated with a fixed concentration of the radioligand (e.g., [3H]-GR113808, typically at a concentration near its Kd) and varying concentrations of the competing ligand (this compound).[4][5]
-
Total Binding: Radioligand + membranes.
-
Non-specific Binding: Radioligand + membranes + a high concentration of a non-labeled 5-HT4 ligand (e.g., 10 µM GR113808).
-
Competition: Radioligand + membranes + increasing concentrations of this compound.
-
-
Incubation Conditions: The mixture is typically incubated for 60 minutes at room temperature in an appropriate assay buffer (e.g., 50 mM Tris-Cl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4).[6]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with bound radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations: Pathways and Workflows
5-HT4 Receptor Signaling Pathways
The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR). Its activation initiates a cascade of intracellular events, primarily mediated by adenylyl cyclase.[7][8] this compound, as an antagonist, blocks the initiation of these pathways by 5-HT or other agonists.
Caption: Canonical and non-canonical signaling pathways of the 5-HT4 receptor.
Experimental Workflow: Radioligand Binding Assay
The determination of binding affinity through competition assays follows a standardized workflow to ensure reproducibility and accuracy.
Caption: Standardized workflow for a competitive radioligand binding assay.
References
- 1. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]RS-23597-190, a potent 5-hydroxytryptamine4 antagonist labels sigma-1 but not sigma-2 binding sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to RS-23597-190 Hydrochloride versus its Freebase Form
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RS-23597-190, a potent and selective 5-HT₄ receptor antagonist. The document focuses on the hydrochloride salt form, for which extensive data is available, and presents a theoretical comparison to its putative freebase form based on general principles of medicinal chemistry. This guide is intended to support research and development activities by providing key physicochemical data, outlining its mechanism of action, and detailing relevant experimental protocols.
Physicochemical Properties
Table 1: Comparative Physicochemical Properties of RS-23597-190 Hydrochloride and Freebase
| Property | RS-23597-190 Hydrochloride | RS-23597-190 Freebase (Predicted) |
| Chemical Name | 3-(piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride | 3-(piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate |
| Molecular Formula | C₁₆H₂₃ClN₂O₃ · HCl | C₁₆H₂₄ClN₂O₃ |
| Molecular Weight | 363.28 g/mol | 327.82 g/mol |
| CAS Number | 149719-06-2 | Not available |
| Appearance | White to beige powder | Likely a solid or oil |
| Solubility in Water | Soluble to 100 mM | Expected to have lower aqueous solubility than the hydrochloride salt.[1] |
| Stability | Generally more stable as a solid.[2] | Potentially less stable, especially in solution.[2] |
| Hygroscopicity | May be hygroscopic. | Generally less hygroscopic than the hydrochloride salt. |
| Melting Point | Higher than the freebase due to ionic character. | Lower than the hydrochloride salt. |
Mechanism of Action and Signaling Pathway
RS-23597-190 is a high-affinity, selective, and competitive antagonist of the serotonin 4 (5-HT₄) receptor. The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][4] This signaling cascade is involved in various physiological processes, including gastrointestinal motility, learning, and memory.
By competitively binding to the 5-HT₄ receptor, RS-23597-190 prevents the endogenous ligand, serotonin (5-HT), from activating the receptor and initiating its downstream signaling cascade. This antagonistic action makes RS-23597-190 a valuable tool for studying the physiological roles of the 5-HT₄ receptor and a potential therapeutic agent for conditions where receptor overactivation is implicated.
In addition to the canonical Gαs/cAMP pathway, the 5-HT₄ receptor can also signal through G-protein independent pathways, such as the activation of Src tyrosine kinase, which in turn can activate the extracellular signal-regulated kinase (ERK) pathway.[4][5]
Below is a diagram illustrating the signaling pathway of the 5-HT₄ receptor and the inhibitory action of RS-23597-190.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the pharmacological properties of 5-HT₄ receptor antagonists like RS-23597-190.
This protocol is used to determine the binding affinity of RS-23597-190 for the 5-HT₄ receptor.
Materials:
-
[³H]-GR113808 (radioligand)
-
RS-23597-190 hydrochloride
-
Membrane preparations from cells expressing 5-HT₄ receptors (e.g., guinea pig striatum)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of RS-23597-190 in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or a non-labeled 5-HT₄ ligand (for non-specific binding) or the RS-23597-190 dilution.
-
Add 50 µL of [³H]-GR113808 to each well.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with cold wash buffer.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Analyze the data to determine the Ki value for RS-23597-190.
This ex vivo assay measures the ability of RS-23597-190 to antagonize 5-HT₄ receptor-mediated relaxation in a smooth muscle preparation.
Materials:
-
Male Sprague-Dawley rat
-
Krebs-Henseleit solution (gassed with 95% O₂ / 5% CO₂)
-
Carbachol
-
Serotonin (5-HT)
-
RS-23597-190 hydrochloride
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a rat and dissect the esophagus.
-
Isolate the muscularis mucosae and mount tissue strips in an organ bath containing Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Contract the tissue with a submaximal concentration of carbachol.
-
Once the contraction is stable, add cumulative concentrations of 5-HT to elicit a concentration-response curve for relaxation.
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a known concentration of RS-23597-190 for 30 minutes.
-
Repeat the 5-HT concentration-response curve in the presence of RS-23597-190.
-
Analyze the rightward shift in the 5-HT concentration-response curve to determine the pA₂ value for RS-23597-190.
This protocol assesses the effect of RS-23597-190 on 5-HT-induced ion transport across the intestinal epithelium.
Materials:
-
Guinea pig ileum
-
Krebs-Ringer bicarbonate solution (gassed with 95% O₂ / 5% CO₂)
-
Serotonin (5-HT)
-
RS-23597-190 hydrochloride
-
Ussing chamber system
Procedure:
-
Humanely euthanize a guinea pig and dissect a segment of the ileum.
-
Strip the muscle layers to obtain a mucosal-submucosal preparation.
-
Mount the tissue in an Ussing chamber bathed with Krebs-Ringer bicarbonate solution at 37°C.
-
Measure the baseline short-circuit current (Isc), an indicator of net ion transport.
-
Add 5-HT to the serosal side of the tissue and record the change in Isc.
-
After washing and re-equilibration, pre-incubate the tissue with RS-23597-190 on the serosal side.
-
Re-stimulate with 5-HT and record the change in Isc.
-
Analyze the inhibition of the 5-HT-induced Isc response by RS-23597-190.
Bioavailability and Pharmacokinetics
The choice between a hydrochloride salt and a freebase form can significantly impact the bioavailability of a drug.[2]
-
RS-23597-190 Hydrochloride: The higher aqueous solubility of the hydrochloride salt generally leads to better dissolution in the gastrointestinal tract, which is often a prerequisite for good oral bioavailability.[2]
-
RS-23597-190 Freebase (Predicted): The lower aqueous solubility of the freebase form might result in slower or incomplete dissolution, potentially leading to lower and more variable oral bioavailability. However, the more lipophilic nature of the freebase could enhance its ability to permeate cell membranes once dissolved.
In vivo studies have shown that RS-23597-190 hydrochloride is rapidly metabolized in pigs, which may limit its systemic exposure and duration of action.[6]
Stability and Storage
Proper storage is crucial to maintain the integrity of research compounds.
-
RS-23597-190 Hydrochloride: As a salt, it is expected to be more stable in the solid state compared to the freebase.[2] For long-term storage, it is recommended to keep the solid compound at -20°C. Stock solutions should also be stored at low temperatures.
-
RS-23597-190 Freebase (Predicted): The freebase form may be more susceptible to degradation, particularly in solution. It is generally less stable than its corresponding salt form.[2]
Conclusion
RS-23597-190 hydrochloride is a well-characterized, high-affinity, and selective 5-HT₄ receptor antagonist. Its favorable physicochemical properties, particularly its aqueous solubility, make it a suitable tool for in vitro and in vivo research. While specific data on the freebase form of RS-23597-190 is lacking, a theoretical comparison suggests that the hydrochloride salt offers advantages in terms of solubility, stability, and potentially bioavailability for oral administration. The experimental protocols provided in this guide offer a framework for further investigation into the pharmacological profile of RS-23597-190 and its potential therapeutic applications. Researchers should consider the distinct properties of the salt versus the freebase form when designing experiments and interpreting results.
References
- 1. Free base - Wikipedia [en.wikipedia.org]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. researchgate.net [researchgate.net]
- 4. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RS 23597-190: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Properties of CAS Number 149719-06-2 (RS 23597-190)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological properties of the compound identified by CAS number 149719-06-2, chemically known as 3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride, and commonly referred to as RS 23597-190. This document details its mechanism of action as a high-affinity, selective, and competitive 5-HT₄ receptor antagonist. Quantitative data on its binding affinity and functional potency are presented in structured tables. Detailed methodologies for key in vitro and in vivo experiments are provided to facilitate study replication and further investigation. Furthermore, this guide includes visualizations of the 5-HT₄ receptor signaling pathway and a representative experimental workflow using the Graphviz DOT language, adhering to specified formatting requirements.
Introduction
This compound is a synthetic molecule that has been instrumental as a research tool for elucidating the physiological and pathological roles of the 5-hydroxytryptamine type 4 (5-HT₄) receptor.[1] Its high affinity and selectivity for the 5-HT₄ receptor make it a valuable pharmacological probe in studies related to cognitive function, mood regulation, and gastrointestinal motility.[1] This guide serves as a technical resource for researchers and professionals in drug development, offering detailed information on the pharmacological characteristics and experimental evaluation of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 149719-06-2 | |
| Molecular Formula | C₁₆H₂₄Cl₂N₂O₃ | [2] |
| Molecular Weight | 363.28 g/mol | [2] |
| Appearance | White to off-white powder | [2][3] |
| Solubility | Soluble in water to 100 mM | [4] |
| Storage | Sealed in dry, 2-8°C | [2] |
Pharmacological Properties
Mechanism of Action
This compound functions as a selective and competitive antagonist of the 5-HT₄ receptor .[1][4][5] It exhibits high affinity for this receptor, thereby blocking the binding of the endogenous agonist serotonin (5-HT) and preventing the initiation of downstream signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound at various neurotransmitter receptors.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor | Radioligand | Tissue Source | -log Ki (M) | Reference |
| 5-HT₄ | [³H]-GR113808 | Guinea-pig striatum | ~8.0 | [2] |
| 5-HT₃ | [³H]-Quipazine | NG108-15 cells | 5.7 ± 0.1 | [2] |
| 5-HT₃ | [³H]-RS 42358-197 | Rat cerebral cortex | 5.7 ± 0.1 | [2] |
| 5-HT₁A | - | - | < 5.5 | [2] |
| 5-HT₂ | - | - | < 5.5 | [2] |
| Dopamine D₁ | - | - | < 5.5 | [2] |
| Dopamine D₂ | - | - | < 5.5 | [2] |
| Muscarinic M₁ | - | - | < 5.5 | [2] |
| Muscarinic M₂ | - | - | < 5.5 | [2] |
| Muscarinic M₃ | - | - | < 5.5 | [2] |
| Muscarinic M₄ | - | - | < 5.5 | [2] |
Table 2: Functional Antagonist Potency of this compound
| Assay | Agonist | pA₂ / -log KB | Reference |
| Rat oesophageal muscularis mucosae relaxation | 5-HT | 7.8 ± 0.1 (pA₂) | [2] |
| Rat oesophageal muscularis mucosae relaxation | Renzapride or SC-53116 | 8.0 ± 0.01 (-log KB) | [2] |
| Guinea-pig ileal mucosal sheets (short-circuit current) | 5-HT (high potency phase) | 7.3 (-log KB) | [2] |
Signaling Pathways
The 5-HT₄ receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. There is also evidence for Gq/11 and G-protein-independent signaling involving Src kinase. This compound, as an antagonist, blocks these signaling events initiated by 5-HT.
Experimental Protocols
In Vitro: Rat Oesophageal Muscularis Mucosae Relaxation Assay
This assay is a classic functional model to assess the potency of 5-HT₄ receptor ligands.
Objective: To determine the antagonist potency (pA₂) of this compound against 5-HT-induced relaxation of pre-contracted rat oesophageal muscularis mucosae.
Methodology:
-
Tissue Preparation:
-
Male Wistar rats are euthanized by a humane method.
-
The oesophagus is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1) gassed with 95% O₂ / 5% CO₂.
-
The tunica muscularis mucosae is isolated by careful dissection under a microscope.
-
Strips of the muscularis mucosae are mounted in organ baths containing Krebs-Henseleit solution at 37°C.
-
-
Experimental Procedure:
-
Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 500 mg.
-
Tissues are pre-contracted with carbachol (e.g., 1 µM) to induce a stable tonic contraction.
-
Once a stable contraction is achieved, cumulative concentration-response curves to 5-HT are generated to induce relaxation.
-
For antagonist studies, tissues are incubated with various concentrations of this compound for a pre-determined period (e.g., 30-60 minutes) before the addition of carbachol and subsequent generation of the 5-HT concentration-response curve.
-
-
Data Analysis:
-
The relaxation responses are expressed as a percentage of the carbachol-induced pre-contraction.
-
Schild analysis is performed by plotting the log(concentration ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept provides the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.
-
In Vivo: 5-HT-Induced Tachycardia in the Anaesthetized Micropig
This model assesses the in vivo efficacy of 5-HT₄ receptor antagonists on cardiovascular function.
Objective: To evaluate the ability of this compound to antagonize tachycardia induced by 5-HT in an in vivo setting.
Methodology:
-
Animal Preparation:
-
Miniature pigs (micropigs) are anaesthetized (e.g., with pentobarbital).
-
The animals are bilaterally vagotomized to minimize reflex cholinergic effects on heart rate.
-
Catheters are inserted into a femoral artery for blood pressure monitoring and into a femoral vein for drug administration.
-
Heart rate is continuously monitored using an electrocardiogram (ECG).
-
-
Experimental Procedure:
-
After a stabilization period, a baseline heart rate is established.
-
5-HT is administered intravenously (e.g., 3-10 µg/kg) to induce a tachycardic response.
-
This compound is then administered intravenously (e.g., 6 mg/kg).
-
The 5-HT challenge is repeated at various time points after the administration of this compound to assess the onset and duration of the antagonist effect.
-
-
Data Analysis:
-
The increase in heart rate from baseline following each 5-HT administration is calculated.
-
The percentage inhibition of the 5-HT-induced tachycardia by this compound is determined over time.
-
The half-life of the antagonist effect can be calculated from these data.
-
Conclusion
This compound (CAS 149719-06-2) is a potent and selective 5-HT₄ receptor antagonist with well-characterized in vitro and in vivo pharmacological properties. Its high affinity for the 5-HT₄ receptor and low affinity for other major neurotransmitter receptors make it an invaluable tool for investigating the physiological and pathophysiological roles of the 5-HT₄ receptor system. The detailed experimental protocols and pharmacological data presented in this guide are intended to support the research and development efforts of scientists in academia and the pharmaceutical industry.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 5-HT4 receptors in rat but not guinea pig, rabbit or dog esophageal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
In Vitro Pharmacological Profile of RS 23597-190: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 23597-190 is a potent and selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor.[1][2] This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity, functional antagonism, and selectivity profile. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its pharmacological properties.
Data Presentation
Table 1: 5-HT4 Receptor Affinity and Functional Antagonism of this compound
| Parameter | Species/Tissue | Agonist | Value | Reference |
| pA2 | Rat Oesophageal Muscularis Mucosae | 5-HT | 7.8 ± 0.1 | [1] |
| -log KB | Rat Oesophageal Muscularis Mucosae | Renzapride or SC-53116 | 8.0 ± 0.01 | [1] |
| -log KB | Guinea-Pig Ileal Mucosal Sheets | 5-HT | 7.3 | [1] |
pA2 and -log KB are measures of antagonist potency. A higher value indicates greater potency.
Table 2: Selectivity Profile of this compound at Various Receptors
| Receptor | Species/Tissue/Cell Line | -log Ki (apparent affinity) | Reference |
| 5-HT3 | NG 108-15 Cells | 5.7 ± 0.1 | [1] |
| 5-HT3 | Rat Cerebral Cortex | 5.7 ± 0.1 | [1] |
| 5-HT1A | Not Specified | < 5.5 | [1] |
| 5-HT2 | Not Specified | < 5.5 | [1] |
| Muscarinic M1 | Not Specified | < 5.5 | [1] |
| Muscarinic M2 | Not Specified | < 5.5 | [1] |
| Muscarinic M3 | Not Specified | < 5.5 | [1] |
| Muscarinic M4 | Not Specified | < 5.5 | [1] |
| Dopamine D1 | Not Specified | < 5.5 | [1] |
| Dopamine D2 | Not Specified | < 5.5 | [1] |
| Sigma-1 | Guinea Pig Brain | 8.4 | [3] |
| Sigma-2 | Guinea Pig Brain | 6.2 | [3] |
-log Ki is the negative logarithm of the inhibition constant. A higher value indicates greater binding affinity.
Experimental Protocols
Radioligand Binding Assays for Selectivity Profiling
This protocol describes a general method for determining the binding affinity of this compound to various receptors using a competitive radioligand binding assay.
1. Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex, guinea pig brain) or cells (e.g., NG 108-15) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer, and protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is performed in a final volume of 250-500 µL in 96-well plates.
-
To each well, add:
-
50 µL of assay buffer or this compound at various concentrations.
-
50 µL of a specific radioligand (e.g., [3H]-Quipazine for 5-HT3 receptors, [3H]-RS 42358-197 for cortical 5-HT3 receptors) at a concentration close to its Kd.
-
150 µL of the membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The plates are incubated for a specified time and temperature to reach equilibrium (e.g., 60 minutes at 25°C).
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
The filters are dried, and the trapped radioactivity is measured by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism in Rat Oesophageal Muscularis Mucosae
This protocol describes the determination of the functional antagonist activity of this compound at the 5-HT4 receptor.
1. Tissue Preparation:
-
Male Wistar rats are euthanized, and the oesophagus is dissected out.
-
The muscularis mucosae is isolated and cut into strips.
-
The strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.
-
The tissues are allowed to equilibrate under a resting tension of approximately 0.5 g for at least 60 minutes.
2. Experimental Procedure:
-
The tissues are pre-contracted with carbachol to induce a stable tone.
-
A cumulative concentration-response curve to a 5-HT4 receptor agonist (e.g., 5-HT, renzapride, or SC-53116) is generated to measure the relaxation response.
-
The tissues are washed and allowed to recover.
-
The tissues are then incubated with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).
-
A second cumulative concentration-response curve to the same agonist is generated in the presence of this compound.
-
This procedure is repeated with several different concentrations of this compound.
3. Data Analysis (Schild Analysis):
-
The dose-ratio is calculated for each concentration of this compound. The dose-ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope not significantly different from 1.0.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2, is determined from the x-intercept of the Schild regression line.
Mandatory Visualizations
Caption: 5-HT4 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Characterizing a Competitive Antagonist.
Caption: Logical Flow for Determining the In Vitro Selectivity Profile of an Antagonist.
References
Preliminary Studies on the Effects of RS 23597-190: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo pharmacological studies of RS 23597-190, a potent and selective 5-HT4 receptor antagonist. The information presented is collated from foundational research to serve as a detailed resource for professionals in drug development and scientific research.
Core Compound Profile
This compound, with the chemical name 3-(piperdine-1-yl)-propyl-4-amino-5-chloro-2-methoxy benzoate hydrochloride, has been identified as a high-affinity, selective, and competitive antagonist of the 5-HT4 receptor.[1][2] Its utility as a research tool for the characterization of the 5-HT4 receptor has been established through a variety of preclinical studies.[1][]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing insights into the potency, selectivity, and functional effects of this compound.
Table 1: In Vitro Receptor Affinity and Potency
| Parameter | Agonist Used | Preparation | Value | Citation |
| pA2 | 5-HT | Rat oesophageal muscularis mucosae | 7.8 ± 0.1 | [1] |
| -log KB | Renzapride or SC-53116 | Rat oesophageal muscularis mucosae | 8.0 ± 0.01 | [1] |
| -log KB | 5-HT | Guinea-pig ileal mucosal sheets | 7.3 | [1] |
| -log Ki | [3H]-quipazine | NG 108-15 cell membranes (5-HT3 sites) | 5.7 ± 0.1 | [1] |
| -log Ki | [3H]-RS 42358-197 | Rat cerebral cortex membranes (5-HT3 sites) | 5.7 ± 0.1 | [1] |
Table 2: Receptor Selectivity Profile
| Receptor Subtype | Apparent Affinity (-log Ki) | Citation |
| 5-HT1A | < 5.5 | [1] |
| 5-HT2 | < 5.5 | [1] |
| Muscarinic M1, M2, M3, M4 | < 5.5 | [1] |
| Dopamine D1, D2 | < 5.5 | [1] |
Table 3: In Vivo Pharmacological Effects
| Species | Model | Parameter | Dose/Concentration | Effect | Citation |
| Rat (conscious, restrained) | von Bezold Jarisch reflex (induced by 2-methyl 5-HT) | ID50 | 300 µg kg⁻¹ min⁻¹ (i.v. infusion) | Antagonism of the reflex | [1] |
| Micropig (anaesthetized, bilaterally vagotomized) | 5-HT-induced tachycardia | Half-life | 6 mg kg⁻¹ (i.v.) | 77 (63-99) min | [1] |
| Diabetic Mice | High glucose-induced superoxide production in 661W cells | - | 10 µM (4 days) | Significant inhibition of superoxide production | [2] |
| Rat | Spontaneous firing of subthalamic nucleus neurons | - | 30 µM | Partial reversal of 5-HT-induced increase in firing frequency | [4] |
| Primary Hippocampal Cell Cultures | Calcium activity | - | 10 µM (single application) | Notable inhibition of calcium activity | [5] |
Key Experimental Protocols
Detailed methodologies for the foundational experiments that characterized the pharmacological profile of this compound are outlined below.
Rat Oesophageal Muscularis Mucosae Preparation (for pA2 and -log KB determination)
-
Tissue Preparation: The muscularis mucosae from the rat oesophagus is dissected and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Contraction Induction: The tissue is precontracted with carbachol.
-
Agonist Response: Cumulative concentration-response curves to a 5-HT4 agonist (e.g., 5-HT, renzapride, or SC-53116) are generated to induce relaxation.
-
Antagonist Incubation: The preparation is incubated with varying concentrations of this compound for a predetermined period.
-
Data Analysis: The agonist concentration-response curves are re-determined in the presence of the antagonist. The Schild plot analysis is used to calculate the pA2 value, and affinity estimates (-log KB) are also determined.[1]
Guinea-Pig Ileal Mucosal Sheets (for Short-Circuit Current Measurement)
-
Tissue Preparation: Mucosal sheets from the guinea-pig ileum are mounted in Ussing chambers.
-
Measurement Setup: The tissues are bathed in an appropriate physiological saline solution, and the short-circuit current (Isc) is measured.
-
Agonist Application: 5-HT is added to the serosal side to induce a biphasic increase in Isc. The high-potency phase is mediated by 5-HT4 receptors.
-
Antagonist Effect: this compound is added to assess its inhibitory effect on the 5-HT-induced Isc increase.
-
Data Analysis: The -log KB value for this compound is calculated from its ability to inhibit the high-potency phase of the 5-HT response.[1]
Rat Isolated Vagus Nerve Preparation (for Depolarization Studies)
-
Tissue Preparation: The isolated vagus nerve from the rat is placed in a recording chamber.
-
Electrophysiological Recording: Extracellular recordings are made to measure nerve depolarization.
-
Agonist-Induced Depolarization: 5-HT is applied, which elicits a biphasic depolarization: a slow, maintained depolarization at low concentrations (mediated by 5-HT4 receptors) and a rapid, transient depolarization at higher concentrations (mediated by 5-HT3 receptors).
-
Selective Antagonism: this compound (e.g., at 1 µM) is applied to selectively abolish the slow depolarizing phase, confirming its 5-HT4 antagonist activity.[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the action of this compound.
Caption: 5-HT4 Receptor Signaling Pathway and Antagonism by this compound.
References
RS-23597-190: A Technical Guide for Investigating 5-HT4 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing RS-23597-190 as a research tool in the study of 5-HT4 receptor function. RS-23597-190 is a potent and selective competitive antagonist for the 5-HT4 receptor, making it an invaluable asset for delineating the physiological and pharmacological roles of this receptor subtype in both in vitro and in vivo models.
Core Pharmacological Data of RS-23597-190
The following tables summarize the key quantitative data that define the pharmacological profile of RS-23597-190, facilitating its effective application in experimental design.
Table 1: 5-HT4 Receptor Binding Affinity and Functional Antagonism of RS-23597-190
| Parameter | Species | Tissue/Preparation | Agonist Used | Value | Citation |
| pA2 | Rat | Oesophageal Muscularis Mucosae | 5-HT | 7.8 ± 0.1 | [1] |
| -log KB | Rat | Oesophageal Muscularis Mucosae | Renzapride or SC-53116 | 8.0 ± 0.01 | [1] |
| -log KB | Guinea Pig | Ileal Mucosal Sheets | 5-HT | 7.3 | [1] |
Table 2: Selectivity Profile of RS-23597-190 at Various Receptors
| Receptor/Binding Site | Species/Cell Line | Radioligand | Apparent Affinity (-log Ki) | Citation |
| 5-HT3 | NG 108-15 Cells | [3H]-quipazine | 5.7 ± 0.1 | [1] |
| 5-HT3 | Rat Cerebral Cortex | [3H]-RS 42358-197 | 5.7 ± 0.1 | [1] |
| 5-HT1A | Not Specified | Not Specified | < 5.5 | [1] |
| 5-HT2 | Not Specified | Not Specified | < 5.5 | [1] |
| Muscarinic M1, M2, M3, M4 | Not Specified | Not Specified | < 5.5 | [1] |
| Dopamine D1, D2 | Not Specified | Not Specified | < 5.5 | [1] |
| Sigma-1 | Guinea Pig Brain | [3H]RS-23597-190 | 8.4 | [2] |
| Sigma-2 | Guinea Pig Brain | Not Specified | 6.2 | [2] |
Signaling Pathways and Experimental Logic
To visually conceptualize the mechanisms of action and experimental applications of RS-23597-190, the following diagrams illustrate the 5-HT4 receptor signaling cascade, a typical experimental workflow for its characterization, and its utility as a selective antagonist.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT4 Antagonism.
Caption: Selectivity Profile of RS-23597-190.
Detailed Experimental Protocols
The following methodologies are based on published studies and provide a framework for the use of RS-23597-190. Researchers should consult the original publications for complete, detailed protocols.
In Vitro Assays
1. Rat Oesophageal Muscularis Mucosae Relaxation Assay
-
Objective: To determine the competitive antagonist properties of RS-23597-190 at the 5-HT4 receptor.
-
Methodology:
-
The muscularis mucosae is dissected from the rat oesophagus and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
The tissue is pre-contracted with carbachol.
-
Cumulative concentration-response curves to a 5-HT4 agonist (e.g., 5-HT, renzapride) are generated, measuring the relaxation of the tissue.
-
The tissue is then incubated with RS-23597-190 for a specified period, and the agonist concentration-response curve is repeated.
-
The degree of rightward shift in the concentration-response curve is used to calculate the pA2 or -log KB value for RS-23597-190.[1]
-
2. Guinea-Pig Ileal Mucosal Sheets Short-Circuit Current (SCC) Measurement
-
Objective: To assess the antagonism of 5-HT4 receptor-mediated ion transport.
-
Methodology:
-
Sheets of guinea-pig ileal mucosa are mounted in Ussing chambers.
-
The tissue is bathed in a physiological saline solution and the potential difference across the epithelium is clamped at 0 mV. The current required to do so is the SCC.
-
A 5-HT4 agonist is added to the serosal side, and the increase in SCC is measured. 5-HT often produces a biphasic response, with the high-potency phase being 5-HT4-mediated.
-
The experiment is repeated in the presence of varying concentrations of RS-23597-190 to determine its inhibitory effect on the high-potency phase of the 5-HT response.[1]
-
3. Rat Isolated Vagus Nerve Depolarization Assay
-
Objective: To characterize the effect of RS-23597-190 on 5-HT4 receptor-mediated neuronal depolarization.
-
Methodology:
-
The vagus nerve is isolated from a rat and placed in a recording chamber where it is continuously superfused with a physiological solution.
-
Extracellular recordings of DC potentials are made.
-
Application of 5-HT elicits a biphasic depolarization: a rapid, transient phase mediated by 5-HT3 receptors, and a slow, maintained phase at lower concentrations mediated by 5-HT4 receptors.
-
RS-23597-190 is applied to the superfusion solution to selectively abolish the slow, high-potency depolarizing phase, confirming its 5-HT4 antagonist activity.[1]
-
Radioligand Binding Assays
1. 5-HT3 Receptor Binding Assay (for selectivity determination)
-
Objective: To determine the affinity of RS-23597-190 for the 5-HT3 receptor.
-
Methodology:
-
Membranes are prepared from NG108-15 cells or rat cerebral cortex.
-
The membranes are incubated with a specific 5-HT3 radioligand, such as [3H]-quipazine or [3H]-RS 42358-197.
-
Increasing concentrations of RS-23597-190 are added to compete with the radioligand for binding to the 5-HT3 receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT3 ligand.
-
The amount of bound radioligand is measured by liquid scintillation counting after filtration.
-
The Ki value for RS-23597-190 is calculated from the IC50 value obtained from the competition curve.[1]
-
In Vivo Studies
1. Antagonism of the von Bezold-Jarisch Reflex in Rats
-
Objective: To assess the in vivo antagonist activity of RS-23597-190 at 5-HT3 receptors (as a measure of selectivity).
-
Methodology:
-
Conscious or anesthetized rats are instrumented for the measurement of heart rate and blood pressure.
-
The von Bezold-Jarisch reflex is elicited by intravenous administration of a 5-HT3 agonist (e.g., phenylbiguanide), which causes bradycardia and hypotension.
-
RS-23597-190 is administered (e.g., by infusion) prior to the 5-HT3 agonist challenge.
-
The ability of RS-23597-190 to antagonize the reflex is quantified. The doses required for this effect can be compared to those needed for 5-HT4 antagonism to assess in vivo selectivity.[3]
-
2. Antagonism of 5-HT-Induced Tachycardia in Micropigs
-
Objective: To evaluate the in vivo efficacy of RS-23597-190 at 5-HT4 receptors.
-
Methodology:
Conclusion
RS-23597-190 is a well-characterized, high-affinity, and selective 5-HT4 receptor antagonist. Its utility as a research tool is underscored by its consistent performance in a variety of in vitro and in vivo models. When using this compound, researchers should be mindful of its significant affinity for the sigma-1 binding site, which may need to be considered in the interpretation of experimental results. The data and protocols presented in this guide provide a solid foundation for the effective use of RS-23597-190 in advancing our understanding of 5-HT4 receptor pharmacology.
References
- 1. Characterization of 5-hydroxytryptamine-induced depolarizations in rat isolated vagus nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A component of 5-HT-evoked depolarization of the rat isolated vagus nerve is mediated by a putative 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxytryptamine-induced tachycardia in the pig: possible involvement of a new type of 5-hydroxytryptamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for RS 23597-190 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for conducting in vivo rodent studies with RS 23597-190, a potent and selective 5-HT₄ receptor antagonist. This document outlines methodologies for investigating the effects of this compound on memory consolidation, cardiovascular reflexes (specifically the von Bezold-Jarisch reflex), and serotonin-induced tachycardia in rats. The provided protocols are intended to serve as a comprehensive guide for researchers, ensuring methodological rigor and reproducibility. All quantitative data is summarized in structured tables, and key pathways and workflows are visualized using diagrams.
Introduction to this compound
This compound is a high-affinity and selective competitive antagonist for the 5-hydroxytryptamine type 4 (5-HT₄) receptor.[1] It exhibits significantly lower affinity for other serotonin receptor subtypes, including 5-HT₁, 5-HT₂, and 5-HT₃, as well as for muscarinic and dopamine receptors.[1] This selectivity makes this compound a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT₄ receptor in various biological systems. In vivo studies have demonstrated its ability to antagonize 5-HT₄ receptor-mediated effects in rodents, making it suitable for investigating the receptor's involvement in cognitive function and cardiovascular regulation.[1][2]
Signaling Pathway of the 5-HT₄ Receptor
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit. Ligand binding to the receptor activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor involved in regulating the expression of genes crucial for neuronal plasticity and survival. Additionally, there is evidence for a G-protein-independent signaling pathway where the 5-HT₄ receptor can directly activate Src tyrosine kinase.
Caption: 5-HT₄ Receptor Signaling Cascade.
Experimental Protocols
General Considerations for Rodent Studies
Animal Welfare: All animal procedures should be conducted in accordance with the guidelines from the local Institutional Animal Care and Use Committee (IACUC) and in compliance with the 3Rs (Replacement, Reduction, and Refinement).
Handling: Proper and consistent animal handling is crucial to minimize stress, which can be a significant confounding variable. Acclimatize animals to the housing facility for at least one week before initiating any experiments. Handle rodents gently, avoiding sudden movements and loud noises.
Drug Preparation: this compound hydrochloride is soluble in aqueous solutions. For in vivo administration, dissolve the compound in sterile saline (0.9% NaCl) or water.[3] Prepare fresh solutions on the day of the experiment.
Protocol 1: Assessment of Memory Consolidation using the Step-Through Passive Avoidance Test
This protocol is designed to evaluate the effect of this compound on memory consolidation in rats.
Experimental Workflow:
Caption: Step-Through Passive Avoidance Experimental Workflow.
Materials:
-
Step-through passive avoidance apparatus (two-compartment box with a light and a dark chamber, separated by a guillotine door, with an electrifiable grid floor in the dark chamber).
-
Male Sprague-Dawley rats (200-250 g).
-
This compound hydrochloride.
-
Sterile saline (0.9% NaCl).
-
Intra-cranial injection cannulae and syringe pump.
Procedure:
-
Habituation: Allow rats to acclimate to the experimental room for at least 30 minutes before each session.
-
Training (Day 1):
-
Place the rat in the light compartment of the apparatus.
-
After a 30-second acclimatization period, open the guillotine door.
-
Once the rat enters the dark compartment with all four paws, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).[4]
-
Record the latency to enter the dark compartment (step-through latency).
-
If the rat does not enter within 300 seconds, gently guide it into the dark chamber, deliver the shock, and assign a latency of 300 seconds.
-
-
Drug Administration: Immediately after the training session, administer this compound or vehicle via intra-prelimbic cortex (PL) microinjection.[2]
-
Dose: 0.005, 0.01, 0.1, or 0.5 µ g/rat in a volume of 0.6 µl.[2]
-
-
Retention Test (Day 2 - 24 hours after training):
-
Place the rat back into the light compartment.
-
Open the guillotine door after 30 seconds.
-
Record the step-through latency to enter the dark compartment (up to a maximum of 300 seconds). No foot shock is delivered during the retention test.[5]
-
-
Data Analysis: Compare the step-through latencies between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in latency in the retention test is indicative of improved memory consolidation.
Quantitative Data Summary:
| Treatment Group | Dose (µ g/rat , intra-PL) | N | Step-Through Latency (seconds, Mean ± SEM) - Retention |
| Vehicle | - | 10 | Data to be collected |
| This compound | 0.005 | 10 | Data to be collected |
| This compound | 0.01 | 10 | Data to be collected |
| This compound | 0.1 | 10 | Data to be collected |
| This compound | 0.5 | 10 | Data to be collected |
Protocol 2: Assessment of the von Bezold-Jarisch Reflex
This protocol details the procedure to investigate the antagonistic effect of this compound on the von Bezold-Jarisch (B-J) reflex in anesthetized rats. The B-J reflex is characterized by bradycardia and hypotension.
Experimental Workflow:
Caption: Von Bezold-Jarisch Reflex Experimental Workflow.
Materials:
-
Male Wistar rats (250-300 g).
-
Anesthetic (e.g., urethane, 1.25 g/kg, i.p.).
-
Surgical instruments for cannulation.
-
Polyethylene catheters.
-
Pressure transducer and recording system for blood pressure and heart rate.
-
Infusion pump.
-
This compound hydrochloride.
-
5-HT or a 5-HT₃ receptor agonist (e.g., phenylbiguanide, PBG) to induce the reflex.[6]
-
Sterile saline (0.9% NaCl).
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat with urethane.
-
Cannulate the trachea to ensure a patent airway.
-
Insert a catheter into the femoral artery for continuous blood pressure monitoring.
-
Insert a catheter into the femoral vein for drug administration.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery, monitoring for stable blood pressure and heart rate.
-
Baseline Reflex Elicitation:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer a bolus injection of a 5-HT₃ receptor agonist (e.g., PBG, 5 µg/kg, i.v.) to elicit the B-J reflex.[6]
-
Record the maximal fall in MAP and HR.
-
Allow hemodynamic parameters to return to baseline. Repeat this step to ensure a stable reflex response.
-
-
This compound Administration:
-
Administer this compound via intravenous infusion. A study in conscious rats showed an ID₅₀ of 300 µg/kg/min for antagonizing the 2-methyl-5-HT-induced von Bezold-Jarisch reflex.[1]
-
-
Post-Treatment Reflex Elicitation:
-
During the infusion of this compound, repeat the administration of the 5-HT₃ receptor agonist.
-
Record the changes in MAP and HR.
-
-
Data Analysis: Calculate the percentage inhibition of the B-J reflex (both bradycardic and hypotensive components) by this compound. Compare the pre- and post-treatment reflex responses using appropriate statistical tests (e.g., paired t-test).
Quantitative Data Summary:
| Parameter | Baseline Reflex (Change from Basal) | Post-RS 23597-190 Reflex (Change from Basal) | % Inhibition |
| Mean Arterial Pressure (mmHg) | |||
| Vehicle Control | Data to be collected | Data to be collected | Data to be collected |
| This compound (300 µg/kg/min) | Data to be collected | Data to be collected | Data to be collected |
| Heart Rate (beats/min) | |||
| Vehicle Control | Data to be collected | Data to be collected | Data to be collected |
| This compound (300 µg/kg/min) | Data to be collected | Data to be collected | Data to be collected |
Protocol 3: Assessment of 5-HT-Induced Tachycardia
This protocol is for evaluating the ability of this compound to antagonize tachycardia induced by serotonin (5-HT) in anesthetized rats.
Experimental Workflow:
References
- 1. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The bidirectional effect of prelimbic 5-hydroxytryptamine type-4 (5-HT4) receptors on ACPA-mediated aversive memory impairment in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. 4.3.1. Passive Avoidance (PA) [bio-protocol.org]
- 5. scantox.com [scantox.com]
- 6. The Bezold-Jarisch Reflex and The Inflammatory Response Modulation in Unanesthetized Endotoxemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RS 23597-190 in Cultured Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
RS 23597-190 is a high-affinity, selective, and competitive antagonist of the serotonin 4 (5-HT4) receptor.[1][2] This property makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT4 receptor in the central and peripheral nervous systems. In cultured neuronal cells, this compound is utilized to probe the receptor's involvement in a variety of cellular processes, including neuronal excitability, synaptic plasticity, and network activity.[3][4][5][6][7][8][9] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures, focusing on experimental design, data acquisition, and analysis.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of serotonin and other agonists to the 5-HT4 receptor. The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR) that, upon activation, primarily stimulates the adenylyl cyclase/cyclic AMP (cAMP)/protein kinase A (PKA) signaling cascade.[10][11][12] Additionally, 5-HT4 receptor activation can trigger a G-protein-independent pathway involving Src and the extracellular signal-regulated kinase (ERK).[10][11] By antagonizing the 5-HT4 receptor, this compound inhibits these downstream signaling pathways, thereby preventing the cellular effects mediated by 5-HT4 receptor activation.
Data Presentation
Table 1: Effects of this compound on Calcium Dynamics in Primary Hippocampal Cultures
| Treatment Condition | Concentration | Effect on Calcium Activity | Key Findings |
| Acute Application | 10 µM | Inhibition | A single application of this compound led to a notable inhibition of calcium activity.[3][4] This was evidenced by a 1.7-fold decrease in the proportion of active cells generating calcium signals and a 2.9-fold decrease in the frequency of calcium events.[3][4] A significant decrease in the correlation level of calcium dynamics within neuron-glial networks was also observed.[3][4] |
| Chronic Application | 1 µM | No Significant Change | Chronic administration of this compound did not produce significant changes in the key aspects of calcium dynamics or in the restructuring of functional network architecture.[3][4] However, a trend towards a reduction in the number of cells involved in calcium activity, the frequency of calcium events, and the number of functionally significant connections was noted.[3][4] |
Table 2: Effects of this compound on Neuronal Firing and Synaptic Plasticity
| Experimental Model | Concentration | Effect | Key Findings |
| Rat Subthalamic Neurons | 30 µM | Partial Reversal of 5-HT Induced Firing | Co-application of this compound with 5-HT reversed the 5-HT-induced increase in firing frequency by 62%.[6][13] |
| Mouse Amygdala Slices | 50 µM | Blockade of Long-Term Potentiation (L-LTP) | This compound completely abolished the L-LTP induced by 5-HT.[7][14] |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the preparation of primary hippocampal neuron cultures from embryonic rats or mice.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor (e.g., Ovomucoid protease inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and fetal bovine serum)
-
Culture plates or coverslips coated with an adhesive substrate (e.g., Poly-L-lysine)
-
Dissection tools (sterile)
Procedure:
-
Dissect hippocampi from E18 embryos in ice-cold dissection medium.
-
Transfer the tissue to an enzyme solution and incubate at 37°C for 15-30 minutes.
-
Inactivate the enzyme by adding an inhibitor and wash the tissue with plating medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells onto coated culture vessels at a desired density (e.g., 2.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace the plating medium with a serum-free culture medium (e.g., Neurobasal medium with B-27 and GlutaMAX).
-
Perform half-media changes every 3-4 days.
Protocol 2: Preparation and Application of this compound
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water or Dimethyl sulfoxide (DMSO)
-
Cell culture medium
Procedure:
-
Stock Solution Preparation:
-
For a water-soluble stock, dissolve this compound hydrochloride in sterile water to a concentration of 1-10 mM.[14] Filter-sterilize the solution through a 0.22 µm filter.
-
For a DMSO stock, dissolve this compound in high-quality DMSO to a concentration of 10-50 mM.[13]
-
Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1 µM for chronic studies, 10 µM for acute studies).[3][4] Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
-
Application to Neuronal Cultures:
-
Acute Application: For short-term studies, replace the existing culture medium with the medium containing the desired concentration of this compound and incubate for the specified time (e.g., 60 minutes) before the experimental endpoint.[3]
-
Chronic Application: For long-term studies, add this compound to the culture medium during each media change, starting from a specific day in vitro (DIV).[3]
-
Protocol 3: Calcium Imaging in Cultured Neurons
This protocol describes the measurement of intracellular calcium dynamics using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cultured neurons on glass coverslips
-
Fura-2 AM
-
High-quality, anhydrous DMSO
-
Pluronic F-127 (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Dye Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in DMSO.
-
Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 1-5 µM in HBSS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
-
Remove the culture medium from the coverslips and wash gently with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
-
De-esterification:
-
Wash the cells with HBSS to remove excess Fura-2 AM.
-
Incubate the cells in fresh HBSS for at least 30 minutes at room temperature to allow for the complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip in an imaging chamber on the microscope stage.
-
Perfuse the cells with HBSS.
-
Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Record a baseline for a few minutes before applying any stimulus or compound.
-
To assess the effect of this compound, perfuse the cells with a solution containing the desired concentration of the antagonist and continue recording.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each ROI over time.
-
Changes in the F340/F380 ratio are proportional to changes in intracellular calcium concentration.
-
Protocol 4: Immunocytochemistry for Synaptic Markers
This protocol describes the immunofluorescent labeling of pre- and post-synaptic proteins (e.g., Synaptophysin and PSD-95) in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., rabbit anti-Synaptophysin, mouse anti-PSD-95)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
Mounting medium with DAPI
Procedure:
-
Fixation:
-
Gently wash the cultured neurons with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer to their optimal concentrations.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Allow the mounting medium to cure.
-
Image the stained neurons using a fluorescence or confocal microscope.
-
Mandatory Visualizations
Caption: Signaling pathway of 5-HT4 receptor and its blockade by this compound.
Caption: Experimental workflow for studying the effects of this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. brainvta.tech [brainvta.tech]
- 5. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro [mdpi.com]
- 9. Impact of 5-HT4 Receptors on Neuron-Glial Network Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. 5-Hydroxytryptamine Induces a Protein Kinase A/Mitogen-Activated Protein Kinase-Mediated and Macromolecular Synthesis-Dependent Late Phase of Long-Term Potentiation in the Amygdala | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for RS 23597-190 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of RS 23597-190, a potent and selective 5-HT4 receptor antagonist, in behavioral studies. The following sections outline the compound's mechanism of action, administration routes, and specific protocols for key behavioral assays.
Mechanism of Action
This compound acts as a high-affinity, selective, and competitive antagonist at the serotonin 5-HT4 receptor.[1] This receptor is a Gs-protein coupled receptor, and its activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] By blocking this receptor, this compound inhibits these downstream signaling events, making it a valuable tool for investigating the role of the 5-HT4 receptor in various physiological processes, including learning, memory, and anxiety.
Data Presentation: Quantitative Data Summary
The following tables summarize quantitative data for this compound from various studies.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Species | Preparation | Value | Reference |
| pKi (sigma-1) | Guinea Pig | Brain | 8.4 | |
| pKi (sigma-2) | Guinea Pig | Brain | 6.2 | |
| -log KB | Rat | Oesophageal Muscularis Mucosae | 8.0 ± 0.01 | [1] |
| pA2 | Rat | Oesophageal Muscularis Mucosae | 7.8 ± 0.1 | [1] |
Table 2: In Vivo Efficacy and Dosage
| Administration Route | Species | Behavioral Assay/Effect | Effective Dose/ID50 | Reference |
| Intravenous Infusion | Rat | Antagonism of von Bezold-Jarisch reflex | ID50: 300 µg/kg/min | [1] |
| Intravenous | Micropig | Antagonism of 5-HT-induced tachycardia | 6 mg/kg | [1] |
| Intra-prelimbic cortex microinjection | Rat | Passive Avoidance Task | 0.005, 0.01, 0.1, or 0.5 μ g/rat | [4] |
| Intracranial microinjection | Mouse | Anxiety-like behavior | 6-10 mM | [5] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
Vehicle Selection and Preparation:
This compound hydrochloride is soluble in water up to 100 mM and in DMSO up to 100 mg/mL (with warming).[6] For most in vivo applications, sterile saline (0.9% NaCl) is a suitable vehicle.
-
Preparation with Saline:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Dissolve in sterile 0.9% saline to the final desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter for sterilization before injection.
-
Intraperitoneal (i.p.) Injection for Anxiety Studies (Elevated Plus Maze)
This protocol is adapted from standard elevated plus-maze procedures and incorporates the administration of this compound.
Materials:
-
This compound solution in sterile saline
-
Elevated plus-maze apparatus
-
Animal subjects (rats or mice)
-
Syringes and needles for i.p. injection
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle (saline) via intraperitoneal injection 30 minutes before placing the animal on the maze.
-
A typical dose range to start with for mice could be 0.1 - 1.0 mg/kg. Dose-response studies are recommended to determine the optimal dose for a specific experimental question.
-
-
Elevated Plus-Maze Test:
-
Place the animal in the center of the elevated plus-maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or by manual scoring.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time on the maze) x 100.
-
Calculate the percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.
-
Compare the data between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Intracerebral Microinjection for Memory Studies (Passive Avoidance Task)
This protocol outlines the use of this compound via direct microinjection into a specific brain region, such as the prelimbic cortex, to study its effects on memory consolidation.
Materials:
-
This compound solution in sterile saline
-
Stereotaxic apparatus
-
Microinjection pump and syringes
-
Cannulae for implantation
-
Passive avoidance apparatus
-
Animal subjects (rats)
Procedure:
-
Surgical Implantation of Cannulae:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant guide cannulae aimed at the target brain region (e.g., prelimbic cortex) according to stereotaxic coordinates.
-
Allow the animal to recover from surgery for at least one week.
-
-
Passive Avoidance Training (Acquisition Trial):
-
Place the rat in the light compartment of the passive avoidance apparatus.
-
When the rat enters the dark compartment, deliver a mild foot shock.
-
-
Drug Administration:
-
Immediately after the training trial, microinject this compound (e.g., 0.5 µg in 0.5 µL of saline per side) or vehicle into the target brain region over a period of 1 minute.
-
Leave the injection needle in place for an additional minute to allow for diffusion.
-
-
Retention Test:
-
24 hours after the training and injection, place the rat back in the light compartment.
-
Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis:
-
Compare the step-through latencies between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Novel Object Recognition (NOR) Task
The NOR task is used to assess recognition memory.
Materials:
-
This compound solution in sterile saline
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object
-
Animal subjects (mice or rats)
Procedure:
-
Habituation:
-
On day 1, allow each animal to freely explore the empty open field arena for 5-10 minutes.
-
-
Familiarization Phase (Training):
-
On day 2, place two identical objects in the arena.
-
Administer this compound or vehicle (e.g., i.p.) 30 minutes before placing the animal in the arena.
-
Allow the animal to explore the two identical objects for a set period (e.g., 5-10 minutes).
-
-
Test Phase:
-
After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the animal spends exploring the familiar object and the novel object for a set period (e.g., 5 minutes). Exploration is typically defined as sniffing or touching the object with the nose.
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive discrimination index indicates a preference for the novel object and intact recognition memory.
-
Compare the discrimination indices between the this compound treated group and the vehicle control group.
-
Mandatory Visualizations
Caption: Signaling pathway of the 5-HT4 receptor and the inhibitory action of this compound.
Caption: Experimental workflow for the elevated plus-maze test with this compound administration.
Caption: Experimental workflow for the passive avoidance task with intracerebral this compound administration.
References
- 1. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of cAMP/PKA pathway and T-type calcium channels in the mechanism of action of serotonin in human adrenocortical cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The bidirectional effect of prelimbic 5-hydroxytryptamine type-4 (5-HT4) receptors on ACPA-mediated aversive memory impairment in adult male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. This compound (HY-101172-5mg) bei Hölzel-Diagnostika [hoelzel-biotech.com]
Application Notes and Protocols for RS 23597-190 in Electrophysiology
Introduction
RS 23597-190 is a high-affinity, selective, and competitive antagonist of the serotonin 5-HT4 receptor.[1][2][3] This receptor is a Gs-protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4][5][6] The 5-HT4 receptor is widely distributed in the central and peripheral nervous systems and is involved in various physiological processes, including gastrointestinal motility, cardiac function, and cognition.[5] In electrophysiological studies, this compound is a valuable pharmacological tool for isolating and characterizing 5-HT4 receptor-mediated effects on neuronal excitability, synaptic transmission, and ion channel function. This document provides a summary of effective concentrations and a general protocol for its use in electrophysiological applications.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is dependent on the experimental preparation and the specific 5-HT4 receptor-mediated response being investigated. The following table summarizes concentrations used in various published studies.
| Preparation | Electrophysiological Technique | Concentration | Observed Effect | Reference |
| Rat Vagus Nerve | Extracellular Recording | 1 µM | Selectively abolished the slow, high-potency depolarizing phase induced by 5-HT.[1][3] | [1][3] |
| Rat Subthalamic Neurons (in slice) | Whole-cell / Perforated-patch | 30 µM | Reversed a large fraction of the 5-HT-induced decrease in interspike interval (ISI).[7] | [7] |
| Rat Hippocampal CA1 Pyramidal Cells (in slice) | Intracellular Recording | 10 - 30 µM | Blocked the depolarization elicited by 5-HT in the presence of a 5-HT1A antagonist.[8] | [8] |
| Guinea-pig Ileal Mucosa | Short-Circuit Current (Isc) Measurement | 1 µM | Pretreatment inhibited the increase in Isc induced by 1 µM serotonin.[9] | [9] |
| Rat Oesophageal Muscularis Mucosae | Tissue Bath (functional assay) | pA2 = 7.8 | Competitively antagonized 5-HT4 receptor-mediated relaxations.[1][3] | [1][3] |
| Human SH-SY5Y cells | BRET Assay | IC50 = 49 nM | Exhibited partial agonist activity at the human 5-HT4 receptor.[2] | [2] |
| Marine Nemertean Oocytes | Maturation Assay | IC50 = 34.7 µM | Inhibited 5-HT-stimulated germinal vesicle breakdown (GVBD).[10] | [10] |
Note: The high IC50 value in nemertean oocytes may suggest some species-specificity or non-specific effects at higher concentrations.[10] Researchers should perform a concentration-response curve to determine the optimal concentration for their specific experimental model.
Experimental Protocols
The following is a generalized protocol for the application of this compound in brain slice electrophysiology. This protocol should be adapted based on the specific tissue, recording configuration, and experimental goals.
3.1. Materials and Reagents
-
This compound hydrochloride
-
Deionized water or DMSO for stock solution
-
Artificial cerebrospinal fluid (aCSF) appropriate for the preparation
-
Recording electrodes (patch pipettes, extracellular electrodes)
-
Standard electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Perfusion system
3.2. Preparation of Stock Solution
-
This compound is typically soluble in water or DMSO. For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in the chosen solvent.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term storage.[7]
3.3. Brain Slice Preparation (Example: Hippocampal Slices)
-
Anesthetize and decapitate an adult rodent according to institutionally approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (a modified aCSF with low Ca2+ and high Mg2+).
-
Prepare 300-400 µm thick coronal or sagittal slices using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain slices at room temperature until use.
3.4. Electrophysiological Recording
-
Transfer a single slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 mL/min at a physiological temperature (e.g., 30-32°C).
-
Visually identify the target neuron (e.g., a CA1 pyramidal neuron) using DIC or IR microscopy.[7]
-
Establish a stable recording in the desired configuration (e.g., whole-cell patch-clamp, field potential recording).
-
Record a stable baseline of the parameter of interest (e.g., resting membrane potential, firing frequency, synaptic potential amplitude) for at least 5-10 minutes.
3.5. Application of this compound
-
Dilute the this compound stock solution into the perfusion aCSF to the final desired working concentration (e.g., 1-30 µM).
-
To test the antagonist properties, first apply a 5-HT4 receptor agonist (e.g., 5-HT, Cisapride) to elicit a stable response.
-
After washing out the agonist, pre-incubate the slice with this compound for 10-20 minutes to ensure receptor occupancy.
-
Co-apply the 5-HT4 agonist in the continued presence of this compound.
-
Record the response and compare it to the response in the absence of the antagonist. A significant reduction or complete block of the agonist-induced effect indicates successful antagonism.
-
Perform a washout of all drugs to allow for the potential recovery of the initial response.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for testing this compound in electrophysiology.
Caption: Antagonism of the 5-HT4 receptor signaling pathway by this compound.
References
- 1. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the Mechanism and Implications of this compound as a 5-HT4 Receptor Antagonist [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Peripheral 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. journals.biologists.com [journals.biologists.com]
Dissolving RS 23597-190 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 23597-190 is a potent and selective competitive antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1][2][3] Its utility as a research tool is critical for investigating the physiological and pathological roles of the 5-HT4 receptor. Proper dissolution and preparation of this compound are paramount for accurate and reproducible experimental outcomes. This document provides detailed application notes and protocols for the dissolution and use of this compound in common experimental settings, along with an overview of the 5-HT4 receptor signaling pathway.
Compound Information
| Parameter | Value |
| Full Name | 3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride[2] |
| Synonyms | RS-23597-190, RS 23597[4] |
| Molecular Formula | C₁₆H₂₃ClN₂O₃ · HCl[2][4] |
| Molecular Weight | 363.28 g/mol [2][4] |
| CAS Number | 149719-06-2[2][4][5] |
| Appearance | White to beige powder[4] |
| Storage | Store at room temperature or 2-8°C.[4][5] Stock solutions should be stored at -20°C or -80°C.[2] |
Solubility Data
This compound hydrochloride exhibits good solubility in aqueous solutions and organic solvents commonly used in research.
| Solvent | Maximum Concentration | Notes |
| Water | 100 mM[3][5][6][7] | Warmed water may aid in dissolution.[4] |
| 5 mg/mL[4] | - | |
| DMSO | ≥ 50 mg/mL | For preparation of concentrated stock solutions. |
| PBS (Phosphate-Buffered Saline) | Soluble | Used for dilution for in vivo injections.[8] |
| aCSF (artificial Cerebrospinal Fluid) | Soluble | Used for in vitro brain slice electrophysiology and in vivo microinjections.[8] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[2] | Vehicle for in vivo administration.[2] |
| 10% DMSO in 90% Corn oil | ≥ 5 mg/mL[2] | Alternative vehicle for in vivo administration.[2] |
Experimental Protocols
Preparation of Stock Solutions
3.1.1. Aqueous Stock Solution (e.g., 10 mM in Water)
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For 1 mL of a 10 mM stock solution, weigh 3.63 mg.
-
Dissolution: Add the appropriate volume of sterile, purified water.
-
Mixing: Vortex or sonicate briefly to ensure complete dissolution. Gentle warming can be applied if necessary.
-
Sterilization: For cell culture experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.
3.1.2. DMSO Stock Solution (e.g., 50 mg/mL)
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO.
-
Mixing: Vortex until the powder is completely dissolved.
-
Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C in tightly sealed vials.
Preparation of Working Solutions
3.2.1. In Vitro Experiments (e.g., Cell Culture, Electrophysiology)
Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution in the appropriate experimental buffer (e.g., cell culture medium, aCSF).
-
Example for a 10 µM working solution from a 10 mM aqueous stock: Dilute the stock solution 1:1000 in the experimental buffer. For 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of buffer.
-
Example for a 30 µM working solution from a 50 mg/mL DMSO stock:
-
The molar concentration of the stock is approximately 137.6 mM.
-
Dilute the stock solution in the experimental buffer to the final concentration. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts.
-
3.2.2. In Vivo Experiments
The choice of vehicle for in vivo administration is critical and depends on the route of administration and experimental model.
-
Intravenous (i.v.) Infusion in Rats: this compound can be dissolved in saline for intravenous infusion.
-
Intravenous (i.v.) Injection in Micropigs: A dose of 6 mg/kg has been used, likely dissolved in a suitable aqueous vehicle.[9]
-
Intraperitoneal (i.p.) or Oral (i.g.) Administration: For routes where a larger volume or different vehicle is required, a formulation with DMSO and a solubilizing agent like SBE-β-CD or corn oil can be used.[2]
-
Protocol for 10% DMSO / 90% (20% SBE-β-CD in Saline):
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution of this compound to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly. This should yield a clear solution.[2]
-
-
Protocol for 10% DMSO / 90% Corn Oil:
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution of this compound to 900 µL of sterile corn oil.
-
Mix thoroughly.[2]
-
-
Signaling Pathways and Experimental Workflow
5-HT4 Receptor Signaling Pathway
This compound acts as an antagonist at the 5-HT4 receptor, which is a Gs-protein coupled receptor (GPCR). Activation of the 5-HT4 receptor by its endogenous ligand, serotonin (5-HT), initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB. This compound blocks these downstream effects by preventing the initial binding of serotonin to the receptor.
Caption: 5-HT4 Receptor Signaling Pathway Antagonism by this compound.
General Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for an in vitro experiment using this compound to study its effect on cellular responses.
Caption: General experimental workflow for in vitro antagonism studies.
Mandatory Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
By following these guidelines, researchers can confidently and safely prepare this compound for their experimental needs, ensuring the integrity and reproducibility of their results.
References
- 1. This compound hydrochloride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. jneurosci.org [jneurosci.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: RS 23597-190 in the Study of Synaptic Plasticity and Memory
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 23597-190 is a potent and selective competitive antagonist of the serotonin 4 (5-HT4) receptor.[1] The 5-HT4 receptor, a Gs-protein coupled receptor, is predominantly expressed in brain regions critical for learning and memory, including the hippocampus. Activation of the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade is implicated in the modulation of synaptic plasticity, the cellular mechanism underlying learning and memory. These application notes provide a comprehensive overview of the use of this compound as a tool to investigate the role of the 5-HT4 receptor in synaptic plasticity and memory formation.
Data Presentation
In Vitro Electrophysiology Data
The following table summarizes the quantitative effects of this compound on synaptic plasticity from in vitro electrophysiology studies.
| Parameter | Preparation | Agonist/Stimulation | This compound Concentration | Effect | Reference |
| Late Long-Term Potentiation (L-LTP) | Amygdala Slices | 300 µM 5-HT | 50 µM | Blocked 5-HT-induced L-LTP (Control: 170 ± 6%; this compound + 5-HT: 106 ± 12%) | [2] |
| High-Frequency Stimulation (HFS)-induced L-LTP | Amygdala Slices | HFS | 50 µM | Blocked HFS-induced L-LTP (Control: 145 ± 8%; this compound: 110 ± 4%) | [2] |
| 5-HT induced depolarization | Hippocampal CA1 Slices | 10-30 µM 5-HT | 10-30 µM | Blocked 5-HT-induced depolarization | [3][4] |
| Calcium Event Frequency | Primary Hippocampal Cultures | - | 10 µM (single application) | Decreased frequency of calcium events (2.9-fold decrease) | [5] |
| Proportion of Active Cells | Primary Hippocampal Cultures | - | 10 µM (single application) | Decreased proportion of active cells generating calcium signals (1.7-fold decrease) | [5] |
In Vivo Behavioral Data
This table summarizes the quantitative effects of this compound on memory in behavioral paradigms.
| Behavioral Task | Species | Doses of this compound | Effect | Reference |
| Passive Avoidance | Rat | 0.005, 0.01, 0.1, or 0.5 μ g/rat (intra-prelimbic cortex) | No effect on memory consolidation when administered alone. | [6] |
| Passive Avoidance (in combination with ACPA) | Rat | 0.5 μ g/rat (intra-prelimbic cortex) | Potentiated amnesia induced by the CB1 receptor agonist ACPA (0.1 µ g/rat ). | [6] |
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT4 receptor and the point of antagonism by this compound.
Experimental Workflow for In Vitro Electrophysiology
This diagram outlines a typical workflow for studying the effect of this compound on long-term potentiation (LTP) in hippocampal slices.
Experimental Workflow for Behavioral Testing
This diagram illustrates a general workflow for investigating the impact of this compound on memory using a behavioral paradigm like the Morris water maze.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To determine the effect of this compound on LTP at Schaffer collateral-CA1 synapses in rat hippocampal slices.
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 4.4 KCl, 1 Na2HPO4, 25 NaHCO3, 2 CaCl2, 2 MgSO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
This compound hydrochloride (Tocris, R&D Systems)
-
Slicing apparatus (e.g., vibratome)
-
Recording chamber and perfusion system
-
Glass microelectrodes
-
Electrophysiology recording setup (amplifier, digitizer, software)
Procedure:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated ACSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording:
-
Transfer a single slice to the recording chamber and perfuse with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.
-
-
Drug Application:
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation between the this compound treated group and the vehicle control group.
-
Protocol 2: In Vivo Behavioral Testing - Passive Avoidance Task
Objective: To assess the effect of intra-prelimbic cortex administration of this compound on memory consolidation in a passive avoidance task. This protocol is adapted from Ahmadi-Mahmoodabadi et al. (2021).[6]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment separated by a guillotine door, with a grid floor in the dark compartment for delivering a footshock).
-
This compound hydrochloride
-
Saline solution
-
Surgical instruments for cannulation
-
Microinjection pump and syringes
Procedure:
-
Surgery:
-
Anesthetize the rats and stereotaxically implant bilateral guide cannulae targeting the prelimbic cortex.
-
Allow the animals to recover for one week.
-
-
Apparatus Habituation:
-
On the day before training, place each rat in the light compartment of the passive avoidance apparatus and allow it to explore freely for 5 minutes.
-
-
Training:
-
Place the rat in the light compartment. After 30 seconds, the guillotine door is opened.
-
When the rat enters the dark compartment, the door is closed, and a mild footshock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Immediately after the footshock, remove the rat from the apparatus.
-
-
Drug Administration:
-
Immediately after training, microinject this compound (e.g., 0.005, 0.01, 0.1, or 0.5 µg in 0.3 µl of saline per side) or vehicle into the prelimbic cortex over 1 minute.[6] Leave the injection needles in place for an additional minute to allow for diffusion.
-
-
Retention Test:
-
24 hours after training, place the rat back into the light compartment.
-
After 30 seconds, open the guillotine door and measure the latency to enter the dark compartment (step-through latency), with a cutoff time of, for example, 300 seconds. A longer latency indicates better memory of the aversive event.
-
-
Data Analysis:
-
Compare the step-through latencies between the different dose groups of this compound and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Protocol 3: In Vivo Behavioral Testing - Morris Water Maze (Adaptable for this compound)
Objective: To evaluate the effect of this compound on spatial learning and memory.
Materials:
-
Mice or rats
-
Morris water maze (a circular pool filled with opaque water, with a hidden escape platform).
-
Video tracking system
-
This compound hydrochloride
-
Vehicle (e.g., saline)
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle (e.g., intraperitoneally or intracerebroventricularly) at a predetermined time before the training session each day (e.g., 30 minutes prior). Doses would need to be determined based on preliminary studies.
-
-
Acquisition Phase (e.g., 5 days):
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, release the animal into the pool from one of four randomly chosen starting positions, facing the wall of the pool.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.
-
-
Probe Trial:
-
24 hours after the last training session, conduct a probe trial.
-
Remove the platform from the pool and allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
Analyze the escape latencies and path lengths across the acquisition days to assess learning.
-
Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess spatial memory retention.
-
Compare the performance of the this compound treated group with the vehicle control group.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the 5-HT4 receptor in synaptic plasticity and memory. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at further understanding the complex serotonergic modulation of cognitive processes. Future studies should focus on delineating the precise effects of this compound in various hippocampal subfields and its impact on different phases of memory, from acquisition and consolidation to retrieval and extinction.
References
- 1. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine Induces a Protein Kinase A/Mitogen-Activated Protein Kinase-Mediated and Macromolecular Synthesis-Dependent Late Phase of Long-Term Potentiation in the Amygdala | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of local excitatory synaptic transmission by serotonin through an unconventional receptor in the CA1 region of rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Application of RS 23597-190 in Gastrointestinal Motility Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 23597-190 is a potent and selective competitive antagonist of the serotonin 5-HT4 receptor.[1][2] This property makes it an invaluable pharmacological tool for investigating the role of the 5-HT4 receptor in regulating gastrointestinal (GI) motility. The 5-HT4 receptor is a key player in the modulation of peristalsis, secretion, and visceral sensitivity within the gut.[3][4][5] Dysregulation of 5-HT4 receptor signaling has been implicated in various GI disorders, including irritable bowel syndrome with constipation (IBS-C) and chronic constipation.[6][7][8]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo gastrointestinal motility assays. The included methodologies are designed to enable researchers to accurately characterize the effects of 5-HT4 receptor blockade on intestinal contractility and transit.
Mechanism of Action: 5-HT4 Receptor Antagonism
This compound exerts its effects by competitively binding to 5-HT4 receptors, thereby preventing the binding of the endogenous agonist serotonin (5-HT) and other 5-HT4 agonists. Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In gastrointestinal smooth muscle, this signaling cascade typically results in muscle relaxation. However, on enteric neurons, 5-HT4 receptor activation can facilitate the release of acetylcholine, a primary excitatory neurotransmitter, thereby promoting gut motility. By blocking these receptors, this compound can inhibit both smooth muscle relaxation and neuronally-mediated contractions that are dependent on 5-HT4 receptor activation.
Data Presentation: Antagonist Activity of this compound
The following tables summarize the quantitative data on the antagonist potency of this compound from various in vitro gastrointestinal preparations.
Table 1: Antagonist Potency (pA2 and -log KB values) of this compound in various tissues.
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Rat Oesophagus (muscularis mucosae) | 5-HT | pA2 | 7.8 ± 0.1 | [1] |
| Rat Oesophagus (muscularis mucosae) | Renzapride or SC-53116 | -log KB | 8.0 ± 0.01 | [1] |
| Guinea-pig Ileum (mucosal sheets) | 5-HT (high potency phase) | -log KB | 7.3 | [1] |
Table 2: Effect of this compound on 5-HT Induced Responses.
| Tissue Preparation | 5-HT Induced Response | This compound Concentration | Effect | Reference |
| Rat Vagus Nerve | Slow, maintained depolarization | 1 µM | Abolished | [1] |
| Guinea-pig Ileum | Contractile response (5-HT3 mediated) | Up to 10 µM | No antagonism | [1] |
| Guinea-pig distal colon | Peristaltic contractions | 1-10 µM (with ondansetron) | Temporary blockade | [4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of 5-HT4 Receptor Antagonism in Isolated Guinea-Pig Ileum (Organ Bath Assay)
This protocol details the methodology for assessing the antagonist effect of this compound on 5-HT-induced contractions in an isolated guinea-pig ileum preparation.
Materials:
-
Animals: Male Dunkin-Hartley guinea-pigs (250-350 g)
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.
-
Drugs: Serotonin (5-HT) hydrochloride, this compound hydrochloride. All drugs should be dissolved in distilled water.
-
Equipment: Organ bath system with isometric force transducers, aeration system (95% O2 / 5% CO2), water bath for temperature control (37°C), data acquisition system.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea-pig by a method approved by the institutional animal care and use committee.
-
Isolate a 2-3 cm segment of the distal ileum.
-
Gently flush the lumen with Krebs-Henseleit solution to remove contents.
-
Place the tissue segment in a beaker containing aerated Krebs-Henseleit solution at room temperature.
-
-
Organ Bath Setup:
-
Mount the ileal segment in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 0.5-1.0 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
Control Response: Obtain a cumulative concentration-response curve for 5-HT by adding increasing concentrations (e.g., 1 nM to 10 µM) to the organ bath at regular intervals, allowing the response to plateau before adding the next concentration.
-
Washout: After obtaining the maximal response, wash the tissue repeatedly with fresh Krebs-Henseleit solution until the baseline tension is restored. Allow the tissue to recover for at least 30 minutes.
-
Antagonist Incubation: Add a specific concentration of this compound (e.g., 10 nM, 100 nM, or 1 µM) to the organ bath and incubate for 30 minutes.
-
Antagonism Assessment: In the presence of this compound, repeat the cumulative concentration-response curve for 5-HT.
-
-
Data Analysis:
-
Measure the amplitude of the contractile responses to 5-HT in the absence and presence of this compound.
-
Construct concentration-response curves and determine the EC50 values for 5-HT.
-
Calculate the dose-ratio for each concentration of this compound.
-
Perform a Schild regression analysis to determine the pA2 value for this compound, which provides a measure of its antagonist potency. A Schild plot slope not significantly different from unity is indicative of competitive antagonism.
-
Protocol 2: In Vivo Assessment of Gastrointestinal Transit in Mice (Carmine Red Assay)
This protocol describes a non-invasive method to assess the effect of this compound on whole gastrointestinal transit time in mice using a colored marker.
Materials:
-
Animals: Male C57BL/6 mice (8-12 weeks old)
-
Marker: Carmine red (6% w/v) suspended in 0.5% (w/v) methylcellulose.
-
Vehicle: The vehicle used to dissolve this compound (e.g., saline, distilled water).
-
Drugs: this compound hydrochloride.
-
Equipment: Oral gavage needles, individual cages with white bedding or paper for easy visualization of fecal pellets, stopwatch.
Procedure:
-
Animal Preparation:
-
Fast mice overnight (12-16 hours) but allow free access to water.
-
On the day of the experiment, weigh each mouse and randomly assign them to treatment groups (e.g., vehicle control, this compound treated).
-
-
Drug and Marker Administration:
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage). The dose will depend on the specific experimental question.
-
After a predetermined time (e.g., 30 minutes) to allow for drug absorption and distribution, administer 0.2 mL of the 6% carmine red suspension to each mouse via oral gavage. Record the exact time of gavage.
-
-
Observation and Data Collection:
-
Immediately after gavage, place each mouse in a separate, clean cage with a white background (e.g., filter paper) to facilitate the observation of fecal pellets.
-
Continuously monitor the mice for the expulsion of the first red-colored fecal pellet.
-
Record the time of the first appearance of the red pellet for each mouse.
-
-
Data Analysis:
-
Calculate the whole gut transit time for each mouse as the time elapsed between the carmine red gavage and the expulsion of the first red fecal pellet.
-
Compare the mean transit times between the different treatment groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). An increase in transit time in the this compound treated group compared to the vehicle group would indicate an inhibitory effect on gastrointestinal motility.
-
Conclusion
This compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor in the gastrointestinal tract. The protocols provided herein offer standardized methods for assessing the impact of 5-HT4 receptor blockade on intestinal motility in vitro and in vivo. These assays can be adapted to investigate the therapeutic potential of novel compounds targeting the serotonergic system for the treatment of gastrointestinal motility disorders. Careful experimental design and adherence to these detailed protocols will ensure the generation of robust and reproducible data.
References
- 1. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT4 receptor antagonist | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 5-HT3 and 5-HT4 antagonists inhibit peristaltic contractions in guinea-pig distal colon by mechanisms independent of endogenous 5-HT [frontiersin.org]
- 5. wjgnet.com [wjgnet.com]
- 6. Emerging Pharmacologic Therapies for Constipation-predominant Irritable Bowel Syndrome and Chronic Constipation [jnmjournal.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Constipation-predominant irritable bowel syndrome: A review of current and emerging drug therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Anxiety-Like Behavior with RS 23597-190
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 23597-190 is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. The 5-HT4 receptor, a Gs-protein-coupled receptor, is predominantly expressed in the gastrointestinal tract, bladder, heart, and centrally in the brain, including limbic structures like the hippocampus and amygdala which are critically involved in the regulation of mood and anxiety. Modulation of the 5-HT4 receptor has been implicated in various physiological processes, and its role in anxiety-like behavior is an active area of investigation.
These application notes provide an overview of the use of this compound as a tool to probe the function of the 5-HT4 receptor in anxiety-related preclinical models. Detailed protocols for common behavioral assays are provided, along with representative data from studies using selective 5-HT4 receptor antagonists.
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT4 receptor, blocking the downstream signaling cascade initiated by the endogenous ligand, serotonin (5-HT). The primary signaling pathway of the 5-HT4 receptor involves the activation of adenylyl cyclase through the Gαs subunit, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression and neuronal function. By blocking this pathway, this compound can be used to investigate the physiological roles of 5-HT4 receptor activation in anxiety.
Figure 1: Simplified signaling pathway of the 5-HT4 receptor and the antagonistic action of this compound.
Data Presentation
While specific quantitative data for the anxiolytic-like effects of this compound from peer-reviewed literature is limited, studies on other selective 5-HT4 receptor antagonists provide valuable insights. The following table summarizes representative data from a study investigating the effects of the selective 5-HT4 antagonists, SB 204070 and GR 113808, in the elevated plus-maze test in rats. This data suggests that blockade of 5-HT4 receptors can produce anxiolytic-like effects.
| Compound | Dose (mg/kg, s.c.) | Parameter | Vehicle Control (Mean ± SEM) | Compound Treated (Mean ± SEM) | Significance |
| SB 204070 | 1.0 | % Time in Open Arms | 15.2 ± 2.5 | 32.5 ± 4.1 | p < 0.05 |
| SB 204070 | 1.0 | % Entries into Open Arms | 20.1 ± 3.1 | 35.8 ± 5.2 | Not Significant |
| GR 113808 | 1.0 | % Time in Open Arms | 16.8 ± 2.8 | 34.2 ± 4.5 | p < 0.05 |
| GR 113808 | 1.0 | % Entries into Open Arms | 21.5 ± 3.5 | 36.1 ± 5.8 | Not Significant |
Data is adapted from Silvestre, J. S., et al. (1996). European journal of pharmacology, 309(3), 219–222. and serves as a representative example of the potential effects of 5-HT4 receptor antagonists.
Experimental Protocols
A. Preparation and Administration of this compound
1. Materials:
-
This compound hydrochloride (powder)
-
Vehicle (e.g., 0.9% sterile saline, distilled water, or a solution containing a solubilizing agent like DMSO and Tween 80, depending on the route of administration and solubility)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
2. Procedure for Intraperitoneal (i.p.) Injection:
-
Calculate the required amount of this compound based on the desired dose and the weight of the animals.
-
Prepare the vehicle solution. For example, a common vehicle is 0.9% saline with 1% Tween 80 and a minimal amount of DMSO (e.g., <5%) to aid dissolution.
-
Add the calculated amount of this compound powder to the vehicle.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Prepare fresh on the day of the experiment.
-
Administer the solution via intraperitoneal injection at a volume of, for example, 10 ml/kg for mice or 1 ml/kg for rats. The injection should be performed by trained personnel.
-
The timing of administration relative to the behavioral test should be consistent across all animals and determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes prior to testing).
B. Elevated Plus-Maze (EPM) Test
This test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
1. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor (e.g., 50 cm for rats).
-
Dimensions for rats: Arms are typically 50 cm long and 10 cm wide. The walls of the closed arms are 40 cm high.
-
The maze should be made of a non-porous material for easy cleaning.
-
A video camera mounted above the maze to record the sessions for later analysis.
-
The testing room should be dimly lit (e.g., 25-40 lux in the center of the maze).
2. Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle as described in Protocol A.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol or a suitable cleaning agent between each animal to remove any olfactory cues.
3. Data Analysis:
-
Primary measures of anxiety:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in open and closed arms) x 100.
-
Percentage of entries into the open arms: (Number of entries into open arms / Total number of entries into all arms) x 100.
-
-
Measures of locomotor activity:
-
Total number of arm entries.
-
Number of closed arm entries.
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent and/or entries into the open arms, without a significant change in total arm entries.
Figure 2: Experimental workflow for the Elevated Plus-Maze test.
C. Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior, which is inferred from the animal's tendency to remain in the periphery (thigmotaxis) versus exploring the more anxiogenic central area.
1. Apparatus:
-
A square or circular arena with high walls (e.g., 40 x 40 x 40 cm for mice).
-
The floor is typically divided into a central zone and a peripheral zone.
-
A video camera mounted above the arena for recording.
-
The arena should be illuminated (e.g., 100 lux in the center).
2. Procedure:
-
Habituate animals to the testing room for at least 1 hour.
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly between animals.
3. Data Analysis:
-
Measures of anxiety:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Latency to enter the center zone.
-
-
Measures of locomotor activity:
-
Total distance traveled.
-
Rearing frequency.
-
An anxiolytic effect is suggested by an increase in the time spent and entries into the center zone, without a significant change in total distance traveled.
D. Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.
1. Apparatus:
-
A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments.
-
Infrared beams or a video tracking system to monitor the animal's position and transitions.
2. Procedure:
-
Habituate animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the box for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior.
-
Clean the apparatus between trials.
3. Data Analysis:
-
Measures of anxiety:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
-
Measure of activity:
-
Number of transitions between the two compartments.
-
An anxiolytic effect is indicated by an increase in the time spent in the light compartment.
Logical Relationships in Experimental Design
Figure 3: Logical flow from hypothesis to predicted outcomes in anxiety testing.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT4 receptor in anxiety-like behaviors. The protocols outlined in these application notes provide a framework for conducting robust preclinical studies. While direct evidence for the anxiolytic-like effects of this compound is still emerging, data from other selective 5-HT4 antagonists suggest that this class of compounds holds promise for modulating anxiety. Careful experimental design, including appropriate controls and detailed behavioral analysis, is crucial for obtaining reliable and interpretable results.
Application Notes and Protocols for RS 23597-190: A Selective 5-HT4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 23597-190 is a potent and selective competitive antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor.[1][2][3] This property makes it an invaluable tool for researchers studying the physiological and pathological roles of the 5-HT4 receptor, which is implicated in a variety of functions including gastrointestinal motility, cognitive processes, and cardiovascular regulation.[4] These application notes provide detailed protocols for the use of this compound in blocking 5-HT4 receptor-mediated signaling pathways in both in vitro and in vivo experimental settings.
Mechanism of Action
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[1][5] Activation of the 5-HT4 receptor by its endogenous ligand, serotonin (5-HT), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][5][6] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[1][5]
Additionally, evidence suggests a G-protein-independent signaling pathway for the 5-HT4 receptor that involves the activation of the Src tyrosine kinase. This compound acts by competitively binding to the 5-HT4 receptor, thereby preventing serotonin from binding and initiating these downstream signaling cascades.[2][4]
Data Presentation
Table 1: In Vitro Affinity and Potency of this compound
| Parameter | Species | Tissue/Cell Line | Agonist | Value | Reference |
| pA2 | Rat | Oesophageal Muscularis Mucosae | 5-HT | 7.8 ± 0.1 | [2] |
| -log KB | Rat | Oesophageal Muscularis Mucosae | Renzapride or SC-53116 | 8.0 ± 0.01 | [2] |
| -log KB | Guinea-pig | Ileal Mucosal Sheets | 5-HT | 7.3 | [2] |
| -log Ki | NG 108-15 Cells | [3H]-quipazine (for 5-HT3 sites) | - | 5.7 ± 0.1 | [2] |
| -log Ki | Rat | Cerebral Cortex | [3H]-RS 42358-197 (for 5-HT3 sites) | 5.7 ± 0.1 | [2] |
| -log Ki | - | 5-HT1A, 5-HT2, M1-M4, D1, D2 receptors | - | < 5.5 | [2] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | Model | Agonist | Value | Reference |
| ID50 | Rat | von Bezold Jarisch reflex | 2-methyl 5-HT | 300 µg/kg/min (i.v. infusion) | [2] |
| Half-life | Micropig | 5-HT-induced tachycardia | 5-HT | 77 (63-99) min (6 mg/kg, i.v.) | [2] |
Signaling Pathways and Experimental Workflows
Caption: 5-HT4 Receptor Signaling Pathways and Inhibition by this compound.
Experimental Protocols
In Vitro Isolated Tissue Bath Assay for 5-HT4 Receptor Antagonism
This protocol is adapted from studies on rat oesophageal muscularis mucosae and is a classic method for characterizing receptor pharmacology in a functional tissue.[2][3]
Caption: Workflow for Isolated Tissue Bath Assay.
Materials:
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbachol
-
5-HT4 receptor agonist (e.g., Serotonin, Renzapride)
-
This compound
-
Isolated tissue bath system with force transducer and data acquisition software
Procedure:
-
Tissue Preparation: Euthanize a rat according to approved animal care protocols. Dissect the oesophagus and carefully isolate the muscularis mucosae layer.
-
Mounting: Mount the tissue strip in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Pre-contraction: Contract the tissue with a submaximal concentration of carbachol to induce a stable tone.
-
Control Agonist Response: Once the carbachol-induced tone is stable, generate a cumulative concentration-response curve for the 5-HT4 agonist to measure relaxation.
-
Washing: Wash the tissue repeatedly to remove all drugs and allow it to return to its baseline tension.
-
Antagonist Incubation: Introduce a known concentration of this compound into the bath and incubate for a predetermined time (e.g., 30 minutes).
-
Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the 5-HT4 agonist.
-
Data Analysis: Repeat steps 6-8 with increasing concentrations of this compound. Construct a Schild plot to determine the pA2 value, which quantifies the antagonist's affinity.
In Vitro cAMP Accumulation Assay in Cultured Cells
This protocol is designed to measure the ability of this compound to block agonist-induced cAMP production in cells expressing the 5-HT4 receptor.
Caption: Workflow for cAMP Accumulation Assay.
Materials:
-
Cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
5-HT4 receptor agonist (e.g., Serotonin)
-
This compound
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Cell Seeding: Seed the 5-HT4 receptor-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation with Antagonist: The next day, replace the medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) and varying concentrations of this compound. Incubate for 20-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT4 agonist (typically the EC80 concentration) to the wells and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the stimulation by lysing the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Blockade of 5-HT-Induced Tachycardia in Anesthetized Rats
This protocol provides a framework for assessing the in vivo efficacy of this compound in a cardiovascular model.
Caption: Workflow for In Vivo Tachycardia Model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., urethane or a combination of ketamine/xylazine)
-
Surgical instruments
-
Catheters
-
Pressure transducer and data acquisition system
-
Serotonin
-
This compound
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the experiment.
-
Surgical Preparation: Surgically expose and cannulate the jugular vein for intravenous drug administration and the carotid artery for monitoring blood pressure and heart rate.
-
Stabilization: Allow the animal's cardiovascular parameters to stabilize for at least 30 minutes.
-
Baseline Response: Administer a bolus of serotonin intravenously and record the resulting increase in heart rate to establish a baseline response.
-
Antagonist Administration: Administer a single intravenous dose of this compound.
-
Agonist Challenge: At various time points after the administration of this compound, challenge the animal with the same dose of serotonin and record the tachycardic response.
-
Data Analysis: Compare the serotonin-induced tachycardia in the presence and absence of this compound to determine the magnitude and duration of the blockade.
Conclusion
This compound is a highly selective and potent antagonist of the 5-HT4 receptor, making it an essential pharmacological tool. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate the role of 5-HT4 receptor-mediated signaling in a variety of experimental systems. Researchers should always adhere to institutional guidelines for animal care and use and laboratory safety when performing these experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Mechanism and Implications of this compound as a 5-HT4 Receptor Antagonist [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Characterization of RS 23597-190
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pharmacological evaluation of RS 23597-190, a potent and selective 5-HT4 receptor antagonist. The following sections detail its binding affinity, selectivity, and functional activity in various in vitro and in vivo models, offering a framework for its use as a research tool in studying 5-HT4 receptor pharmacology.
Introduction to this compound
This compound, with the chemical name 3-(piperdine-1-yl)-propyl-4-amino-5-chloro-2-methoxy benzoate hydrochloride, is a high-affinity, selective, and competitive antagonist of the serotonin 4 (5-HT4) receptor.[1][2][3] Its utility as a pharmacological tool stems from its ability to selectively block 5-HT4 receptor-mediated signaling, thereby enabling the elucidation of the physiological and pathophysiological roles of this receptor.[4] The 5-HT4 receptor, a Gs-protein-coupled receptor, is known to be involved in various physiological processes, including gastrointestinal motility, cardiac function, and cognitive processes.[4][5]
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of this compound across various receptor subtypes and experimental models. This data highlights its high affinity and selectivity for the 5-HT4 receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Preparation | Radioligand | Affinity Metric | Value | Reference |
| 5-HT4 | Rat Esophageal Muscularis Mucosae | - | pA2 | 7.8 ± 0.1 | [1] |
| 5-HT4 | Rat Esophageal Muscularis Mucosae | Renzapride or SC-53116 as agonists | -log KB | 8.0 ± 0.01 | [1] |
| 5-HT4 | Guinea-Pig Ileal Mucosal Sheets | 5-HT as agonist | -log KB | 7.3 | [1] |
| 5-HT3 | NG 108-15 Cell Membranes | [3H]-Quipazine | -log Ki | 5.7 ± 0.1 | [1] |
| 5-HT3 | Rat Cerebral Cortex Membranes | [3H]-RS 42358-197 | -log Ki | 5.7 ± 0.1 | [1] |
| 5-HT1A | - | - | -log Ki | < 5.5 | [1] |
| 5-HT2 | - | - | -log Ki | < 5.5 | [1] |
| Muscarinic M1, M2, M3, M4 | - | - | -log Ki | < 5.5 | [1] |
| Dopamine D1, D2 | - | - | -log Ki | < 5.5 | [1] |
Table 2: In Vivo Antagonist Activity of this compound
| Model | Agonist | Measured Response | Antagonist Effect (ID50) | Species | Reference |
| Conscious, Restrained | 2-methyl 5-HT | von Bezold Jarisch reflex | 300 µg/kg/min, i.v. | Rat | [1] |
| Anesthetized, Bilaterally Vagotomized | 5-HT | Tachycardia | 6 mg/kg, i.v. (Half-life of 77 min) | Micropig | [1][6] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the pharmacology of this compound.
In Vitro 5-HT4 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of this compound for the 5-HT4 receptor.
Materials:
-
Tissue Preparation: Rat brain striatum or hippocampus, or cells expressing recombinant 5-HT4 receptors.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer (for total binding).
-
Non-specific binding control.
-
Varying concentrations of this compound.
-
-
Add the radioligand ([3H]-GR113808) to each well at a concentration close to its Kd.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism in Isolated Rat Esophagus (Schild Analysis)
This protocol determines the functional antagonist potency (pA2 value) of this compound against a 5-HT4 receptor agonist in a classic isolated tissue preparation.
Materials:
-
Tissue: Rat esophagus.
-
Agonist: Serotonin (5-HT) or a selective 5-HT4 agonist.
-
Antagonist: this compound.
-
Contracting Agent: Carbachol.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Organ Bath System: With isometric force transducers.
Procedure:
-
Tissue Preparation: Euthanize a rat and dissect the esophagus. Isolate the muscularis mucosae and mount strips of the tissue in the organ baths containing PSS at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with regular washes every 15 minutes.
-
Pre-contraction: Contract the tissues with a submaximal concentration of carbachol (e.g., 1 µM).
-
Agonist Concentration-Response Curve (Control): Once the carbachol-induced contraction is stable, cumulatively add increasing concentrations of the 5-HT4 agonist to elicit relaxation. Record the maximal relaxation at each concentration.
-
Washout: Thoroughly wash the tissues to return to the baseline carbachol-induced tone.
-
Antagonist Incubation: Add a fixed concentration of this compound to the bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of Antagonist): Repeat the cumulative addition of the 5-HT4 agonist and record the relaxation responses.
-
Repeat steps 5-7 with increasing concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression line gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
In Vitro 5-HT4 Receptor-Mediated cAMP Assay
This protocol measures the ability of this compound to antagonize 5-HT4 receptor-mediated increases in intracellular cyclic AMP (cAMP).
Materials:
-
Cells: A cell line endogenously or recombinantly expressing the 5-HT4 receptor (e.g., HEK293-5HT4).
-
Agonist: Serotonin (5-HT) or a selective 5-HT4 agonist.
-
Antagonist: this compound.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Cell Culture Medium and Buffers.
-
cAMP Assay Kit: e.g., HTRF, ELISA, or AlphaScreen based.
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.
-
Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing the PDE inhibitor and varying concentrations of this compound. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the 5-HT4 agonist at a concentration that elicits a submaximal response (e.g., EC80) to the wells.
-
Incubation: Incubate for a time sufficient to allow for cAMP production (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and determine the IC50 value for the antagonist.
Visualizations
Signaling Pathway of the 5-HT4 Receptor
The following diagram illustrates the canonical signaling pathway of the 5-HT4 receptor and the point of inhibition by this compound.
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live-cell imaging; reactive oxygen species (Superoxide) [protocols.io]
- 3. sm.unife.it [sm.unife.it]
- 4. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A component of 5-HT-evoked depolarization of the rat isolated vagus nerve is mediated by a putative 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and specific measurements of superoxide using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RS 23597-190 solubility issues and solutions
Welcome to the technical support center for RS 23597-190. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this selective 5-HT4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound hydrochloride?
A1: The recommended solvent for this compound hydrochloride is water. It is soluble in water up to 100 mM[1][2]. For some applications, warming the solution may aid in dissolution, with a reported solubility of 5 mg/mL in warmed water.
Q2: Can I use organic solvents like DMSO or ethanol to dissolve this compound hydrochloride?
A2: While water is the primary recommended solvent, preparing stock solutions in DMSO is a common practice for many compounds. For in vivo experiments, a stock solution in DMSO can be further diluted in a vehicle like corn oil[3]. However, for most in vitro assays, starting with a water-based stock solution is advisable to avoid potential solvent effects on the experimental system.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored under appropriate conditions to ensure stability. For long-term storage, it is recommended to store aqueous stock solutions at -20°C for up to one month or at -80°C for up to six months. Always keep the solutions tightly sealed to prevent evaporation and contamination[3].
Q4: What is the biological activity of this compound?
A4: this compound is a high-affinity, selective, and competitive antagonist of the 5-HT4 receptor[4]. It has been demonstrated to be effective in both in vitro and in vivo studies[4][5].
Troubleshooting Guide
Issue 1: The compound is not dissolving completely in water at room temperature.
-
Solution 1: Warming the Solution: Gently warm the solution to aid dissolution. A solubility of 5 mg/mL has been reported in warmed water.
-
Solution 2: Sonication: Use a sonication bath to increase the rate of dissolution.
-
Solution 3: Check pH: Ensure the pH of your water is near neutral. Although this compound is a hydrochloride salt and should be readily soluble in water, extremes in pH could potentially affect solubility.
Issue 2: Precipitation is observed after preparing the stock solution.
-
Solution 1: Verify Concentration: Double-check your calculations to ensure you have not exceeded the maximum solubility of 100 mM in water[1][2].
-
Solution 2: Storage Conditions: Ensure the stock solution is stored properly. If stored at a lower temperature, some of the compound may have precipitated out. Allow the solution to return to room temperature and vortex or sonicate briefly to redissolve.
-
Solution 3: Fresh Preparation: For critical experiments, it is always best to use a freshly prepared working solution[3].
Issue 3: Inconsistent results in in vivo experiments.
-
Solution 1: Dosing Vehicle: For intravenous (i.v.) administration, this compound has been dissolved in phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF)[6]. For other routes, a common method involves preparing a stock in DMSO and diluting it with a vehicle like corn oil[3]. Ensure the final concentration of DMSO is compatible with your animal model.
-
Solution 2: Fresh Preparation of Dosing Solution: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use to ensure stability and potency[3].
-
Solution 3: Filter Sterilization: If using an aqueous solution for in vivo studies, it is advisable to filter and sterilize it with a 0.22 µm filter before use[3].
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | 100[1][2] | ~36.33[1][2] | - |
| Warmed Water | Not specified | 5 | Clear solution when warmed. |
Table 2: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Weight | 363.28 g/mol |
| Formula | C₁₆H₂₃ClN₂O₃ · HCl |
| CAS Number | 149719-06-2 |
| Form | Powder[1][2] |
| Color | White to off-white/beige[1][2] |
| Storage Temperature (Solid) | Room Temperature or 2-8°C |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Weigh the Compound: Accurately weigh out the desired amount of this compound hydrochloride powder. The molecular weight is 363.28 g/mol .
-
Add Solvent: Add the appropriate volume of high-purity water to achieve a final concentration of 100 mM. For example, to make 1 mL of a 100 mM stock solution, you would add 1 mL of water to 36.33 mg of the compound.
-
Dissolve: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Store: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[3].
Protocol 2: Preparation of a Dosing Solution for In Vivo Experiments (Example)
This protocol is an example and should be optimized for your specific experimental needs.
-
Prepare a High-Concentration Stock in DMSO: Dissolve this compound hydrochloride in DMSO to a concentration higher than your final working concentration (e.g., 50 mg/mL)[3].
-
Dilute in Vehicle: On the day of the experiment, dilute the DMSO stock solution into your chosen vehicle (e.g., corn oil, PBS, aCSF) to the final desired concentration for dosing[3][6]. For example, to prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly[3].
-
Administration: Administer the freshly prepared solution to the animal model as per your experimental design.
Visualizations
Caption: General experimental workflow for preparing and using this compound.
Caption: A troubleshooting flowchart for addressing solubility issues with this compound.
Caption: Simplified signaling pathway showing the antagonistic action of this compound on the 5-HT4 receptor.
References
- 1. This compound HYDROCHLORIDE | 149719-06-2 [chemicalbook.com]
- 2. This compound HYDROCHLORIDE price,buy this compound HYDROCHLORIDE - chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Mechanism and Implications of this compound as a 5-HT4 Receptor Antagonist [synapse.patsnap.com]
- 6. jneurosci.org [jneurosci.org]
overcoming RS 23597-190 delivery problems in CNS studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering delivery problems with the selective 5-HT4 receptor antagonist, RS 23597-190, in Central Nervous System (CNS) studies.
Troubleshooting Guide: Overcoming this compound Delivery Challenges
This guide addresses common issues related to the in vivo application of this compound, focusing on its stability and delivery across the Blood-Brain Barrier (BBB).
| Problem | Potential Cause | Recommended Solution |
| Rapid In Vivo Clearance / Short Half-Life | This compound is known to be rapidly metabolized in some species, leading to a short biological half-life and insufficient target engagement.[1] | 1. Formulation Strategy: Consider formulating this compound in a sustained-release vehicle, such as lipid-based or polymeric nanoparticles, to protect it from rapid metabolism and prolong its circulation time.2. Route of Administration: Continuous intravenous infusion can maintain steady-state plasma concentrations, ensuring consistent receptor blockade.[1]3. Structural Modification (Medicinal Chemistry Approach): If feasible, consider synthesizing prodrugs or analogues of this compound that are less susceptible to metabolic degradation. |
| Poor Blood-Brain Barrier (BBB) Penetration | The physicochemical properties of this compound may limit its ability to efficiently cross the BBB. Efflux by transporters such as P-glycoprotein (P-gp) can also be a factor. | 1. Co-administration with P-gp Inhibitors: If efflux is suspected, co-administration with a P-gp inhibitor (e.g., verapamil, cyclosporine A) can increase brain concentrations. Note: This requires careful dose optimization to avoid toxicity.2. Intranasal or Intracerebroventricular (ICV) Administration: These routes bypass the BBB, delivering the compound directly to the CNS. ICV administration of this compound has been used to study its central effects.[2]3. Permeability Enhancers: Investigate the use of transient BBB disruption techniques, such as focused ultrasound with microbubbles, or co-administration with agents that temporarily increase BBB permeability. |
| Variability in Experimental Results | Inconsistent formulation, dosing, or animal model characteristics can lead to high variability in pharmacokinetic and pharmacodynamic data. | 1. Standardized Formulation Protocol: Ensure a consistent and validated protocol for preparing this compound solutions. Given its solubility in water (up to 100 mM), aqueous solutions are feasible.[3]2. Animal Model Selection: Be aware of species-specific differences in metabolism. The rapid metabolism observed in pigs may differ in rodents.[1] Conduct preliminary pharmacokinetic studies in the chosen animal model.3. Consistent Dosing Regimen: Adhere to a strict and consistent dosing schedule and route of administration throughout the study. |
| Off-Target Effects at High Doses | Although selective for the 5-HT4 receptor, at higher concentrations, this compound may interact with other receptors, such as sigma-1 binding sites.[4] | 1. Dose-Response Studies: Conduct thorough dose-response studies to identify the lowest effective dose that achieves the desired 5-HT4 receptor antagonism without engaging off-target receptors.2. Selective Antagonists for Off-Target Receptors: If off-target effects are suspected and unavoidable, consider co-administration with selective antagonists for the off-target receptors to isolate the effects of 5-HT4 receptor blockade. |
Frequently Asked Questions (FAQs)
1. What is the known in vivo half-life of this compound?
2. How can I prepare this compound for in vivo administration?
This compound hydrochloride is soluble in water up to 100 mM.[3] For intravenous administration, it can be dissolved in sterile saline. For other routes, ensure the vehicle is appropriate and does not cause adverse effects. Always filter-sterilize the final solution before administration.
3. What are the key signaling pathways antagonized by this compound?
This compound is a competitive antagonist of the 5-HT4 receptor. Activation of the 5-HT4 receptor leads to the stimulation of two primary downstream signaling pathways: a G-protein-dependent pathway involving adenylyl cyclase, cAMP, and PKA, and a G-protein-independent pathway that activates Src and the ERK signaling cascade.[6][7][8] By blocking the 5-HT4 receptor, this compound inhibits these downstream effects.
4. Are there any known off-target activities for this compound?
While this compound is highly selective for the 5-HT4 receptor, it has been shown to have a high affinity for sigma-1 binding sites (pKi = 8.4) but not sigma-2 sites.[4] Researchers should be mindful of this potential off-target activity, especially at higher concentrations.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: In Vivo Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Species | Value | Route of Administration | Reference |
| Half-life (t½) | Micropig | 77 (63-99) min | Intravenous (6 mg/kg) | [1][5] |
| ID50 (von Bezold Jarisch reflex antagonism) | Rat | 300 µg/kg/min | Intravenous infusion | [1] |
Table 2: Receptor Binding Affinities
| Receptor | Parameter | Value | Reference |
| 5-HT4 | pA2 | 7.8 ± 0.1 | [1] |
| 5-HT4 | -log KB | 8.0 ± 0.01 | [1] |
| Sigma-1 | pKi | 8.4 | [4] |
| Sigma-2 | pKi | 6.2 | [4] |
| 5-HT3 | -log Ki | 5.7 ± 0.1 | [1] |
Experimental Protocols
Protocol 1: In Vivo Stability Assessment of this compound in Rodents
Objective: To determine the pharmacokinetic profile and half-life of this compound in a rodent model (rat or mouse).
Methodology:
-
Animal Model: Use adult male or female rats (e.g., Sprague-Dawley) or mice (e.g., C57BL/6).
-
Formulation: Prepare this compound in sterile saline at the desired concentration.
-
Administration: Administer a single intravenous (IV) bolus dose via the tail vein. A typical dose might range from 1 to 10 mg/kg.
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-injection (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Plasma Preparation: Immediately process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to perform a non-compartmental analysis to determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Protocol 2: Assessment of Blood-Brain Barrier Penetration using In Situ Brain Perfusion
Objective: To determine the rate of this compound transport across the BBB.
Methodology:
-
Animal Model: Use anesthetized adult mice or rats.
-
Perfusion Solution: Prepare a perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose).
-
Surgical Procedure: Expose the common carotid artery and cannulate it for perfusion. Ligate the external carotid artery and sever the jugular veins.
-
Perfusion: Perfuse the brain at a constant flow rate for a short duration (e.g., 30-120 seconds).
-
Brain Homogenization: At the end of the perfusion, decapitate the animal, collect the brain, and homogenize it.
-
Sample Analysis: Determine the concentration of this compound and the vascular marker in the brain homogenate and perfusion solution using appropriate analytical methods (e.g., LC-MS/MS for this compound, scintillation counting for the radiolabeled marker).
-
Calculation of Permeability: Calculate the brain uptake clearance (K_in) and the permeability-surface area (PS) product to quantify the rate of BBB transport.
Visualizations
Caption: 5-HT4 Receptor Signaling Pathways Antagonized by this compound.
Caption: Experimental Workflow for Overcoming this compound Delivery Issues.
References
- 1. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. [3H]RS-23597-190, a potent 5-hydroxytryptamine4 antagonist labels sigma-1 but not sigma-2 binding sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting unexpected results with RS 23597-190
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when working with the 5-HT₄ receptor antagonist, RS 23597-190.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a high-affinity, selective, and competitive antagonist of the serotonin 5-HT₄ receptor.[1][2][3] It functions by binding to 5-HT₄ receptors without activating them, thereby blocking the effects of serotonin (5-HT) and other 5-HT₄ agonists.
Q2: What is the selectivity profile of this compound?
A2: While generally selective for the 5-HT₄ receptor, this compound has been shown to have a high affinity for sigma-1 binding sites.[4] It exhibits low affinity for other serotonin receptor subtypes such as 5-HT₁ₐ, 5-HT₂, and 5-HT₃, as well as for muscarinic M₁, M₂, M₃, M₄, and dopamine D₁ and D₂ receptors.[1] However, under certain in vivo conditions, particularly with intravenous infusion in rats, it can antagonize 5-HT₃ mediated responses.[1]
Q3: In which experimental models has this compound been used?
A3: this compound has been characterized in a variety of in vitro and in vivo models, including:
-
Rat oesophageal muscularis mucosae for assessing 5-HT₄ receptor-mediated relaxation.[1]
-
Guinea-pig ileal mucosal sheets for studying 5-HT-induced increases in short-circuit current.[1]
-
Rat isolated vagus nerve to differentiate between 5-HT₄ and 5-HT₃ receptor-mediated depolarization.[1]
-
Rat subthalamic neurons to study the modulation of spontaneous firing.[5]
-
In vivo studies in rats and micropigs to investigate its effects on cardiovascular reflexes and 5-HT-induced tachycardia.[1][2]
Troubleshooting Guide
Issue 1: Lack of Expected 5-HT₄ Receptor Antagonism
Q: I am not observing the expected blockade of a known 5-HT₄ receptor-mediated response after applying this compound. What could be the issue?
A: Several factors could contribute to a lack of efficacy. Consider the following possibilities:
-
Inadequate Concentration: The concentration of this compound may be too low to effectively compete with the agonist at the 5-HT₄ receptor. Consult the quantitative data below for appropriate concentration ranges.
-
Compound Stability: Ensure the compound has been stored correctly (e.g., -20°C for one month or -80°C for six months for stock solutions) and that the working solution was freshly prepared.[2]
-
Experimental Conditions: The pA₂ and -log K₈ values can be influenced by the specific tissue preparation, agonist used, and other experimental parameters.
-
Rapid Metabolism (In Vivo): In some species, such as pigs, this compound is rapidly metabolized, leading to a short half-life of 5-HT₄ blockade.[1] Continuous infusion may be necessary to maintain effective concentrations in vivo.
Issue 2: Unexpected Physiological or Cellular Responses
Q: I am observing an unexpected excitatory or inhibitory effect after applying this compound, even in the absence of a 5-HT₄ agonist. What could be the cause?
A: This is a critical scenario that may point to off-target effects. The most likely explanation is the compound's high affinity for sigma-1 receptors.[4]
-
Sigma-1 Receptor Interaction: this compound binds to sigma-1 sites with high affinity (pKi = 8.4).[4] Sigma-1 receptors are involved in a wide range of cellular processes, including modulation of ion channels, calcium signaling, and neurotransmitter release. An unexpected response could be a result of this compound acting as an agonist or antagonist at these sites. To test this, you can try to block the unexpected effect with a known sigma-1 receptor antagonist (e.g., haloperidol).
-
5-HT₃ Receptor Antagonism (In Vivo): In certain in vivo preparations, such as in rats receiving the compound by infusion, this compound can antagonize 5-HT₃ receptors.[1] This could lead to unexpected effects if there is tonic 5-HT₃ receptor activation in your model.
-
Transient Arrhythmic Effects: In vivo studies in micropigs have noted transient arrhythmic effects after administration of this compound.[1][6] This should be considered when interpreting cardiovascular data.
Quantitative Data Summary
The following tables summarize the binding affinities and antagonist potencies of this compound at various receptors.
Table 1: 5-HT₄ Receptor Antagonist Potency
| Preparation | Agonist | Parameter | Value | Reference |
| Rat oesophageal muscularis mucosae | 5-HT | pA₂ | 7.8 ± 0.1 | [1] |
| Rat oesophageal muscularis mucosae | Renzapride or SC-53116 | -log K₈ | 8.0 ± 0.01 | [1] |
| Guinea-pig ileal mucosal sheets | 5-HT (high potency phase) | -log K₈ | 7.3 | [1] |
Table 2: Binding Affinity at 5-HT and Off-Target Sites
| Receptor/Binding Site | Preparation | Parameter | Value | Reference |
| 5-HT₃ | NG 108-15 cell membranes | -log Ki | 5.7 ± 0.1 | [1] |
| 5-HT₃ | Rat cerebral cortex membranes | -log Ki | 5.7 ± 0.1 | [1] |
| Sigma-1 | Guinea pig brain | pKi | 8.4 | [4] |
| Sigma-2 | Guinea pig brain | pKi | 6.2 | [4] |
| 5-HT₁ₐ, 5-HT₂, muscarinic M₁-M₄, dopamine D₁/D₂ | Various | -log Ki | < 5.5 | [1] |
Experimental Protocols
Protocol 1: In Vitro Assessment of 5-HT₄ Receptor Antagonism in Rat Oesophagus
This protocol is adapted from studies characterizing 5-HT₄ receptor-mediated relaxation.[1]
-
Tissue Preparation:
-
Euthanize a male Sprague-Dawley rat and dissect the oesophagus.
-
Isolate the muscularis mucosae layer and mount it in a 10 ml organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
-
Experimental Setup:
-
Connect the tissue to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 0.5 g.
-
-
Procedure:
-
Pre-contract the tissue with carbachol (e.g., 3 µM).
-
Once a stable contraction is achieved, perform a cumulative concentration-response curve for a 5-HT₄ agonist (e.g., 5-HT or renzapride) to induce relaxation.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with this compound (e.g., 1 nM to 1 µM) for 30-60 minutes.
-
Repeat the cumulative concentration-response curve for the 5-HT₄ agonist in the presence of this compound.
-
-
Data Analysis:
-
Calculate the EC₅₀ values for the agonist in the absence and presence of different concentrations of this compound.
-
Construct a Schild plot to determine the pA₂ value, which quantifies the antagonist potency. A Schild slope not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
Signaling Pathways and Troubleshooting Logic
Caption: Canonical 5-HT₄ receptor signaling pathway and the antagonistic action of this compound.
Caption: Off-target binding of this compound to the Sigma-1 receptor, a potential source of unexpected results.
Caption: Troubleshooting workflow for interpreting unexpected results with this compound.
References
- 1. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. [3H]RS-23597-190, a potent 5-hydroxytryptamine4 antagonist labels sigma-1 but not sigma-2 binding sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Exploring the Mechanism and Implications of this compound as a 5-HT4 Receptor Antagonist [synapse.patsnap.com]
optimizing RS 23597-190 dosage for long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of RS 23597-190 for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a high-affinity, selective, and competitive antagonist of the serotonin 4 (5-HT4) receptor.[1][2][3] It functions by blocking the 5-HT4 receptor, thereby inhibiting its downstream signaling pathways. While highly selective for the 5-HT4 receptor, at higher concentrations, it may also exhibit a low affinity for 5-HT3 receptors and antagonize their mediated responses.[1]
Q2: Are there any established dosage ranges for long-term in vivo studies with this compound?
A2: Currently, there is limited published data on the use of this compound in long-term in vivo studies, and therefore, no established long-term dosage ranges are available. The existing literature primarily focuses on acute in vivo and in vitro applications. Dosing in long-term studies will be highly dependent on the animal model, route of administration, and the specific research question. It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions.
Q3: What are the known pharmacokinetic properties of this compound?
A3: The pharmacokinetic profile of this compound is not extensively characterized, particularly for long-term administration. In anesthetized micropigs, an intravenous dose of 6 mg/kg resulted in a half-life of approximately 77 minutes.[1][2] The compound was also noted to be rapidly metabolized in pigs, which could pose a challenge for maintaining consistent 5-HT4 blockade in long-term studies.[1] Information regarding its oral bioavailability is not available in the reviewed literature.
Q4: What is the known toxicity profile of this compound?
A4: There is a lack of comprehensive long-term toxicity data for this compound. In an acute study with anesthetized micropigs, transient arrhythmic effects were observed following a 6 mg/kg intravenous dose.[1] The Safety Data Sheet (SDS) for this compound indicates that it is intended for research use by experienced personnel and mentions the potential for specific target organ toxicity upon repeated exposure, although specific details are not provided.[4] A thorough toxicological evaluation is recommended as part of your long-term study design.
Troubleshooting Guides
Guide 1: Establishing an Initial Dose for Long-Term Studies
This guide provides a systematic approach to determining a starting dose for your long-term in vivo experiments with this compound.
Problem: You need to determine a safe and effective starting dose for a long-term study, but there is no established dosage in the literature.
Solution Workflow:
Caption: Workflow for determining an optimal long-term dose of this compound.
Experimental Protocol: Acute In Vivo Dose-Ranging Study
-
Animal Model: Select the appropriate animal model for your research question.
-
Dose Selection: Based on literature review (e.g., starting from doses around 0.5 µ g/rat up to the mg/kg range, depending on the species and administration route), select a minimum of 3-5 doses with logarithmic spacing.
-
Administration: Administer a single dose of this compound to a small group of animals for each dose level. Include a vehicle control group.
-
Observation: Closely monitor the animals for at least 24-48 hours post-administration. Record any signs of acute toxicity, such as changes in behavior, posture, activity, and any adverse clinical signs.
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce significant signs of toxicity.
Guide 2: Addressing Poor Efficacy in Long-Term Studies
Problem: You are not observing the expected antagonist effect of this compound in your long-term study.
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor efficacy of this compound.
Experimental Protocol: Pharmacokinetic and Target Engagement Study
-
Animal Dosing: Administer the selected dose of this compound to a cohort of animals.
-
Sample Collection: Collect blood and target tissue samples at multiple time points post-administration (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Bioanalysis: Use a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound in plasma and the target tissue.
-
Target Engagement: In a parallel cohort, administer the drug and at the time of expected peak concentration, collect the target tissue. Perform ex vivo receptor binding assays or measure a downstream biomarker of 5-HT4 receptor activity to confirm target engagement.
-
Data Analysis: Correlate the pharmacokinetic profile with the target engagement data to determine if the drug is reaching the target at a sufficient concentration to exert its antagonist effect.
Guide 3: Managing Toxicity in Long-Term Studies
Problem: You are observing signs of toxicity (e.g., weight loss, lethargy, behavioral changes) in your long-term study.
Troubleshooting Steps:
Caption: Steps for managing toxicity during long-term this compound studies.
Experimental Protocol: Toxicity Monitoring
-
Baseline Measurements: Before starting the long-term study, record baseline body weight, food and water intake, and any relevant behavioral parameters for all animals.
-
Regular Monitoring: Throughout the study, monitor the animals daily for any clinical signs of toxicity. Record body weight at least twice a week.
-
Dose Adjustment: If signs of toxicity are observed, consider reducing the dose or the frequency of administration.
-
Pathological Examination: At the end of the study, perform a gross necropsy and consider histopathological examination of key organs (e.g., liver, kidney, heart) to assess for any tissue damage.
Data Summary
The following tables summarize the available quantitative data for this compound from the literature.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/Tissue | Reference |
| pA2 | 7.8 ± 0.1 | Rat oesophageal muscularis mucosae | [1] |
| -log KB | 8.0 ± 0.01 | 5-HT4 receptors (using renzapride or SC-53116 as agonists) | [1] |
| -log KB | 7.3 | Guinea-pig ileal mucosal sheets | [1] |
| -log Ki | 5.7 ± 0.1 | 5-HT3 binding sites in NG 108-15 cell membranes | [1] |
| -log Ki | 5.7 ± 0.1 | 5-HT3 receptors in rat cerebral cortex membranes | [1] |
| Effective Concentration | 1 µM | Abolished slow depolarizing phase in rat isolated vagus nerve | [1] |
| Effective Concentration | 1 µM | Chronic blockade in primary neuronal cultures | [5] |
| Effective Concentration | 10 µM | Acute blockade in primary neuronal cultures | [5] |
Table 2: In Vivo Data for this compound
| Dose | Route of Administration | Animal Model | Effect | Reference |
| 300 µg/kg/min | Intravenous infusion | Conscious, restrained rat | ID50 for antagonizing the von Bezold Jarisch reflex | [1] |
| 6 mg/kg | Intravenous | Anesthetized, bilaterally vagotomized micropig | Antagonized 5-HT-induced tachycardia; half-life of 77 min; transient arrhythmic effects noted | [1][2] |
| 0.5 µ g/rat | Not specified | Adult male Sprague-Dawley rats | Potentiated amnesia when co-administered with an effective dose of ACPA | [6][7] |
Signaling Pathway
Caption: Antagonistic action of this compound on the 5-HT4 receptor signaling pathway.
References
- 1. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exploring the Mechanism and Implications of this compound as a 5-HT4 Receptor Antagonist [synapse.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. The bidirectional effect of prelimbic 5-hydroxytryptamine type-4 (5-HT4) receptors on ACPA-mediated aversive memory impairment in adult male Sprague-Dawley rats [ijbms.mums.ac.ir]
- 7. sid.ir [sid.ir]
RS 23597-190 Stability and Storage Technical Support Center
This technical support center provides guidance on the stability and storage of RS 23597-190 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Specific, publicly available stability studies on this compound are limited. The recommendations provided below are based on available product information, general chemical principles, and best practices for handling similar molecules. It is always recommended to perform your own stability assessments for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
The storage recommendations for solid this compound can vary between suppliers. It is crucial to consult the product-specific datasheet. However, general storage guidelines are summarized below.
| Supplier Recommendation | Storage Temperature | Additional Notes |
| R&D Systems[1] | Room Temperature | |
| Fisher Scientific[2] | Room Temperature | |
| Sigma-Aldrich[3][4] | 2-8°C | |
| MedChemExpress[5] | 4°C | Sealed storage, away from moisture. |
| APExBIO[6] | Small molecules with blue ice | For shipping; long-term storage not specified for solid. |
For maximum stability, it is advisable to store the solid compound in a tightly sealed container, protected from light and moisture.
Q2: What is the best solvent to dissolve this compound?
This compound hydrochloride is readily soluble in water. Several suppliers state that it is soluble up to 100 mM in water[1][6][7][8]. One supplier specifies a solubility of 5 mg/mL in water, which may require warming[3][4]. For some in vitro studies, it has also been dissolved in DMSO to create concentrated stock solutions[9].
Q3: How should I store stock solutions of this compound?
Proper storage of stock solutions is critical to maintain the integrity of the compound. Recommendations vary, so it is important to check the supplier's instructions.
| Storage Temperature | Duration | Notes | Source |
| -80°C | 6 months | Sealed storage, away from moisture. | [10] |
| -20°C | 1 month | Sealed storage, away from moisture. | [10] |
It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: How stable is this compound in aqueous solutions?
Q5: Is this compound sensitive to light?
There is no specific data on the photostability of this compound. However, as a general precaution for complex organic molecules, it is advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly and is within the recommended storage period. Consider performing a quick quality check of your compound using a suitable analytical method like HPLC if you suspect degradation. |
| Precipitation observed in the stock solution upon thawing. | The concentration of the stock solution may be too high, or the compound has a lower solubility at colder temperatures. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a less concentrated stock solution. Always ensure the compound is fully dissolved before use. |
| Loss of compound activity in an in vivo study. | This compound is known to be rapidly metabolized in vivo, at least in some species like pigs[11]. | For in vivo studies, consider the pharmacokinetic properties of the compound. It may be necessary to administer it via continuous infusion to maintain effective concentrations. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | This could indicate the presence of degradation products. | Protect your solid compound and solutions from light, extreme temperatures, and reactive chemicals. The ester and amine functionalities in this compound could be susceptible to hydrolysis and oxidation, respectively. |
Experimental Protocols
While specific stability-indicating assays for this compound are not published, a general approach to assess the stability of a compound in solution can be conducted as follows.
Protocol: Preliminary Stability Assessment of this compound in an Aqueous Buffer
-
Solution Preparation: Prepare a solution of this compound in your desired aqueous buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will serve as your baseline (T=0) measurement.
-
Storage: Store aliquots of the solution under your intended experimental conditions (e.g., 4°C, room temperature, 37°C). Protect the solutions from light.
-
Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area of the main this compound peak at each time point to the T=0 measurement. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.vscht.cz [web.vscht.cz]
Technical Support Center: RS 23597-190 Antagonist Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RS 23597-190 in antagonist activity assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity and selective competitive antagonist of the serotonin 5-HT4 receptor.[1][2][3] Its primary mechanism involves binding to the 5-HT4 receptor without activating it, thereby blocking the binding of the endogenous agonist serotonin (5-HT) and other 5-HT4 agonists. This blockade inhibits the downstream signaling pathways typically initiated by 5-HT4 receptor activation.[4]
Q2: What are the common in vitro assays used to characterize the antagonist activity of this compound?
The most common in vitro assays include:
-
Radioligand Binding Assays: These assays are used to determine the affinity (Ki) of this compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.[5][6][7][8]
-
Functional Assays (cAMP Accumulation Assays): Since the 5-HT4 receptor is a Gs-coupled receptor, its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Antagonist activity is measured by the ability of this compound to inhibit the agonist-induced increase in cAMP levels.[9]
Q3: In which cell lines can I test the activity of this compound?
Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK-293) cells are commonly used for stably or transiently expressing the human 5-HT4 receptor for in vitro assays.[10][11][12] It is crucial to verify that the parental cell line does not endogenously express 5-HT4 or other serotonin receptors that might interfere with the assay.[11][13]
Q4: this compound has been reported to have affinity for sigma-1 binding sites. Could this interfere with my 5-HT4 receptor assays?
Yes, this compound has been shown to have high affinity for sigma-1 binding sites.[14] This could potentially lead to off-target effects or non-specific binding in your assays. To mitigate this, consider using a cell line with low or no expression of sigma-1 receptors or including a known sigma-1 ligand as a control to assess any non-5-HT4-mediated effects.
Troubleshooting Guides
Radioligand Binding Assays
| Problem | Possible Cause | Recommended Solution |
| High Non-Specific Binding | The radioligand is binding to sites other than the 5-HT4 receptor. | - Optimize the concentration of the blocking agent (e.g., BSA).- Reduce the concentration of the radioligand.- Ensure thorough and rapid washing steps to remove unbound radioligand.- Consider the potential for binding to sigma-1 sites and use appropriate controls if necessary.[14] |
| Low Specific Binding Signal | - Low receptor expression in the cell membrane preparation.- Degradation of the radioligand or receptor.- Insufficient incubation time. | - Verify receptor expression levels using a positive control antagonist.- Use fresh membrane preparations and ensure proper storage of the radioligand.- Optimize the incubation time to ensure equilibrium is reached. |
| Inconsistent Results (High Variability) | - Pipetting errors.- Incomplete mixing of reagents.- Temperature fluctuations during incubation. | - Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Ensure all reagents are thoroughly mixed before and during the assay.- Maintain a constant and uniform temperature during the incubation period. |
cAMP Functional Assays
| Problem | Possible Cause | Recommended Solution |
| High Basal cAMP Levels (High Background) | - Constitutive activity of the expressed 5-HT4 receptor.- High endogenous phosphodiesterase (PDE) activity is low, leading to cAMP accumulation. | - Reduce the cell seeding density.- Test for constitutive activity by measuring cAMP levels in the absence of any agonist. |
| Low Agonist-Stimulated cAMP Signal | - Low receptor expression or poor coupling to adenylyl cyclase.- High PDE activity degrading cAMP.- Agonist has lost potency. | - Verify receptor expression and functionality with a known potent agonist.- Include a phosphodiesterase inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation.[9][15]- Use a fresh, validated stock of the agonist. |
| This compound Shows Weak or No Antagonist Activity | - The concentration of the agonist is too high, making it difficult for the antagonist to compete.- this compound has degraded.- Receptor desensitization due to prolonged agonist incubation. | - Use an agonist concentration at or near its EC50 value.- Prepare fresh solutions of this compound from a validated stock.- Optimize the agonist pre-incubation time to avoid significant receptor desensitization.[16][17][18][19] |
| "Bell-Shaped" Dose-Response Curve for Agonist | This can sometimes be observed with 5-HT4 receptor agonists in certain assay systems. | This may not necessarily be an artifact. If the data is reproducible, it could reflect the complex pharmacology of the receptor. Ensure all other assay parameters are optimized. |
Experimental Protocols
Radioligand Competition Binding Assay Protocol
This protocol is a general guideline for a radioligand competition binding assay using cell membranes expressing the 5-HT4 receptor.
Materials:
-
Cell membranes expressing 5-HT4 receptors
-
Radioligand (e.g., [3H]-GR113808)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the diluted this compound.
-
To determine non-specific binding, add a high concentration of a non-labeled 5-HT4 antagonist (e.g., unlabeled GR113808) to a set of wells.
-
To determine total binding, add only the radioligand and assay buffer to another set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using a non-linear regression to determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay Protocol
This protocol provides a general framework for a cAMP functional assay to measure the antagonist activity of this compound.
Materials:
-
Cells expressing 5-HT4 receptors (e.g., CHO or HEK-293 cells)
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
5-HT4 receptor agonist (e.g., serotonin)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well or 384-well plates
Procedure:
-
Seed the 5-HT4 receptor-expressing cells in a multi-well plate and grow to the desired confluency.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the cell culture medium and wash the cells with stimulation buffer.
-
Add the diluted this compound to the wells and pre-incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Prepare the 5-HT4 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist to the wells containing the antagonist and to a set of control wells (agonist only). Include a set of wells with only stimulation buffer to measure basal cAMP levels.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the specific cAMP assay kit being used.
-
Plot the cAMP levels against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: 5-HT4 Receptor Signaling Pathway and Point of Antagonism by this compound.
Caption: General Workflow for a Functional Antagonist Assay (cAMP).
Caption: Logical Flow for Troubleshooting Antagonist Activity Assays.
References
- 1. This compound hydrochloride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 2. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the human 5-HT4(d) receptor splice variant stably expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The functional cooperation of 5-HT1A and mGlu4R in HEK-293 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of a 5-HT1B receptor on CHO cells: functional responses in the absence of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3H]RS-23597-190, a potent 5-hydroxytryptamine4 antagonist labels sigma-1 but not sigma-2 binding sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ontogenic changes of the control by phosphodiesterase-3 and -4 of 5-HT responses in porcine heart and relevance to human atrial 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selective desensitization of the 5-HT4 receptor-mediated response in pig atrium but not in stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of human 5-HT4(d) receptor desensitization in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RS 23597-190 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing the selective 5-HT₄ receptor antagonist, RS 23597-190.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound, helping to identify potential causes and providing actionable solutions to ensure data integrity and reproducibility.
| Issue | Potential Cause | Recommended Solution |
| High variability in antagonist effect (pA₂ or KB values) | Schild Plot Slope Deviates from Unity: A slope significantly different from 1.0 in a Schild analysis suggests that the antagonism may not be purely competitive, which can introduce variability. This could be due to off-target effects at higher concentrations, or issues with experimental equilibrium. | - Verify Competitive Antagonism: Ensure the Schild plot has a slope of approximately 1.0. If not, consider the possibility of non-competitive antagonism or off-target effects influencing the results.- Optimize Incubation Times: Ensure that the antagonist has reached equilibrium with the receptor before adding the agonist. Pre-incubation times may need to be optimized for your specific experimental system.- Check for Off-Target Effects: At higher concentrations, this compound has been noted to have affinity for 5-HT₃ and sigma-1 receptors. Consider using a lower concentration range or a more selective antagonist if off-target effects are suspected. |
| Inconsistent results in cAMP accumulation assays | Cell Health and Density: Variations in cell health, passage number, and plating density can significantly impact Gαs-coupled receptor signaling and, consequently, cAMP levels. | - Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density and viability across all wells.- Optimize Agonist and Antagonist Concentrations: Perform concentration-response curves for both the agonist and this compound to determine the optimal concentrations for your assay.- Include Proper Controls: Always include a positive control (e.g., forskolin) to directly stimulate adenylyl cyclase and a negative control (vehicle) to establish baseline cAMP levels. |
| Unexpected in vivo effects or lack of efficacy | Pharmacokinetics and Metabolism: this compound has a short half-life in some species due to rapid metabolism.[1] This can lead to a lack of sustained receptor occupancy and diminished in vivo effects. | - Select Appropriate Animal Model and Dosing Regimen: Be aware of species-specific differences in metabolism. Continuous infusion may be necessary to maintain effective plasma concentrations.- Verify Target Engagement: If possible, measure receptor occupancy in a pilot study to confirm that the administered dose is sufficient to engage the 5-HT₄ receptors in the target tissue.- Consider Off-Target Effects: In vivo, off-target effects at 5-HT₃ receptors have been observed, particularly at higher doses.[1] This could confound the interpretation of results. |
| Poor solubility or precipitation of the compound | Improper Solvent or Storage: this compound hydrochloride has specific solubility characteristics. Using an inappropriate solvent or improper storage can lead to precipitation and inaccurate concentrations. | - Follow Recommended Solubilization Protocols: Prepare stock solutions in an appropriate solvent, such as water or DMSO, according to the manufacturer's instructions. For in vivo use, specific formulations may be required.- Ensure Proper Storage: Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and competitive antagonist of the serotonin 5-HT₄ receptor.[1] It binds to the receptor with high affinity, thereby blocking the binding of the endogenous agonist serotonin and other 5-HT₄ agonists. This prevents the activation of the Gαs-coupled signaling cascade and the subsequent increase in intracellular cyclic AMP (cAMP).
Q2: What are the key binding affinity and functional antagonism values for this compound?
A2: The following tables summarize the reported binding and functional data for this compound.
Table 1: Functional Antagonism of this compound at the 5-HT₄ Receptor
| Parameter | Value | Species/Tissue |
| pA₂ | 7.8 ± 0.1 | Rat oesophageal muscularis mucosae |
| -log KB | 8.0 ± 0.01 | Rat oesophageal muscularis mucosae |
| -log KB | 7.3 | Guinea-pig ileal mucosa |
Data from Eglen et al., 1993.[1]
Table 2: Binding Affinity of this compound for Various Receptors
| Receptor | -log Ki / pKi | Species/Tissue |
| 5-HT₄ | High Affinity (specific values not provided in Ki) | - |
| 5-HT₃ | 5.7 ± 0.1 | NG 108-15 cells |
| 5-HT₃ | 5.7 ± 0.1 | Rat cerebral cortex |
| Sigma-1 | 8.4 | Guinea pig brain |
| Sigma-2 | 6.2 | Guinea pig brain |
| 5-HT₁ₐ, 5-HT₂, Muscarinic M₁-M₄, Dopamine D₁, D₂ | < 5.5 | Various |
Data from Eglen et al., 1993 and Bonhaus et al., 1994.[1]
Q3: How selective is this compound?
A3: this compound is highly selective for the 5-HT₄ receptor over other serotonin receptor subtypes, as well as muscarinic and dopamine receptors.[1] However, it does exhibit significant affinity for the sigma-1 receptor and moderate affinity for the 5-HT₃ receptor. This is an important consideration when designing experiments and interpreting results, as off-target effects may occur, particularly at higher concentrations.
Q4: What are the recommended concentrations for in vitro and in vivo experiments?
A4: The optimal concentration will depend on the specific experimental conditions. However, based on published literature:
-
In Vitro: For functional antagonism studies, concentrations are typically used in the nanomolar to low micromolar range to construct a Schild plot. A concentration of 1 µM has been shown to selectively block the 5-HT₄ receptor-mediated responses.[1]
-
In Vivo: Dosing will vary depending on the animal model and route of administration. For example, in anesthetized micropigs, an intravenous dose of 6 mg/kg has been used.[1] Due to its rapid metabolism in some species, continuous infusion may be necessary to maintain effective concentrations.[1]
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₄ receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₄ receptor or from a tissue known to have high 5-HT₄ receptor density (e.g., guinea pig striatum).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Radioligand: Use a selective 5-HT₄ receptor radioligand, such as [³H]-GR113808.
-
Competition Binding:
-
Incubate the membranes with a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of tubes with a high concentration of a non-radiolabeled 5-HT₄ ligand (e.g., 10 µM serotonin).
-
-
Incubation: Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
Objective: To determine the functional antagonist potency (pA₂ or KB) of this compound at the 5-HT₄ receptor.
Methodology:
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the 5-HT₄ receptor (e.g., HEK293 cells).
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation with Antagonist:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 30 minutes) to allow for receptor binding equilibrium. Include a vehicle control.
-
-
Agonist Stimulation:
-
Add a 5-HT₄ receptor agonist (e.g., serotonin or a selective agonist) at a fixed concentration (typically the EC₈₀) to all wells except the negative control.
-
Incubate for a time sufficient to induce a robust cAMP response (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Plot the cAMP response as a function of the agonist concentration in the presence of different concentrations of this compound.
-
Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression will give the pA₂ value, which is the negative logarithm of the KB. The slope of the line should be close to 1 for competitive antagonism.
-
Visualizations
Caption: 5-HT₄ Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Determining the Antagonist Potency of this compound.
References
addressing poor bioavailability of RS 23597-190
Welcome to the technical support center for RS 23597-190. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges that may arise when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, selective, and competitive antagonist of the 5-HT4 receptor.[1][2][3][4] It is often used in research to investigate the role of the 5-HT4 receptor in various physiological processes.
Q2: I am observing lower than expected in vivo efficacy with this compound. Could this be due to poor bioavailability?
While "poor bioavailability" can be a concern for many compounds, this compound is the hydrochloride salt form, which is soluble in water.[1][5][6][7][8][9] Therefore, poor aqueous solubility is unlikely to be the primary reason for low bioavailability. However, other factors could be contributing to perceived low efficacy:
-
Metabolic Instability: One study noted that this compound is rapidly metabolized in pigs, which prevents the maintenance of 5-HT4 blockade.[2] This suggests that the compound may have a short half-life in some species.
-
Experimental Design: The dose, route of administration, and animal model can all significantly impact the observed efficacy.
-
Compound Handling and Storage: Improper storage or handling of the compound could lead to degradation.
Q3: What are the solubility properties of this compound hydrochloride?
This compound hydrochloride is soluble in water. Different suppliers report slightly different solubility values. It's always best to consult the certificate of analysis for the specific batch you are using.
| Solvent | Reported Solubility |
| Water | Soluble to 100 mM[1][5][6][8][9] |
| Water | 5 mg/mL (warmed)[7] |
Q4: How should I prepare stock solutions of this compound hydrochloride?
Given its water solubility, sterile water or phosphate-buffered saline (PBS) are suitable solvents for preparing stock solutions. For a 10 mM stock solution, you would dissolve 3.63 mg of this compound hydrochloride (MW: 363.28 g/mol ) in 1 mL of your chosen solvent. It is recommended to filter-sterilize the solution using a 0.22 µm filter before use in cell culture or in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vivo efficacy or short duration of action | Rapid Metabolism: The compound may be quickly cleared from circulation.[2] | 1. Pharmacokinetic Study: Conduct a pilot PK study to determine the half-life of this compound in your animal model. 2. Dosing Regimen: Consider a continuous infusion or more frequent dosing to maintain therapeutic concentrations. 3. Different Animal Model: If feasible, consider using a different animal model that may have a slower metabolism for this compound. |
| Inconsistent experimental results | Compound Degradation: Improper storage may lead to loss of activity. | 1. Storage Conditions: Store the solid compound and stock solutions as recommended by the supplier (typically at 2-8°C for solid and -20°C or -80°C for solutions).[7] 2. Fresh Solutions: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. 3. Quality Control: Periodically check the purity of your compound using a suitable analytical method like HPLC. |
| Unexpected off-target effects | Interaction with other receptors at high concentrations: Although selective for the 5-HT4 receptor, at higher doses this compound may show low affinity for 5-HT3 receptors.[2] | 1. Dose-Response Curve: Perform a dose-response study to identify the optimal concentration that provides 5-HT4 antagonism with minimal off-target effects. 2. Selective Antagonists: Use other selective antagonists for different receptors as controls to confirm that the observed effect is mediated by the 5-HT4 receptor. |
General Strategies for Poorly Soluble Compounds
While this compound is water-soluble, researchers often work with a variety of compounds, some of which may have poor bioavailability due to low solubility. The following table summarizes common formulation strategies to address this issue.
| Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Decreasing the particle size (micronization or nanosizing) increases the surface area for dissolution.[10] | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Solid Dispersions | The drug is dispersed in a carrier matrix, often in an amorphous state.[11][12] | Can significantly increase dissolution rate and bioavailability. | The amorphous form can be unstable and recrystallize over time. |
| Lipid-Based Formulations | The drug is dissolved in lipids, surfactants, and co-solvents. Includes Self-Emulsifying Drug Delivery Systems (SEDDS).[11][13] | Enhances solubility and can improve absorption via lymphatic pathways. | Can be complex to formulate and may have stability issues. |
| Complexation with Cyclodextrins | The drug molecule forms an inclusion complex with a cyclodextrin, increasing its solubility.[13] | Can significantly enhance solubility and dissolution. | Can be expensive and may not be suitable for all drug molecules. |
Experimental Protocols & Visualizations
General Workflow for Investigating Perceived Poor Bioavailability
The following workflow can be adapted to investigate and address issues of low in vivo efficacy that might be misattributed to poor bioavailability.
Signaling Pathway of 5-HT4 Receptor Antagonism
This compound acts by blocking the 5-HT4 receptor, thereby inhibiting the downstream signaling cascade initiated by serotonin (5-HT).
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound hydrochloride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound ≥98% (HPLC) | 149719-06-2 [sigmaaldrich.com]
- 8. This compound HYDROCHLORIDE | 149719-06-2 [chemicalbook.com]
- 9. This compound HYDROCHLORIDE price,buy this compound HYDROCHLORIDE - chemicalbook [chemicalbook.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental protocols using RS 23597-190
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RS 23597-190, a potent and selective 5-HT4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity, selective, and competitive antagonist of the serotonin 4 (5-HT4) receptor.[1][2] Its primary mechanism of action is to bind to the 5-HT4 receptor without activating it, thereby blocking the binding of the endogenous agonist serotonin (5-HT) and preventing the initiation of downstream signaling pathways.
Q2: What are the key signaling pathways affected by this compound?
By blocking the 5-HT4 receptor, this compound inhibits two main signaling cascades:
-
Gαs/cAMP Pathway: The canonical pathway where 5-HT4 receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
G-protein Independent Pathway: The 5-HT4 receptor can also signal independently of G-proteins by activating Src tyrosine kinase, which in turn activates the Extracellular signal-Regulated Kinase (ERK) pathway.
This compound prevents the activation of both of these pathways by serotonin or other 5-HT4 agonists.
Q3: How should I prepare and store stock solutions of this compound?
-
Solubility: this compound hydrochloride is soluble in water up to 100 mM. For in vivo studies, it can be dissolved in solvents like a mixture of 10% DMSO and 90% saline containing 20% SBE-β-CD.
-
Storage: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For aqueous stock solutions, it is advisable to filter-sterilize (0.22 µm filter) before use.[1]
Q4: What are the known off-target effects of this compound?
This compound is highly selective for the 5-HT4 receptor. However, at higher concentrations, it can exhibit a low affinity for the 5-HT3 receptor.[2] In rats, when given by infusion, it can antagonize 5-HT3 mediated responses.[2] It shows low apparent affinities for 5-HT1A, 5-HT2, muscarinic M1-M4, and dopamine D1 and D2 receptors, with -log Ki values less than 5.5 for these receptors.[2]
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound from various in vitro and in vivo studies.
| Parameter | Value | Species/Tissue | Agonist | Reference |
| pA2 | 7.8 ± 0.1 | Rat oesophageal muscularis mucosae | 5-HT | [2] |
| -log KB | 8.0 ± 0.01 | Rat oesophageal muscularis mucosae | Renzapride or SC-53116 | [2] |
| -log KB | 7.3 | Guinea-pig ileal mucosa | 5-HT | [2] |
| -log Ki | 5.7 ± 0.1 | NG 108-15 cell membranes (5-HT3 receptors) | [3H]-quipazine | [2] |
| -log Ki | 5.7 ± 0.1 | Rat cerebral cortex membranes (5-HT3 receptors) | [3H]-RS 42358-197 | [2] |
| IC50 | 49 nM | Human SH-SY5Y cells (BRET assay) | Serotonin |
| In Vivo Parameter | Value | Species | Model | Reference |
| ID50 | 300 µg/kg/min (i.v. infusion) | Rat | Antagonism of 2-methyl-5-HT induced von Bezold Jarisch reflex | [2] |
| Effective Dose | 6 mg/kg (i.v.) | Micropig | Antagonism of 5-HT-induced tachycardia | [1][2] |
| Half-life | 77 (63-99) min | Micropig | Following 6 mg/kg i.v. dose | [1][2] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro: Calcium Dynamics in Primary Neuronal Cultures
This protocol is adapted from studies investigating the effect of 5-HT4 receptor blockade on neuronal network activity.[3]
1. Cell Culture:
-
Culture primary hippocampal cells from C57BL/6 mouse embryos (E18) on 12-well plates.
-
Maintain cultures for 14 days in vitro (DIV) to allow for network formation.
2. Antagonist Application:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
For acute blockade, apply this compound to the cell culture medium at a final concentration of 10 µM.
-
For chronic blockade studies, a lower concentration of 1 µM may be used over a longer period.
-
Incubate the cells with this compound for 60 minutes prior to calcium imaging.
3. Calcium Imaging:
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
After loading, replace the medium with a recording solution.
-
Record baseline calcium activity.
-
Apply a 5-HT4 receptor agonist (e.g., BIMU8 at 10 µM) to stimulate the receptors and record the change in calcium dynamics.
-
In parallel experiments, record the response to the agonist in the presence of this compound.
4. Data Analysis:
-
Analyze the recorded calcium traces to determine parameters such as the frequency and amplitude of calcium events, and the number of active cells.
-
Compare these parameters between control, agonist-only, and antagonist-plus-agonist conditions to quantify the inhibitory effect of this compound. A single application of 10 µM this compound has been shown to significantly inhibit calcium activity in such cultures.
In Vivo: Antagonism of 5-HT-Induced Tachycardia in Micropigs
This protocol is based on the in vivo characterization of this compound.[1][2]
1. Animal Preparation:
-
Use anesthetized, bilaterally vagotomized micropigs.
-
Establish intravenous (i.v.) access for drug administration and monitor cardiovascular parameters, including heart rate.
2. Drug Administration:
-
Prepare a solution of this compound for intravenous injection.
-
Administer a bolus i.v. dose of 6 mg/kg of this compound.
3. Experimental Procedure:
-
Induce tachycardia by administering a 5-HT4 receptor agonist or 5-HT.
-
Measure the heart rate response to the agonist before and after the administration of this compound.
-
Monitor the duration of the antagonistic effect to determine the compound's half-life in vivo.
4. Data Analysis:
-
Quantify the reduction in the tachycardic response to the 5-HT4 agonist in the presence of this compound.
-
Calculate the half-life of the antagonist's effect from the time-course of the recovery of the agonist's response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or reduced antagonist effect | Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and store them properly at -20°C or -80°C in aliquots. |
| Low receptor expression: The cell line or tissue used may have low or variable expression of the 5-HT4 receptor. | Verify 5-HT4 receptor expression using RT-PCR, Western blot, or by testing a potent agonist to confirm a functional response. Consider using a cell line known to express 5-HT4 receptors (e.g., SH-SY5Y). | |
| Incorrect concentration: The concentration of this compound may be too low to effectively compete with the agonist. | Perform a concentration-response curve to determine the optimal inhibitory concentration for your experimental system. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or culture conditions can affect receptor expression and signaling. | Standardize cell culture protocols, use cells within a defined passage number range, and ensure consistent plating densities. |
| Agonist variability: The potency of the agonist used may vary between batches or degrade over time. | Use a fresh, high-quality agonist and validate its potency in your assay system. | |
| Unexpected agonist-like effects | Off-target effects: Although highly selective, at very high concentrations, interactions with other receptors cannot be entirely ruled out. | Use the lowest effective concentration of this compound. If off-target effects are suspected, test for activity at other serotonin receptors (e.g., 5-HT3). |
| Schild analysis issues (slope not equal to 1) | Non-competitive antagonism: The interaction may not be purely competitive under the experimental conditions. | Review the experimental setup. A Schild plot slope significantly different from 1 may indicate non-equilibrium conditions, agonist uptake mechanisms, or complex receptor interactions.[4] |
| Experimental error: Issues with drug dilutions, timing of additions, or measurement accuracy. | Carefully review and standardize all experimental procedures. Ensure that the system has reached equilibrium after drug application. | |
| Precipitation of the compound in media | Solubility limits exceeded: The concentration of this compound may be too high for the aqueous buffer or media. | Although highly water-soluble, ensure the final concentration in your assay does not exceed its solubility limit, especially if using a DMSO stock diluted into an aqueous buffer. |
References
Validation & Comparative
A Comparative Guide to RS 23597-190 and Other 5-HT4 Antagonists for Researchers
This guide provides a detailed comparison of the 5-HT4 receptor antagonist RS 23597-190 with other notable antagonists in its class. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key performance data, experimental methodologies, and relevant biological pathways to inform compound selection and experimental design.
Introduction to 5-HT4 Receptor Antagonists
The 5-hydroxytryptamine 4 (5-HT4) receptor, a Gs-protein-coupled receptor, is a key modulator of various physiological processes, including gastrointestinal motility, cardiac function, and cognitive processes.[1] Antagonists of this receptor are valuable research tools for elucidating its physiological roles and hold therapeutic potential for conditions characterized by excessive 5-HT4 receptor activation. This guide focuses on the pharmacological profile of this compound in comparison to other well-characterized 5-HT4 antagonists.
Comparative Affinity and Potency
The binding affinity (Ki) and functional potency (pA2 or -log KB) are critical parameters for evaluating and comparing receptor antagonists. The following table summarizes the available quantitative data for this compound and other selected 5-HT4 antagonists.
| Compound | 5-HT4 Receptor Affinity (pKi) | Functional Potency (pA2 / -log KB) | Selectivity Profile | Reference |
| This compound | ~8.0 (-log KB) | 7.8 (pA2) | Low affinity for 5-HT1A, 5-HT2, 5-HT3, muscarinic (M1-M4), and dopamine (D1, D2) receptors (-log Ki < 5.5). | [2] |
| GR 113808 | 9.7 (pKi) | 9.3 (pA2) | Low affinity for 5-HT3 receptors (pKi = 6.0) and no appreciable affinity for other receptor types investigated. | |
| GR 125487 | 9.7 (Ki = 0.19 nM) | - | Potent and selective for 5-HT4. | [2] |
| RS 39604 | 9.1 (pKi) | 9.3 (pA2) | >1000-fold selectivity over 5-HT1A, 2C, 3 and D1, D2, M1, M2, AT1, B1, and α1C receptors. | [3][4][5] |
| SDZ 205-557 | - | 7.3 - 7.5 (pA2) | Similar affinity for 5-HT3 and 5-HT4 receptors. | [6] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to drug discovery. Below are detailed methodologies for key experiments cited in the characterization of 5-HT4 antagonists.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of test compounds for the 5-HT4 receptor.
Materials:
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Membrane Preparation: Homogenates from tissues or cells expressing 5-HT4 receptors (e.g., guinea pig striatum).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled 5-HT4 ligand (e.g., 10 µM serotonin).
-
Test Compounds: Serial dilutions of the antagonist of interest.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand (at a concentration close to its Kd), and either the test compound at various concentrations, buffer for total binding, or the non-specific binding control.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay using Isolated Tissue (e.g., Rat Esophagus)
This assay assesses the functional potency of an antagonist by measuring its ability to inhibit the response of an isolated tissue to an agonist.
Objective: To determine the pA2 value of a 5-HT4 antagonist.
Materials:
-
Tissue: Isolated rat esophageal tunica muscularis mucosae.
-
Organ Bath: Containing physiological salt solution (e.g., Krebs solution) bubbled with 95% O2/5% CO2 and maintained at 37°C.
-
Agonist: 5-HT or a selective 5-HT4 agonist.
-
Antagonist: The test compound (e.g., this compound).
-
Contracting Agent: Carbachol (to pre-contract the tissue).
-
Instrumentation: Force transducer to measure tissue tension, data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the rat esophagus and prepare strips of the tunica muscularis mucosae. Mount the tissue strips in the organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate in the Krebs solution for a period of time (e.g., 60 minutes), with regular washes.
-
Pre-contraction: Contract the tissue with a submaximal concentration of carbachol.
-
Agonist Concentration-Response Curve: Once a stable contraction is achieved, cumulatively add the 5-HT4 agonist to the bath to generate a concentration-response curve for relaxation.
-
Antagonist Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a known concentration of the antagonist for a specific period (e.g., 30-60 minutes).
-
Second Agonist Curve: In the continued presence of the antagonist, generate a second concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the curve. The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) can be used to calculate the pA2 value using the Schild equation.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and the experimental process is crucial for interpreting pharmacological data.
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, primarily leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to diverse cellular responses.
Caption: Simplified 5-HT4 receptor signaling cascade.
Experimental Workflow for Antagonist Characterization
The characterization of a novel 5-HT4 antagonist typically follows a structured workflow, from initial binding studies to functional and in vivo evaluation.
Caption: General experimental workflow for characterizing 5-HT4 antagonists.
References
- 1. GR 125487 sulfamate | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 2. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of SDZ 205,557 at 5‐hydroxytryptamine (5‐HT3 and 5‐HT4) receptors | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Selectivity of RS 23597-190 in Preclinical Models
This guide provides an objective comparison of RS 23597-190, a potent and selective 5-HT₄ receptor antagonist, with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting appropriate pharmacological tools for their studies.
Quantitative Selectivity Profile of this compound
This compound demonstrates high affinity and selectivity for the 5-HT₄ receptor. The following table summarizes its binding affinities and potencies across various receptors and experimental models.
| Receptor/Tissue | Agonist/Ligand | Parameter | Value | Species | Reference |
| 5-HT₄ (Rat Oesophageal Muscularis Mucosae) | 5-HT | pA₂ | 7.8 ± 0.1 | Rat | [1] |
| 5-HT₄ (Rat Oesophageal Muscularis Mucosae) | Renzapride/SC-53116 | -log K₈ | 8.0 ± 0.01 | Rat | [1] |
| 5-HT₄ (Guinea-Pig Ileal Mucosal Sheets) | 5-HT | -log K₈ | 7.3 | Guinea Pig | [1] |
| 5-HT₃ (NG 108-15 Cell Membranes) | [³H]-Quipazine | -log Kᵢ | 5.7 ± 0.1 | Mouse | [1] |
| 5-HT₃ (Rat Cerebral Cortex Membranes) | [³H]-RS 42358-197 | -log Kᵢ | 5.7 ± 0.1 | Rat | [1] |
| 5-HT₃ (Guinea-Pig Ileum) | 5-Methoxytryptamine | pK₈ | <5 | Guinea Pig | |
| 5-HT₁ₐ | - | -log Kᵢ | < 5.5 | - | [1] |
| 5-HT₂ | - | -log Kᵢ | < 5.5 | - | [1] |
| Muscarinic M₁, M₂, M₃, M₄ | - | -log Kᵢ | < 5.5 | - | [1] |
| Dopamine D₁, D₂ | - | -log Kᵢ | < 5.5 | - | [1] |
| 5-HT₇ | - | -log Kᵢ | < 5.00 | Human | [2][3] |
Comparison with Alternative 5-HT₄ Receptor Antagonists
While this compound is a well-characterized antagonist, other compounds are available for similar research purposes.
| Compound | Key Features | Reference |
| RS 39604 | High affinity and selective 5-HT₄ receptor antagonist. Orally active and long-lasting in vivo. pKᵢ of 9.1 at guinea pig striatal membranes with >1000-fold selectivity over other receptors.[4] | [4] |
| GR 113808 | Potent and selective 5-HT₄ antagonist. | [5] |
| GR 125487 sulfamate | Potent and selective 5-HT₄ antagonist; active in vivo. | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
In Vitro Antagonism in Rat Oesophageal Muscularis Mucosae
-
Objective: To determine the competitive antagonist properties of this compound at 5-HT₄ receptors.
-
Tissue Preparation: The oesophageal muscularis mucosae is isolated from rats and precontracted with carbachol.
-
Procedure: Cumulative concentration-response curves to 5-HT are generated in the absence and presence of increasing concentrations of this compound. The relaxation of the precontracted tissue is measured.
-
Data Analysis: The pA₂ value is calculated using a Schild plot to quantify the antagonist potency. A Schild slope not significantly different from unity suggests competitive antagonism.[1]
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for various receptors.
-
Membrane Preparation: Membranes are prepared from specific tissues or cell lines expressing the receptor of interest (e.g., NG 108-15 cells for 5-HT₃ receptors, rat cerebral cortex).
-
Procedure: The membranes are incubated with a specific radioligand (e.g., [³H]-quipazine for 5-HT₃ receptors) and varying concentrations of the competing ligand (this compound).
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
In Vivo Antagonism of 5-HT-Induced Tachycardia in Micropigs
-
Objective: To assess the in vivo efficacy of this compound as a 5-HT₄ receptor antagonist.
-
Animal Model: Anaesthetized, bilaterally vagotomized micropigs are used.[1]
-
Procedure: this compound is administered intravenously. Tachycardia is induced by an intravenous injection of 5-HT. The heart rate is monitored to assess the antagonistic effect of this compound.
-
Data Analysis: The dose of this compound required to reduce the 5-HT-induced tachycardia by 50% (ID₅₀) can be determined. The half-life of the antagonist's effect is also calculated.[1][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the 5-HT₄ receptor and a typical experimental workflow for evaluating antagonist selectivity.
Caption: 5-HT₄ Receptor Signaling Pathway.
References
- 1. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. This compound hydrochloride (PD021949, QLZLBYYNMGQIAR-UHFFFAOYSA-N) [probes-drugs.org]
- 5. 5-HT4 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle of 5-HT4 Receptor Antagonists: RS 23597-190 versus GR 113808 in Functional Assays
In the landscape of serotonergic research, the 5-HT4 receptor stands out as a critical target for investigating and potentially treating disorders of gastrointestinal motility and cognitive function. The development of selective antagonists has been instrumental in characterizing the physiological roles of this receptor. Among the key pharmacological tools are RS 23597-190 and GR 113808, both recognized as potent and selective 5-HT4 receptor antagonists.[1][2][3][4] This guide provides an objective comparison of their performance in key functional assays, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of In Vitro Efficacy
The antagonistic properties of this compound and GR 113808 have been evaluated in various in vitro functional assays. The following tables summarize their binding affinities and functional potencies at the 5-HT4 receptor, as well as their selectivity over other serotonin receptor subtypes.
Table 1: 5-HT4 Receptor Binding Affinity and Functional Potency
| Compound | Assay Type | Tissue/System | Agonist | Parameter | Value |
| This compound | Radioligand Binding | Rat Cerebral Cortex Membranes ([3H]-GR 113808) | - | pKi | ~7.8 |
| Functional Antagonism | Rat Oesophageal Muscularis Mucosae | 5-HT | pA2 | 7.8 ± 0.1[1] | |
| Functional Antagonism | Rat Oesophageal Muscularis Mucosae | Renzapride or SC-53116 | -log KB | 8.0 ± 0.01[1] | |
| Functional Antagonism | Guinea-Pig Ileal Mucosal Sheets | 5-HT | -log KB | 7.3[1] | |
| GR 113808 | Radioligand Binding | Cloned Human 5-HT4 Receptors | - | Kd (nM) | 0.15[4] |
| Functional Antagonism | Human Colonic Muscle | 5-HT | pKB | 9.43[4] | |
| Functional Antagonism | Rat Thoracic Oesophagus | 5-HT | pA2 | 9.3[3] | |
| Functional Antagonism | Rat Thoracic Oesophagus | 5-Methoxytryptamine | pA2 | 9.0[3] | |
| Functional Antagonism | Rat Thoracic Oesophagus | R,S-Zacopride | pA2 | 9.4[3] | |
| Functional Antagonism | Human Right Atrium | 5-HT | pKB | 8.8[5] |
Table 2: Selectivity Profile Against Other Receptors
| Compound | Receptor Subtype | Parameter | Value | Fold Selectivity over 5-HT4 |
| This compound | 5-HT3 (NG 108-15 cells) | -log Ki | 5.7 ± 0.1[1] | >100 |
| 5-HT3 (Rat Cerebral Cortex) | -log Ki | 5.7 ± 0.1[1] | >100 | |
| 5-HT1A, 5-HT2 | -log Ki | < 5.5[1] | >200 | |
| Muscarinic M1, M2, M3, M4 | -log Ki | < 5.5[1] | >200 | |
| Dopamine D1, D2 | -log Ki | < 5.5[1] | >200 | |
| GR 113808 | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3 | pKi | >300-fold lower affinity than for 5-HT4[4][6] | >300 |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are the protocols for the key assays cited in this guide.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Tissues (e.g., rat cerebral cortex or cells expressing the cloned human 5-HT4 receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer.[7]
-
Binding Reaction: Membrane preparations are incubated with a radiolabeled 5-HT4 receptor antagonist, such as [3H]-GR 113808, and varying concentrations of the unlabeled competitor compound (this compound or GR 113808).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Antagonism in Rat Oesophageal Muscularis Mucosae
This ex vivo assay assesses the ability of an antagonist to inhibit the relaxation of smooth muscle induced by a 5-HT4 receptor agonist.
Protocol:
-
Tissue Preparation: The tunica muscularis mucosae is dissected from the rat oesophagus and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2/5% CO2.
-
Pre-contraction: The tissue is pre-contracted with an agent such as carbachol to induce a stable level of tone.
-
Agonist Response: A cumulative concentration-response curve is generated for a 5-HT4 receptor agonist (e.g., 5-HT, renzapride) by adding increasing concentrations of the agonist to the organ bath and measuring the resulting relaxation.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (this compound or GR 113808) for a predetermined period.
-
Repeat Agonist Response: The cumulative concentration-response curve for the agonist is repeated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value using Schild analysis.[3] This value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the 5-HT4 receptor signaling pathway and a general workflow for a functional antagonism assay.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Functional Antagonism Assay Workflow.
Conclusion
Both this compound and GR 113808 are highly potent and selective competitive antagonists of the 5-HT4 receptor. The choice between them may depend on the specific experimental context. GR 113808 generally exhibits higher affinity for the 5-HT4 receptor across different tissues and species.[3][4][5] Both compounds demonstrate excellent selectivity over other serotonin receptor subtypes and other neurotransmitter receptors, making them reliable tools for investigating 5-HT4 receptor function.[1][4] The provided experimental protocols and diagrams offer a framework for researchers to design and interpret studies aimed at further elucidating the role of the 5-HT4 receptor in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuron.mefst.hr [neuron.mefst.hr]
- 4. Pa2 determination | PPTX [slideshare.net]
- 5. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 6. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-HT4 Receptor Antagonists: RS 23597-190 versus SB 204070
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent 5-hydroxytryptamine-4 (5-HT4) receptor antagonists, RS 23597-190 and SB 204070. Both compounds are widely utilized as research tools to investigate the physiological and pathological roles of the 5-HT4 receptor. This document synthesizes key experimental data on their potency, selectivity, and functional effects, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound and SB 204070 are both potent and selective antagonists of the 5-HT4 receptor, a G-protein coupled receptor involved in a variety of physiological processes, including gastrointestinal motility and cognitive function. While both compounds effectively block the action of serotonin at this receptor, notable differences exist in their pharmacological profiles. SB 204070 generally exhibits higher potency as an antagonist across different tissues. Interestingly, in the guinea-pig colon, this compound displays partial agonist activity, a characteristic not observed with SB 204070, which acts as a pure antagonist in this preparation.[1]
Data Presentation
Table 1: Comparative Potency of this compound and SB 204070 at the 5-HT4 Receptor
| Compound | Preparation | Agonist | Potency (pA₂) | Schild Slope | Reference |
| This compound | Rat oesophageal muscularis mucosae | 5-HT | 7.8 ± 0.1 | 1.2 ± 0.2 | [2] |
| SB 204070 | Rat oesophagus | 5-HT | 11.0 ± 0.1 | Not Reported | [1] |
| SB 204070 | Guinea-pig distal colon | 5-HT | 10.8 ± 0.1 | Not Reported | [3] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Table 2: Comparative Affinity of this compound and SB 204070 for the 5-HT4 Receptor
| Compound | Parameter | Value | Preparation | Reference |
| This compound | -log KB | 8.0 ± 0.01 | Rat oesophageal muscularis mucosae | [2] |
| This compound | -log KB | 7.3 | Guinea-pig ileal mucosal sheets | [2] |
| This compound | pKi (sigma-1 site) | 8.4 | Guinea pig brain | [4] |
| SB 204070 | pA₂ | 11.0 ± 0.1 | Rat oesophagus | [1] |
-log KB is the negative logarithm of the antagonist's equilibrium dissociation constant. pKi is the negative logarithm of the inhibitor's binding affinity.
Table 3: Selectivity Profile of this compound and SB 204070
| Compound | Receptor Subtype | Apparent Affinity (-log Ki) / Selectivity | Reference |
| This compound | 5-HT3 | 5.7 ± 0.1 | [2] |
| 5-HT1A, 5-HT2, Muscarinic (M1-M4), Dopamine (D1, D2) | < 5.5 | [2] | |
| Sigma-1 | 8.4 (pKi) | [4] | |
| Sigma-2 | 6.2 (pKi) | [4] | |
| SB 204070 | 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT3, GABAA, Benzodiazepine, A1 adenosine, α1, α2, β1, β2 adrenoceptors, D1, D2, D3 dopamine receptors | >5000-fold selectivity for 5-HT4 | [3] |
Experimental Protocols
In Vitro Functional Assay: 5-HT-Induced Relaxation in Rat Oesophageal Muscularis Mucosae
This assay is used to determine the antagonist potency (pA₂) of compounds against 5-HT-induced relaxation.
-
Tissue Preparation: The oesophagus is removed from a male Sprague-Dawley rat and the tunica muscularis mucosae is isolated. The tissue is mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
Experimental Procedure:
-
The tissue is pre-contracted with carbachol.
-
A cumulative concentration-response curve to 5-HT is established to induce relaxation.
-
The tissue is then incubated with the antagonist (e.g., this compound or SB 204070) for a predetermined period.
-
A second concentration-response curve to 5-HT is generated in the presence of the antagonist.
-
The rightward shift in the concentration-response curve is used to calculate the pA₂ value using Schild analysis.[2]
-
In Vitro Functional Assay: 5-HT-Evoked Contraction in Guinea-Pig Distal Colon
This assay assesses the antagonist effect on 5-HT-induced, cholinergically-mediated contractions.
-
Tissue Preparation: The longitudinal muscle-myenteric plexus (LMMP) is prepared from the distal colon of a male Dunkin-Hartley guinea pig. The preparation is mounted in an organ bath containing Tyrode's solution at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Experimental Procedure:
-
A cumulative concentration-response curve to 5-HT is established to induce contraction.
-
The tissue is incubated with the antagonist (e.g., SB 204070) at various concentrations.
-
Concentration-response curves to 5-HT are repeated in the presence of the antagonist.
-
The potency of the antagonist is determined by the rightward shift of the agonist curve.[3]
-
Radioligand Binding Assay for 5-HT4 Receptors
This assay determines the binding affinity (Ki) of a compound for the 5-HT4 receptor.
-
Membrane Preparation: Brain tissue (e.g., guinea pig striatum) is homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Binding Assay:
-
Membranes are incubated with a radiolabeled 5-HT4 receptor antagonist (e.g., [³H]-GR113808) and varying concentrations of the competing unlabeled compound (this compound or SB 204070).
-
The incubation is carried out at a specific temperature for a set time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualization
Caption: 5-HT4 Receptor Antagonism Signaling Pathway.
Caption: In Vitro Antagonist Characterization Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]RS-23597-190, a potent 5-hydroxytryptamine4 antagonist labels sigma-1 but not sigma-2 binding sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of RS 23597-190 on 5-HT4 Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RS 23597-190 is established as a potent and selective competitive antagonist of the 5-HT4 receptor.[1] However, the human 5-HT4 receptor has at least nine different splice variants (e.g., 5-HT4(a), 5-HT4(b), 5-HT4(d)), which exhibit tissue-specific expression and may possess distinct pharmacological properties. To date, a comprehensive study directly comparing the binding affinity (pKi) or functional antagonism (pA2 or IC50) of this compound across these specific isoforms has not been identified in published literature. This guide presents the available data on this compound's interaction with 5-HT4 receptors in tissues expressing a mix of isoforms and outlines the methodologies required to generate the missing comparative data. A significant off-target interaction with sigma-1 receptors has been identified and is also discussed.
Quantitative Data Summary
Due to the lack of published data directly comparing this compound across 5-HT4 receptor isoforms, the following tables present the available quantitative data for its antagonistic effect in native tissues, which endogenously express a mixture of these isoforms, and its binding affinity for the sigma-1 receptor.
Table 1: Antagonistic Potency of this compound at Native 5-HT4 Receptors
| Parameter | Value | Species | Tissue | Agonist(s) Used | Reference |
| pA2 | 7.8 ± 0.1 | Rat | Oesophageal Muscularis Mucosae | 5-HT | [1] |
| -log KB | 8.0 ± 0.01 | Rat | Oesophageal Muscularis Mucosae | Renzapride, SC-53116 | [1] |
Table 2: Binding Affinity of this compound for Sigma-1 Receptor
| Parameter | Value | Species | Tissue/System | Reference |
| pKi | 8.4 | Guinea Pig | Brain | [2] |
Comparison with Other Ligands
While a direct comparison of this compound across 5-HT4 isoforms is unavailable, a study investigating the binding affinities of several agonists at five human 5-HT4 receptor splice variants (h5-HT4(a), h5-HT4(b), h5-HT4(c), h5-HT4(d), and h5-HT4(g)) revealed that some ligands exhibit modest selectivity. For instance, the study found a trend of lowest affinity for most agonists at the 5-HT4(d) variant.[3] This highlights the importance of evaluating antagonists like this compound across these isoforms to determine if similar isoform-specific interactions exist.
Experimental Protocols
To facilitate the validation of this compound's antagonistic effect on 5-HT4 isoforms, detailed protocols for radioligand binding and functional assays are provided below.
Radioligand Binding Assay for 5-HT4 Receptor Isoforms
This protocol is designed to determine the binding affinity (Ki) of this compound for individual 5-HT4 receptor isoforms heterologously expressed in a cell line (e.g., HEK293 or CHO cells).
a. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transiently transfect the cells with plasmids encoding individual human 5-HT4 receptor isoforms (e.g., h5-HT4(a), h5-HT4(b), h5-HT4(d)) using a suitable transfection reagent.
-
Harvest cells 48 hours post-transfection.
b. Membrane Preparation:
-
Wash the harvested cells with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford assay.
c. Competition Binding Assay:
-
Perform the binding assay in a 96-well plate in a final volume of 250 µL.
-
To each well, add:
-
50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).
-
50 µL of a fixed concentration of a suitable radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808) at a concentration close to its Kd.
-
50 µL of varying concentrations of the competing ligand, this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay buffer to make up the final volume.
-
-
Define non-specific binding using a high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI).
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
d. Data Analysis:
-
Analyze the competition binding data using a non-linear regression analysis program (e.g., Prism) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement in 5-HT4 Receptor Isoform-Expressing Cells
This protocol measures the ability of this compound to antagonize the agonist-induced production of cyclic AMP (cAMP), the primary second messenger of the 5-HT4 receptor.
a. Cell Culture and Transfection:
-
Follow the same procedure as described in the radioligand binding assay protocol to culture and transfect HEK293 cells with individual 5-HT4 receptor isoforms.
b. cAMP Accumulation Assay (e.g., using HTRF):
-
Seed the transfected cells into a 96-well plate and allow them to attach overnight.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) for 15-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of a 5-HT4 receptor agonist (e.g., serotonin or a selective agonist like BIMU8) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.
c. Data Analysis:
-
Plot the agonist-induced cAMP production as a function of the concentration of this compound.
-
Determine the IC50 value of this compound for the inhibition of the agonist response using non-linear regression.
-
The pA2 value can be calculated from the Schild equation if a competitive antagonism is observed.
Mandatory Visualizations
Signaling Pathway of the 5-HT4 Receptor
Caption: Canonical Gs-coupled signaling pathway of the 5-HT4 receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Logical Relationship of Antagonism Validation
Caption: Logical flow for validating the antagonistic effects of this compound.
References
Cross-Validation of RS 23597-190 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of RS 23597-190, a potent and selective 5-HT4 receptor antagonist, across different species. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
This compound has been characterized as a high-affinity competitive antagonist at 5-HT4 receptors.[1][2] Its utility as a research tool for receptor identification and characterization has been demonstrated in both in vitro and in vivo studies.[1][2] This guide synthesizes the available data to facilitate a cross-species understanding of its pharmacological profile.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various experimental models.
Table 1: In Vitro Affinity and Potency of this compound
| Species | Tissue | Agonist(s) | Parameter | Value | Reference |
| Rat | Oesophageal Muscularis Mucosae | 5-HT | pA2 | 7.8 ± 0.1 | [1] |
| Rat | Oesophageal Muscularis Mucosae | Renzapride, SC-53116 | -log KB | 8.0 ± 0.01 | [1] |
| Guinea Pig | Ileal Mucosal Sheets | 5-HT | -log KB | 7.3 | [1] |
| Rat | Cerebral Cortex Membranes | [3H]-RS 42358-197 | -log Ki (at 5-HT3 receptors) | 5.7 ± 0.1 | [1] |
| - | NG 108-15 Cells | [3H]-quipazine | -log Ki (at 5-HT3 receptors) | 5.7 ± 0.1 | [1] |
Table 2: In Vivo Efficacy of this compound
| Species | Model | Agonist | Effect | Dose | Reference |
| Rat | von Bezold Jarisch Reflex | 2-methyl 5-HT | Antagonism | ID50 of 300 µg/kg/min (i.v. infusion) | [1] |
| Micropig | 5-HT-induced Tachycardia | 5-HT | Antagonism | 6 mg/kg (i.v.) | [1][3] |
Table 3: Selectivity Profile of this compound
| Receptor Subtype | Apparent Affinity (-log Ki) |
| 5-HT1A | < 5.5 |
| 5-HT2 | < 5.5 |
| Muscarinic M1, M2, M3, M4 | < 5.5 |
| Dopamine D1, D2 | < 5.5 |
| Sigma-1 | 8.4 |
| Sigma-2 | 6.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Experiments
1. Schild Analysis in Rat Oesophageal Muscularis Mucosae
-
Tissue Preparation: Male Wistar rats are euthanized, and the oesophagus is removed. The muscularis mucosae is isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Experimental Procedure: Tissues are pre-contracted with carbachol. Cumulative concentration-response curves to 5-HT are then constructed in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The antagonist's potency is determined by Schild analysis, calculating the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[1]
2. Short-Circuit Current Measurement in Guinea Pig Ileal Mucosal Sheets
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and a section of the ileum is removed and placed in oxygenated Krebs solution. The mucosal layer, with the muscularis mucosae attached, is stripped from the underlying muscle layers.
-
Ussing Chamber Setup: The prepared mucosal sheets are mounted in Ussing chambers, which separate the mucosal and serosal sides. Both sides are bathed in Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. The potential difference across the tissue is clamped at 0 mV, and the short-circuit current (Isc) is continuously measured.
-
Experimental Procedure: After a baseline stabilization period, 5-HT is added cumulatively to the serosal side to generate a concentration-response curve. The protocol is repeated in the presence of this compound to assess its antagonistic effect.
-
Data Analysis: The -log KB value is calculated from the shift in the 5-HT concentration-response curve to determine the antagonist's affinity.[1]
In Vivo Experiments
1. von Bezold-Jarisch Reflex in Conscious Rats
-
Animal Preparation: Male Sprague-Dawley rats are used. For conscious restrained studies, animals are habituated to the restraining apparatus.
-
Experimental Procedure: The von Bezold-Jarisch reflex is induced by intravenous administration of the 5-HT3 receptor agonist, 2-methyl-5-HT. This reflex is characterized by bradycardia and hypotension. This compound is administered via continuous intravenous infusion.
-
Data Measurement and Analysis: Heart rate and blood pressure are continuously monitored. The dose of this compound that causes a 50% inhibition (ID50) of the 2-methyl-5-HT-induced bradycardia is calculated.[1]
2. 5-HT-Induced Tachycardia in Anaesthetized Micropigs
-
Animal Preparation: Micropigs are anaesthetized and bilaterally vagotomized to prevent reflex changes in heart rate.
-
Experimental Procedure: Tachycardia is induced by intravenous administration of 5-HT. This compound is administered as an intravenous bolus.
-
Data Measurement and Analysis: Heart rate is continuously monitored. The antagonistic effect of this compound is determined by measuring the reduction in the 5-HT-induced tachycardia and its half-life.[1][3]
Mandatory Visualization
Caption: 5-HT4 Receptor Signaling Pathway and the Antagonistic Action of this compound.
References
A Head-to-Head Comparison of RS 23597-190 and Prucalopride: 5-HT4 Receptor Modulation in Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pharmacological effects of RS 23597-190 and prucalopride, two critical tool compounds for studying the 5-hydroxytryptamine-4 (5-HT4) receptor. While both molecules exhibit high affinity and selectivity for the 5-HT4 receptor, they possess opposing mechanisms of action, making them invaluable for elucidating the receptor's role in gastrointestinal (GI) physiology and pathophysiology. Prucalopride is a potent agonist, stimulating GI motility, whereas this compound is a competitive antagonist, effectively blocking these prokinetic effects.
Mechanism of Action: An Agonist vs. an Antagonist
Prucalopride is a high-affinity agonist of the 5-HT4 receptor.[1][2] Its binding to the receptor, which is predominantly expressed on enteric neurons, initiates a signaling cascade that enhances the release of acetylcholine, a key excitatory neurotransmitter in the gut.[3] This cholinergic stimulation leads to increased contractility of the colonic longitudinal smooth muscle, promoting peristalsis and accelerating intestinal transit.[3]
Conversely, this compound acts as a selective and competitive antagonist at the 5-HT4 receptor.[4] By binding to the receptor without activating it, this compound prevents the binding of endogenous serotonin (5-HT) and exogenous agonists like prucalopride, thereby inhibiting the downstream signaling that leads to increased GI motility.
dot
References
- 1. Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. dovepress.com [dovepress.com]
- 4. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Specificity of RS 23597-190 Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-HT₄ receptor antagonist, RS 23597-190, against other alternatives and outlines a definitive experimental framework for validating its specificity using knockout (KO) models. The use of genetically modified models, where the target protein is absent, represents the gold standard for confirming the on-target activity of a pharmacological agent.[1][2][3]
This compound: Mechanism of Action and Signaling Pathway
This compound is a potent and selective competitive antagonist of the serotonin 4 receptor (5-HT₄R).[4][5][6] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, primarily couples to the Gαs protein. This initiates a signaling cascade that activates adenylyl cyclase, leading to the synthesis of cyclic adenosine monophosphate (cAMP).[7][8] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB.[7][9]
Furthermore, the 5-HT₄ receptor can engage in G-protein-independent signaling by directly activating Src tyrosine kinase, which in turn can activate the Extracellular signal-Regulated Kinase (ERK) pathway, a key pathway in modulating neuronal plasticity.[7][10] this compound exerts its function by binding to the 5-HT₄ receptor and preventing these downstream signaling events from occurring in response to serotonin.
Comparative Pharmacological Profile
The specificity of a compound is determined by its relative affinity for its intended target versus off-targets. This compound demonstrates high affinity for the 5-HT₄ receptor with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors.[4] This profile suggests high selectivity in vitro.
| Compound | Target / Off-Target | Affinity Value (pA₂ or -log Kᵢ) | Reference |
| This compound | 5-HT₄ Receptor | 7.8 - 8.0 | Eglen et al., 1993[4] |
| 5-HT₃ Receptor | 5.7 | Eglen et al., 1993[4] | |
| 5-HT₁ₐ Receptor | < 5.5 | Eglen et al., 1993[4] | |
| 5-HT₂ Receptor | < 5.5 | Eglen et al., 1993[4] | |
| Dopamine D₁, D₂ Receptors | < 5.5 | Eglen et al., 1993[4] | |
| Muscarinic M₁-M₄ Receptors | < 5.5 | Eglen et al., 1993[4] | |
| GR 113808 | 5-HT₄ Receptor | High Affinity (Selective Antagonist) | R&D Systems[11] |
| RS 39604 | 5-HT₄ Receptor | High Affinity (Selective Antagonist) | R&D Systems[11] |
| GR 125487 | 5-HT₄ Receptor | High Affinity (Selective Antagonist) | R&D Systems[11] |
Table 1. Comparative affinity profile of this compound and other selective 5-HT₄ receptor antagonists. Higher pA₂ or -log Kᵢ values indicate greater binding affinity. A difference of >100-fold in binding affinity (a difference of 2 in the log value) is generally considered selective.
Gold Standard Validation: The Knockout Model Workflow
While in vitro binding assays are informative, they do not fully recapitulate the complex biological system of a whole organism. A knockout model, which lacks the gene encoding the drug's target, provides the most rigorous test of specificity. The logic is straightforward: a drug that is truly specific for its target will have no effect in an animal where that target does not exist.[3] The availability of characterized 5-HT₄ receptor knockout mice makes this validation strategy feasible.[12][13][14][15]
The proposed workflow involves parallel experiments on wild-type (WT) and 5-HT₄ receptor knockout (KO) animals to test for the presence and absence of a pharmacological response, respectively.
Proposed Experimental Protocols
The following protocols provide a framework for executing the validation workflow.
Protocol 1: In Vitro Validation via cAMP Accumulation Assay
Objective: To demonstrate that this compound specifically blocks 5-HT₄ receptor-mediated cAMP production in primary cells from WT mice, with no activity in cells from 5-HT₄ KO mice.
Methodology:
-
Cell Isolation: Isolate primary enteric neurons or hippocampal neurons from neonatal (P0-P2) WT and 5-HT₄ KO littermates. The 5-HT₄ receptor is well-expressed in these tissues.[14][15]
-
Cell Culture: Plate the neurons at a suitable density and culture for 7-10 days to allow for maturation.
-
Pre-treatment: Incubate the cultured neurons with either vehicle or varying concentrations of this compound (e.g., 1 nM - 10 µM) for 30 minutes.
-
Stimulation: Add a selective 5-HT₄ receptor agonist (e.g., 1 µM Prucalopride or BIMU8) to the wells for 15 minutes to stimulate cAMP production.[16][17] Include a vehicle-only control group.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive ELISA or a HTRF (Homogeneous Time-Resolved Fluorescence) assay.
-
Data Analysis: Normalize cAMP levels to total protein concentration. Compare the agonist-induced cAMP response in WT vs. KO cells and assess the dose-dependent inhibition by this compound in WT cells.
Expected Results:
-
WT Cells: The 5-HT₄ agonist will cause a significant increase in cAMP, and this effect will be dose-dependently inhibited by pre-treatment with this compound.
-
KO Cells: The 5-HT₄ agonist will fail to elicit a cAMP response, confirming the absence of the target. Consequently, this compound will have no effect.
Protocol 2: In Vivo Validation via Stress-Induced Hypophagia Model
Objective: To confirm that this compound's effects on stress-related feeding behavior are mediated exclusively through the 5-HT₄ receptor.
Rationale: 5-HT₄ receptor knockout mice show an altered response to stress, including attenuated stress-induced anorexia.[14][18] This provides a functional in vivo system to test the specificity of an antagonist.
Methodology:
-
Animals: Use adult (8-12 weeks old) male WT and 5-HT₄ KO littermate mice. House them individually and allow them to acclimate.
-
Habituation: Habituate the mice to handling and injections for several days prior to the experiment.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg, intraperitoneally) or vehicle to cohorts of both WT and KO mice 30 minutes before the stressor.
-
Stressor: Subject the mice to a 1-hour restraint stress protocol. A non-stressed control group for each genotype should also be included.
-
Feeding Measurement: Immediately after the stress period, return the mice to their home cages with a pre-weighed amount of food. Measure food consumption at regular intervals (e.g., 1, 2, and 4 hours).
-
Data Analysis: Compare food intake between the different groups (Genotype x Treatment x Stress).
Expected Results:
-
WT Mice: Restraint stress will significantly reduce food intake compared to non-stressed controls. The administration of this compound may modulate this response by blocking the action of endogenous serotonin at the 5-HT₄ receptor.
-
KO Mice: These mice may exhibit a blunted hypophagic response to stress, as previously reported.[14] Critically, the administration of this compound will have no significant effect on their feeding behavior, as its molecular target is absent. This result would confirm that the drug's in vivo effects are on-target.
Conclusion
The pharmacological data for this compound strongly supports its classification as a selective 5-HT₄ receptor antagonist. However, the definitive confirmation of drug specificity in complex biological systems requires rigorous validation. The proposed experimental framework, utilizing 5-HT₄ receptor knockout models for both in vitro and in vivo studies, provides a clear and robust pathway to unequivocally demonstrate the on-target mechanism of this compound. An absence of pharmacological effect in the knockout model is the most compelling evidence for specificity, ensuring that data generated using this tool is reliable and accurately attributed to the modulation of the 5-HT₄ receptor.
References
- 1. Use of mouse knockout models to validate the specificity of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. selectscience.net [selectscience.net]
- 4. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound hydrochloride | 5-HT4 Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT4 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 12. Htr4 5 hydroxytryptamine (serotonin) receptor 4 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Adaptive changes in serotonin neurons of the raphe nuclei in 5-HT(4) receptor knock-out mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Attenuated Response to Stress and Novelty and Hypersensitivity to Seizures in 5-HT4 Receptor Knock-Out Mice | Journal of Neuroscience [jneurosci.org]
- 15. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. [Feeding disorders in 5-HT4 receptor knockout mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of the 5-HT4 Antagonist, RS 23597-190, Against Novel 5-HT4 Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective 5-HT4 receptor antagonist, RS 23597-190, with recently developed and notable 5-HT4 receptor agonists. The objective is to present a clear evaluation of their respective potencies and efficacies through a compilation of experimental data. This document is intended to serve as a valuable resource for researchers engaged in the study of serotonergic signaling and the development of novel therapeutics targeting the 5-HT4 receptor.
Introduction to 5-HT4 Receptor Ligands
The 5-HT4 receptor, a Gs-protein-coupled receptor, is a key modulator of gastrointestinal motility and is also implicated in cognitive and mood regulation. Its activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). While agonists of this receptor have been developed to treat disorders like chronic constipation, selective antagonists are crucial tools for elucidating the physiological roles of the 5-HT4 receptor and for studying disease pathophysiology.
This compound is a high-affinity and selective competitive antagonist of the 5-HT4 receptor.[1][2] It is widely used as a research tool to probe the function of the 5-HT4 receptor in various physiological systems.
Novel 5-HT4 Agonists represent a new generation of therapeutics with high selectivity and improved safety profiles compared to older agents.[3] This guide focuses on the following notable novel agonists:
-
Prucalopride: A highly selective 5-HT4 receptor agonist approved for the treatment of chronic idiopathic constipation.[4][5][6][7][8][9]
-
Velusetrag: A potent and selective 5-HT4 receptor agonist that has been investigated for gastroparesis and chronic constipation.[10][11][12][13][14]
-
YH12852: A novel and highly potent 5-HT4 receptor agonist with prokinetic effects demonstrated in preclinical and clinical studies.[15][16][17][18][19][20][21]
-
Naronapride: A 5-HT4 receptor agonist that also exhibits dopamine D2 receptor antagonist properties, and is under investigation for various gastrointestinal motility disorders.[22][23][24][25][26]
Comparative Efficacy Data
The following tables summarize the key in vitro efficacy parameters for this compound and the novel 5-HT4 agonists, based on data from radioligand binding assays and functional cAMP assays. It is important to note that the data are compiled from various studies and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: 5-HT4 Receptor Binding Affinity (pKi)
| Compound | Receptor Subtype | pKi | Reference |
| This compound | 5-HT4 | ~8.4 (for sigma-1) | [27] |
| Prucalopride | human 5-HT4a | 8.6 | [5][7] |
| human 5-HT4b | 8.1 | [5][7] | |
| recombinant 5-HT4a/b/g/i | 7.4 - 7.8 | [28] | |
| human 5-HT4 | 7.8 | [15] | |
| Velusetrag | human 5-HT4 | 7.7 | [10] |
| YH12852 | human recombinant 5-HT4(a) | 10.3 | [15][16][17] |
Table 2: Functional Potency and Efficacy (pEC50 / pA2 / -log KB)
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Rat oesophagus relaxation | pA2 | 7.8 ± 0.1 | [1] |
| Rat oesophagus relaxation | -log KB | 8.0 ± 0.01 | [1] | |
| Guinea-pig ileal mucosal sheets | -log KB | 7.3 | [1] | |
| Prucalopride | Adenylyl cyclase stimulation (5-HT4a/b/i) | pEC50 | 7.2 - 7.3 | [28] |
| Adenylyl cyclase stimulation (5-HT4g) | pEC50 | 8.0 | [28] | |
| Guinea-pig proximal colon contraction | pEC50 | 7.5 | [6] | |
| Rat oesophagus relaxation | pEC50 | 7.8 | [6] | |
| Velusetrag | cAMP increase in HEK-293 cells (h5-HT4(c)) | pEC50 | 8.3 | [10][11][12] |
| Guinea pig colonic LMMP contraction | pEC50 | 7.9 | [10] | |
| Rat esophagus relaxation | pEC50 | 7.9 | [10] | |
| YH12852 | 5-HT4(a) receptor agonistic activity (CHO-K1) | pEC50 | 11.4 | [17] |
| Guinea pig isolated colon contraction | pEC50 | 8.4 | [17] |
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT4 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the 5-HT4 receptor by the test compound.
Materials:
-
Membrane preparations from cells expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK-293 cells).
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Test compounds: this compound and novel 5-HT4 agonists.
-
Non-specific binding control: A high concentration of an unlabeled 5-HT4 ligand (e.g., 20 µM GR113808).
-
Assay buffer: 50 mM HEPES, pH 7.4.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-GR113808, and varying concentrations of the test compound or buffer.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (agonist) or inhibit the stimulation of (antagonist) the 5-HT4 receptor, which is coupled to adenylyl cyclase and leads to the production of cAMP.
Objective: To quantify the change in intracellular cAMP levels in response to the test compound.
Materials:
-
Cells stably expressing the human 5-HT4 receptor (e.g., HEK-293 cells).
-
Test compounds: this compound and novel 5-HT4 agonists.
-
Forskolin (an adenylyl cyclase activator, used to establish a maximal response).
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition:
-
For Agonists: Add varying concentrations of the novel 5-HT4 agonist to the cells.
-
For Antagonists: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of a 5-HT4 agonist (e.g., 5-HT).
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
For Agonists: Plot the cAMP concentration against the agonist concentration to determine the EC50 (potency) and the maximal effect (efficacy).
-
For Antagonists: Determine the ability of this compound to shift the concentration-response curve of the agonist to the right and calculate the pA2 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the 5-HT4 receptor signaling pathway and the general workflows for the key experimental assays.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Conclusion
This guide provides a comparative overview of the 5-HT4 receptor antagonist this compound and a selection of novel 5-HT4 agonists. The presented data highlights the high affinity and antagonistic potency of this compound, reinforcing its utility as a pharmacological tool. The novel agonists, particularly YH12852, demonstrate remarkably high potency and affinity for the 5-HT4 receptor, underscoring the advancements in the development of selective and effective prokinetic agents. The provided experimental protocols and workflow diagrams offer a practical resource for researchers aiming to evaluate and characterize novel 5-HT4 receptor ligands. It is recommended that for direct and definitive comparisons, these compounds be evaluated head-to-head within the same experimental setting.
References
- 1. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. astrahealthcareltd.com [astrahealthcareltd.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. velusetrag | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 15. The novel, potent and highly selective 5‐HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A population pharmacokinetic‐pharmacodynamic model of YH12852, a highly selective 5‐hydroxytryptamine 4 receptor agonist, in healthy subjects and patients with functional constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. YH12852, a Potent and Selective Receptor Agonist of 5‐hydroxytryptamine, Increased Gastrointestinal Motility in Healthy Volunteers and Patients With Functional Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The novel, potent and highly selective 5-HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. YH12852, a potent and highly selective 5-HT4 receptor agonist, significantly improves both upper and lower gastrointestinal motility in a guinea pig model of postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Advancing the development of naronapride...: Dr. Falk Pharma international [drfalkpharma.com]
- 23. Naronapride by Renexxion for Corrosive Esophagitis (Erosive Esophagitis): Likelihood of Approval [pharmaceutical-technology.com]
- 24. Naronapride dihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 25. firstwordpharma.com [firstwordpharma.com]
- 26. Dosing of the First United States Patient : Dr. Falk Pharma international [drfalkpharma.com]
- 27. researchgate.net [researchgate.net]
- 28. Prucalopride is a partial agonist through human and porcine atrial 5-HT4 receptors: comparison with recombinant human 5-HT4 splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication and Comparative Analysis of 5-HT4 Receptor Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the selective 5-HT4 receptor antagonist RS 23597-190 and its alternatives, with a focus on independently corroborated findings and detailed experimental data.
The serotonin 4 (5-HT4) receptor, a Gs-coupled G-protein coupled receptor, is a key target in drug discovery due to its involvement in a wide range of physiological processes, including gastrointestinal motility, cardiac function, and cognition.[1][2][3] Potent and selective antagonists are crucial tools for elucidating the physiological roles of this receptor and for developing novel therapeutics. This guide focuses on this compound, a widely used 5-HT4 receptor antagonist, and provides a comparative analysis with another well-characterized antagonist, GR 113808. While direct independent replication studies are not explicitly labeled as such in the literature, this guide presents data from multiple independent studies that utilize similar methodologies, thereby providing a form of scientific corroboration for the observed effects.
Comparative Performance of 5-HT4 Receptor Antagonists
This compound and GR 113808 are both recognized as high-affinity, selective, and competitive antagonists of the 5-HT4 receptor.[4][5][6] Their efficacy has been demonstrated across various in vitro and in vivo models. The following tables summarize key quantitative data from multiple studies, offering a basis for comparing their performance.
| Compound | Preparation | Agonist | pA2 / -log KB | Schild Slope | Reference |
| This compound | Rat oesophageal muscularis mucosae | 5-HT | 7.8 ± 0.1 | 1.2 ± 0.2 | [4] |
| This compound | Rat oesophageal muscularis mucosae | Renzapride/SC-53116 | 8.0 ± 0.01 | - | [4] |
| This compound | Guinea-pig ileal mucosal sheets | 5-HT (high potency phase) | 7.3 | - | [4] |
| GR 113808 | Rat oesophagus | 5-HT | 8.59 (8.18-9.00) | - | [7] |
| GR 113808 | Rat oesophagus | SC 53116 | 9.05 (8.79-9.31) | - | [7] |
| GR 113808 | Human colonic circular muscle | 5-HT | 9.02 ± 0.12 (at 0.01 µM) | - | [7] |
| GR 113808 | Rat ileum | 5-HT | 9.30 ± 0.21 (at 0.01 µM) | - | [7] |
Table 1: Comparative Antagonist Potency (pA2/-log KB) in Gastrointestinal Tissues. This table presents the potency of this compound and GR 113808 in antagonizing 5-HT4 receptor-mediated responses in commonly used in vitro gastrointestinal preparations. The pA2 and -log KB values represent the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist concentration-response curve.
| Compound | Receptor Subtype | Apparent Affinity (-log Ki) | Reference |
| This compound | 5-HT3 (NG 108-15 cells) | 5.7 ± 0.1 | [4] |
| This compound | 5-HT3 (rat cerebral cortex) | 5.7 ± 0.1 | [4] |
| This compound | 5-HT1A, 5-HT2, Muscarinic (M1-M4), Dopamine (D1, D2) | < 5.5 | [4] |
| GR 113808 | 5-HT3 | 6.0 | [6] |
| GR 113808 | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C | >300-fold lower than 5-HT4 | [5] |
Table 2: Selectivity Profile of this compound and GR 113808. This table summarizes the binding affinities of the antagonists for other serotonin receptor subtypes and other neurotransmitter receptors. Higher -log Ki values indicate lower affinity, demonstrating the selectivity of these compounds for the 5-HT4 receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in this guide.
In Vitro Antagonism in Rat Oesophageal Muscularis Mucosae
This preparation is a classic model for studying 5-HT4 receptor-mediated smooth muscle relaxation.
Protocol:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic oesophagus is removed and placed in Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1, gassed with 95% O2/5% CO2). The muscularis mucosae is isolated and mounted in an organ bath containing Krebs solution at 37°C.
-
Contraction and Relaxation: The tissue is pre-contracted with carbachol (e.g., 1 µM). Once a stable contraction is achieved, cumulative concentration-response curves to a 5-HT4 receptor agonist (e.g., 5-HT, renzapride) are generated to induce relaxation.
-
Antagonist Incubation: To determine antagonist potency, the tissue is incubated with the antagonist (this compound or GR 113808) for a specified period (e.g., 30-60 minutes) before generating the agonist concentration-response curve.
-
Data Analysis: The concentration-response curves in the absence and presence of the antagonist are plotted, and the pA2 value is calculated using a Schild plot analysis to quantify the antagonist's potency.[4][7]
Assessment of 5-HT4 Receptor Antagonism in Primary Hippocampal Cell Cultures
This model allows for the investigation of the role of 5-HT4 receptors in neuronal network activity.
Protocol:
-
Cell Culture: Primary hippocampal cultures are prepared from embryonic day 18 (E18) mouse or rat brains and plated on coverslips or multi-well plates.[8][9]
-
Calcium Imaging: After a period of in vitro maturation (e.g., 14 days), intracellular calcium dynamics are monitored using a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
Experimental Conditions: Baseline calcium activity is recorded. Subsequently, the cultures are treated with a 5-HT4 receptor agonist (e.g., BIMU8) to stimulate activity. To assess antagonism, cultures are pre-incubated with this compound before the addition of the agonist.[8][9]
-
Data Analysis: Changes in calcium signal frequency, amplitude, and network synchronicity are quantified to determine the effect of the antagonist on agonist-induced neuronal activity.[8][9]
Visualizing Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: Canonical signaling pathway of the 5-HT4 receptor and the site of action for the antagonist this compound.
Caption: Experimental workflow for determining the in vitro potency of a 5-HT4 receptor antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of the serotonin 5-HT4 receptor in dendrite formation of the rat hippocampal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT4 receptor levels in hippocampus correlates inversely with memory test performance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a potent and selective 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT4 receptor antagonist | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of functional 5-HT4 receptors in human colon, rat oesophagus and rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for RS 23597-190
For laboratory personnel engaged in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe work environment and maintaining regulatory compliance. This document provides essential logistical and safety information for the operational handling and disposal of RS 23597-190, a high-affinity and selective 5-HT4 receptor antagonist.
Physical and Chemical Properties
A summary of the key quantitative data for this compound hydrochloride is presented below. This information is critical for the safe handling and storage of the compound.
| Property | Value | Source |
| Molecular Weight | 363.28 g/mol | |
| Chemical Formula | C₁₆H₂₃ClN₂O₃・HCl | |
| CAS Number | 149719-06-2 | [1] |
| Solubility | Soluble to 100 mM in water | |
| Storage Temperature | Room Temperature | |
| Appearance | Solid | |
| Purity | 99.06% |
Proper Disposal Procedures
While a specific, detailed disposal protocol for this compound is not publicly available, the following step-by-step guidance is based on general best practices for the disposal of laboratory chemical waste in accordance with guidelines from the Environmental Protection Agency (EPA) and standard laboratory safety protocols.[2][3][4][5][6]
Step 1: Waste Identification and Classification
-
Identify this compound waste as a hazardous chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed to avoid dangerous reactions.
Step 2: Containerization
-
Use a designated, leak-proof, and compatible waste container. Glass bottles are generally suitable for solid chemical waste.
-
The container must be in good condition with a secure lid.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound hydrochloride". Include the date of accumulation.
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary containment should be used to prevent spills.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest or any required documentation to the disposal service.
-
Never dispose of this compound down the drain or in the regular trash.[3][4]
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glassware, with the label defaced.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the searched literature. The disposal procedure provided is a standard best-practice protocol for chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. essex.ac.uk [essex.ac.uk]
Personal protective equipment for handling RS 23597-190
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of RS 23597-190, a potent and selective 5-HT4 receptor antagonist.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personal safety and maintain a secure research environment. This compound is intended for laboratory research use only.[1]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin, and eye contact.[2] The following table summarizes the required PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 compliant | To protect eyes from splashes or dust. |
| Skin and Body Protection | Laboratory coat | Full-length | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust/aerosols. | NIOSH-approved respirator | To prevent inhalation of dust or aerosols. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Precautions for Safe Handling:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
Conditions for Safe Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Refer to the product's Certificate of Analysis for batch-specific storage temperatures, which may include room temperature or colder conditions.[1]
Accidental Release and Disposal
In the event of an accidental release, follow these procedures to minimize exposure and environmental contamination.
Accidental Release Measures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use appropriate absorbent material to contain the spill.
-
Clean: Carefully sweep or scoop up spilled material and place it in a designated, labeled container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
Disposal Plan:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the material to enter drains or waterways.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
